molecular formula N2O3 B1236737 Onono

Onono

货号: B1236737
分子量: 76.012 g/mol
InChI 键: SEOYNUHKXVGWFU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Mu-oxidobis(oxidonitrogen) is a nitrogen oxide.

属性

分子式

N2O3

分子量

76.012 g/mol

IUPAC 名称

nitroso nitrite

InChI

InChI=1S/N2O3/c3-1-5-2-4

InChI 键

SEOYNUHKXVGWFU-UHFFFAOYSA-N

SMILES

N(=O)ON=O

规范 SMILES

N(=O)ON=O

产品来源

United States

Foundational & Exploratory

The Ambiguity of "Onono" in Chemical Literature

Author: BenchChem Technical Support Team. Date: December 2025

A thorough investigation into the chemical identity of a substance referred to as "Onono" reveals that this term does not correspond to a single, well-defined chemical compound. Instead, the name and similar variations are associated with several distinct chemical entities, making a singular, in-depth technical guide on its core chemical structure impracticable. The ambiguity stems from references to a Schiff base ligand, an inorganic molecule, a natural isoflavone, and various pharmaceutical drug candidates.

Multiple Interpretations of "this compound"

The term "this compound" and its close variations appear in scientific and commercial databases with disparate meanings:

  • A Pentadentate Schiff Base Ligand: In the context of coordination chemistry, "this compound" is used to describe the donor atom sequence of a pentadentate Schiff base ligand.[1] This ligand is synthesized from salicylaldehyde, leucylalanine, and glycylglycine and is capable of forming complexes with metal ions like Zn(II).[1] However, the same source also associates this ligand with the molecular formula N2O3 and the IUPAC name "nitroso nitrite," which represents a much simpler inorganic compound, indicating a potential inconsistency in the data.[1]

  • Nitrosonitrate (ONONO2): PubChem, a comprehensive chemical database, lists a compound with the synonym "ONONO2" and the IUPAC name "nitroso nitrate," having the molecular formula N2O4.[2] This is a distinct and well-characterized inorganic molecule.

  • Ononin (an Isoflavone): "Ononin" is the common name for Formononetin 7-O-glucoside, a naturally occurring isoflavone found in sources like soybeans.[3][4] It has a defined chemical structure (C22H22O9) and has been studied for its anti-inflammatory and neuroprotective properties.[4]

  • ONO- Prefixed Pharmaceutical Compounds: ONO Pharmaceutical Co., Ltd. has developed numerous drug candidates with designations starting with "ONO-," such as ONO-4007 and ONO-2952.[5][6] These are complex organic molecules with specific therapeutic targets and are unrelated to the other substances mentioned.

  • Peroxynitrite (ONOO⁻): The chemical formula ONOO⁻ represents the peroxynitrite ion, a reactive nitrogen species.[7] While structurally similar in notation, it is a distinct anionic species.

Conclusion

Due to the lack of a single, universally recognized chemical compound named "this compound," it is not possible to provide a detailed technical guide with its chemical structure, experimental protocols, and signaling pathways as requested. The term is ambiguous and refers to multiple, chemically unrelated substances. Researchers and scientists are advised to use more specific identifiers, such as the IUPAC name, CAS number, or a common name that uniquely identifies the compound of interest, to avoid confusion.

References

An In-depth Technical Guide to Compounds from Ono Pharmaceutical

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Onono compound" does not correspond to a specific, publicly documented chemical entity in scientific literature or drug development pipelines. It is likely a misnomer for compounds developed by Ono Pharmaceutical Co., Ltd., which are typically designated with the prefix "ONO-" followed by a number. This guide provides an in-depth technical overview of the mechanism of action for select compounds from Ono Pharmaceutical's publicly disclosed pipeline, based on available data.

This document is intended for researchers, scientists, and drug development professionals, offering a consolidated view of the core mechanisms, experimental data, and associated pathways for key molecules under investigation.

ONO-4578: An EP4 Receptor Antagonist

ONO-4578 is an antagonist of the prostaglandin E2 (PGE2) receptor EP4. In the tumor microenvironment, PGE2 is produced by cyclooxygenase-2 (COX-2), which is often overexpressed in cancer cells. This PGE2 then acts on EP4 receptors on various immune cells, leading to immunosuppression. By blocking this interaction, ONO-4578 is expected to restore anti-tumor immunity.[1][2]

Mechanism of Action

Prostaglandin E2 (PGE2) in the tumor microenvironment suppresses the activity of cytotoxic T cells through the EP4 receptor on myeloid-derived suppressor cells (MDSCs) and M2 macrophages.[1] ONO-4578, as a selective antagonist of EP4, blocks this signaling.[2] This action is hypothesized to release the PGE2-mediated immunosuppressive mechanism, thereby enhancing the body's natural tumor immunity.[1][2] Non-clinical experiments have indicated that ONO-4578 exerts its anti-tumor effect by reducing the number of MDSCs and M2 macrophages while increasing the number of dendritic cells and CD8-positive T cells.[1]

Signaling Pathway of ONO-4578

ONO_4578_Pathway CancerCell Cancer Cell COX2 COX-2 CancerCell->COX2 overexpresses PGE2 PGE2 COX2->PGE2 produces EP4 EP4 Receptor PGE2->EP4 binds to ImmuneCell Immune Cells (MDSC, M2 Macrophage) ImmuneCell->EP4 expresses Suppression Immune Suppression EP4->Suppression leads to TumorImmunity Enhanced Tumor Immunity Suppression->TumorImmunity inhibition released by ONO-4578 ONO4578 ONO-4578 ONO4578->EP4 blocks

Caption: Mechanism of action for ONO-4578 in the tumor microenvironment.

Quantitative Data

Currently, publicly available quantitative data from clinical trials is limited. Phase Ib trials are ongoing for various cancers, including gastrointestinal and non-small cell lung cancer.[1]

ParameterValueConditionSource
Phase of DevelopmentPhase Ib/IIGastric Cancer, Colorectal Cancer, Pancreatic Cancer, NSCLC[1][3]
Anti-tumor ActivityDose-dependent reduction in tumor sizeIn vivo mouse models (in combination with anti-PD1 antibody)[1]
Experimental Protocols

In Vivo Anti-Tumor Activity Assessment: A detailed protocol is not publicly available. However, based on similar non-clinical studies, a representative workflow would be:

  • Model: Mouse tumor-bearing models are utilized.[1]

  • Treatment Groups: Mice are divided into groups receiving vehicle, ONO-4578 alone, anti-PD-1 antibody alone, and a combination of ONO-4578 and anti-PD-1 antibody.

  • Administration: ONO-4578 is administered in a dose-dependent manner.

  • Endpoint: Tumor size is measured regularly to assess anti-tumor effects. Immune cell populations (MDSCs, M2 macrophages, dendritic cells, CD8+ T cells) within the tumor are analyzed post-treatment.[1]

Experimental_Workflow start Mouse Tumor Model groups Divide into Treatment Groups start->groups treatment Administer Compounds (Vehicle, ONO-4578, anti-PD1, Combo) groups->treatment measure Measure Tumor Size Periodically treatment->measure analyze Analyze Immune Cells Post-Treatment treatment->analyze end Evaluate Efficacy measure->end analyze->end

Caption: A general experimental workflow for in vivo anti-tumor studies.

ONO-4685: A PD-1/CD3 Bispecific Antibody

ONO-4685 is an investigational bispecific antibody that binds to both PD-1 and CD3.[4][5] This dual-targeting is being explored for the treatment of autoimmune diseases and hematologic malignancies, particularly T-cell lymphomas.[4][6]

Mechanism of Action

The mechanism of ONO-4685 differs based on the therapeutic area.

  • For T-cell Lymphoma: PD-1 is expressed on malignant T-cells in some lymphomas. CD3 is a component of the T-cell receptor on cytotoxic T-cells. By engaging both PD-1 on a cancer cell and CD3 on a healthy T-cell, ONO-4685 is designed to bring the T-cell into proximity with the malignant cell, inducing anti-tumor activity.[4][5]

  • For Autoimmune Diseases: In this context, the goal is to eliminate or attenuate activated T-cells that drive the autoimmune response. By targeting PD-1, which is expressed on activated T-cells, the bispecific antibody can induce cytolytic activity against these cells.[6]

Signaling Pathway of ONO-4685 in Oncology

ONO_4685_Pathway MalignantTCell Malignant T-Cell PD1 PD-1 MalignantTCell->PD1 expresses ONO4685 ONO-4685 PD1->ONO4685 HealthyTCell Healthy T-Cell CD3 CD3 HealthyTCell->CD3 expresses CD3->ONO4685 ONO4685->PD1 binds ONO4685->CD3 binds Synapse Immune Synapse Formation ONO4685->Synapse bridges cells Lysis Tumor Cell Lysis Synapse->Lysis induces

Caption: Mechanism of ONO-4685 as a T-cell engager in T-cell lymphoma.

Quantitative Data
ParameterValueConditionSource
Phase of DevelopmentPhase IRelapsed or Refractory T-cell Lymphoma[4][5]
Clinical Trial IDNCT05079282Patients with relapsed or refractory T-cell lymphoma[5]
Experimental Protocols

Phase I Clinical Trial Protocol (General Outline): The ongoing Phase I study (NCT05079282) is a multicenter, open-label, dose-escalation trial.[5]

  • Objectives: To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of ONO-4685.[4]

  • Patient Population: Patients with relapsed or refractory Peripheral T-Cell Lymphoma (PTCL) and Cutaneous T-Cell Lymphoma (CTCL).[4]

  • Methodology: Participants receive ONO-4685 as a monotherapy via intravenous (IV) infusion in escalating dose cohorts.[4]

  • Endpoints: The primary endpoint is safety and tolerability. Secondary endpoints include pharmacokinetics and objective response rate as measured by standard PTCL and CTCL assessment tools.[4]

ONO-2808: An S1P5 Receptor Agonist

ONO-2808 is an agonist of the Sphingosine-1-Phosphate 5 (S1P5) receptor. It is being investigated for its potential role in neurodegenerative diseases.

Mechanism of Action

The proposed mechanism for ONO-2808 is based on its agonistic activity at the S1P5 receptor. In the context of neurodegeneration, it is suggested that this action prevents the accumulation of abnormal α-synuclein in oligodendrocytes and neurons.[1]

Signaling Pathway of ONO-2808

ONO_2808_Pathway ONO2808 ONO-2808 S1P5 S1P5 Receptor (on Oligodendrocytes, Neurons) ONO2808->S1P5 activates AlphaSynuclein Abnormal α-synuclein Accumulation S1P5->AlphaSynuclein prevents Neuroprotection Neuroprotective Effect AlphaSynuclein->Neuroprotection inhibition leads to

Caption: Proposed neuroprotective mechanism of action for ONO-2808.

Quantitative Data
ParameterValueConditionSource
Phase of DevelopmentPhase IIGlobal multi-center clinical study[3]
Preclinical EfficacyDose-dependent suppression of neurological symptom score worseningExperimental Autoimmune Encephalomyelitis (EAE) model[1]
Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Model:

  • Model: EAE is a commonly used mouse model for inflammatory demyelinating diseases of the central nervous system.

  • Treatment: S1P5 agonist (representing ONO-2808) is administered preventively.

  • Endpoint: Neurological symptom scores are monitored in a dose-dependent manner to assess the effect of the compound on disease progression.[1]

References

The Multifaceted Role of NONO Protein: A Technical Guide to its Binding Affinity and Cellular Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Non-POU domain-containing octamer-binding protein (NONO), also known as p54nrb, is a ubiquitously expressed nuclear protein belonging to the Drosophila behavior/human splicing (DBHS) family.[1] This protein is a critical regulator of numerous cellular processes, including transcription, pre-mRNA splicing, DNA repair, and the maintenance of nuclear structure.[1] Its involvement in such fundamental pathways underscores its significance in both normal cellular function and disease states, including cancer. This technical guide provides an in-depth overview of the NONO protein, with a focus on its binding affinities, its role in key signaling pathways, and detailed experimental protocols for its study.

NONO Protein Binding Affinity

NONO's functional diversity stems from its ability to interact with a wide range of molecules, including proteins, DNA, and RNA.[1] While numerous studies have qualitatively described these interactions, quantitative data on binding affinities remain relatively sparse in the literature. This section summarizes the available quantitative data and highlights key interactions that have been characterized.

Protein-Protein Interactions

NONO is known to form obligate heterodimers with other DBHS family members, most notably Splicing Factor Proline and Glutamine Rich (SFPQ). This interaction is crucial for many of NONO's functions.[2][3][4] Additionally, NONO interacts with a host of other proteins involved in various cellular processes.

Interacting ProteinCellular ProcessQuantitative Binding Data (KD, Kon, Koff)Experimental Method
SFPQPre-mRNA splicing, DNA repairData not available in searched literatureCo-immunoprecipitation
MATR3Nuclear matrix organization, RNA retentionData not available in searched literatureCo-immunoprecipitation
SPI1Transcription regulationData not available in searched literatureNot specified
Androgen ReceptorTranscription regulationData not available in searched literatureNot specified
RAD51DDNA repair (Homologous Recombination)Data not available in searched literatureNot specified
Ku complexDNA repair (Non-Homologous End Joining)Data not available in searched literatureIn vitro binding assays
TORC2cAMP signaling pathwayData not available in searched literatureCo-immunoprecipitation
Protein-Nucleic Acid Interactions

NONO possesses two RNA recognition motifs (RRMs) and a DNA-binding domain, enabling it to bind to both RNA and DNA.[5] These interactions are critical for its roles in splicing, transcription, and DNA damage repair.

Nucleic Acid LigandBiological ContextQuantitative Binding Data (KD)Experimental Method
Poly(ADP-ribose) (PAR)DNA damage response2.32 x 10-8 M[6]Surface Plasmon Resonance (SPR)
DNA (conventional octamer sequence)TranscriptionLow affinity (qualitative)[7]Electrophoretic Mobility Shift Assay (EMSA)
single-stranded DNAGeneral nucleic acid bindingHigher affinity than dsDNA (qualitative)Not specified
RNA (various)Pre-mRNA splicing, RNA retentionData not available in searched literatureRNA Immunoprecipitation (RIP)

Key Signaling Pathways Involving NONO

NONO is a key modulator of several signaling pathways critical for cellular homeostasis and immune response. The following sections detail its involvement in the cGAS-STING and B-cell receptor signaling pathways.

cGAS-STING Signaling Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system that detects cytosolic DNA, a hallmark of viral infection or cellular damage. Recent studies have implicated NONO as a regulator of this pathway. Depletion of NONO has been shown to lead to the accumulation of cytoplasmic DNA and subsequent activation of the cGAS-STING pathway, resulting in the production of type I interferons and other pro-inflammatory cytokines.[8]

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cDNA Cytosolic DNA cGAS cGAS cDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ATP, GTP STING_ER STING (ER) cGAMP->STING_ER activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits & activates NFkB NF-κB STING_Golgi->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_n p-IRF3 pIRF3->pIRF3_n translocates NFkB_n NF-κB NFkB->NFkB_n translocates NONO NONO NONO->cGAS inhibits accumulation of cytosolic DNA Cytokine_Genes Type I IFN & Pro-inflammatory Cytokine Genes pIRF3_n->Cytokine_Genes activates transcription NFkB_n->Cytokine_Genes activates transcription

NONO's role in the cGAS-STING signaling pathway.
B-cell Receptor Signaling Pathway

The B-cell receptor (BCR) signaling pathway is essential for B-cell development, activation, and differentiation. NONO has been identified as a critical player in this pathway. Studies have shown that a deficiency in NONO impairs early B-cell development and maturation. Furthermore, NONO deficiency has been linked to impaired activation of key downstream signaling molecules such as ERK, AKT, and NF-κB following BCR stimulation.[9]

BCR_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn PI3K PI3K BCR->PI3K Antigen Antigen Antigen->BCR Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCg2 PLCγ2 Syk->PLCg2 BTK->PLCg2 DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ras_GRP Ras-GRP DAG->Ras_GRP Ca Ca²⁺ release IP3->Ca NFkB_pathway NF-κB Pathway PKC->NFkB_pathway Ras Ras Ras_GRP->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Differentiation) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->NFkB_pathway Akt->Transcription NFkB_pathway->Transcription NONO NONO NONO->ERK NONO->Akt NONO->NFkB_pathway

NONO's influence on the B-cell receptor signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study NONO protein's binding affinities and interactions.

Co-immunoprecipitation (Co-IP) for NONO Protein-Protein Interactions

This protocol describes the immunoprecipitation of NONO to identify interacting proteins from cell lysates.

Materials:

  • Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate, Protease Inhibitor Cocktail.

  • Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40.

  • Elution Buffer: 0.1 M Glycine-HCl pH 2.5.

  • Neutralization Buffer: 1 M Tris-HCl pH 8.5.

  • Anti-NONO antibody and appropriate isotype control IgG.

  • Protein A/G magnetic beads.

Procedure:

  • Cell Lysis: Harvest cells and lyse in ice-cold Cell Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Pre-clearing: Add isotype control IgG and Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.

  • Immunoprecipitation: Transfer the pre-cleared lysate to a new tube. Add the anti-NONO antibody and incubate overnight at 4°C with gentle rotation.

  • Complex Capture: Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with ice-cold Wash Buffer.

  • Elution: Resuspend the beads in Elution Buffer and incubate for 5-10 minutes at room temperature. Pellet the beads and collect the supernatant containing the eluted proteins.

  • Neutralization: Immediately neutralize the eluate by adding Neutralization Buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry.

CoIP_Workflow Start Cell Lysate (containing NONO and interacting proteins) Preclear Pre-clearing (with control IgG and beads) Start->Preclear IP Immunoprecipitation (add anti-NONO antibody) Preclear->IP Capture Complex Capture (add Protein A/G beads) IP->Capture Wash Wash Beads (remove non-specific binders) Capture->Wash Elute Elution (release NONO and interactors) Wash->Elute Analysis Analysis (Western Blot / Mass Spectrometry) Elute->Analysis

Workflow for Co-immunoprecipitation of NONO.
RNA Immunoprecipitation (RIP) for NONO-RNA Interactions

This protocol is for the identification of RNAs that are physically associated with the NONO protein in vivo.[10][11][12]

Materials:

  • RIP Lysis Buffer: (e.g., 150 mM KCl, 25 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5 mM DTT, 0.5% NP40, 100 U/mL RNase inhibitor, Protease Inhibitor Cocktail).

  • High Salt Wash Buffer: (e.g., 50 mM Tris-HCl pH 7.4, 1 M NaCl, 1 mM EDTA, 1% NP40, 0.5% Sodium Deoxycholate).

  • Low Salt Wash Buffer: (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP40).

  • Proteinase K Buffer: (100 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM EDTA).

  • Anti-NONO antibody and isotype control IgG.

  • Protein A/G magnetic beads.

  • Proteinase K.

  • Phenol:Chloroform:Isoamyl Alcohol.

  • Ethanol and 3M Sodium Acetate.

Procedure:

  • Cell Lysis: Lyse cells in RIP Lysis Buffer.

  • Immunoprecipitation: Add anti-NONO antibody or control IgG to the lysate and incubate overnight at 4°C.

  • Complex Capture: Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Washing: Sequentially wash the beads with Low Salt Wash Buffer and High Salt Wash Buffer.

  • RNA Elution and Protein Digestion: Resuspend beads in Proteinase K Buffer and treat with Proteinase K to digest the protein.

  • RNA Purification: Extract RNA using Phenol:Chloroform:Isoamyl Alcohol followed by ethanol precipitation.

  • Analysis: Analyze the purified RNA by RT-qPCR for specific targets or by next-generation sequencing for a global analysis.

RIP_Workflow Start Cell Lysate (with NONO-RNA complexes) IP Immunoprecipitation (with anti-NONO antibody) Start->IP Capture Complex Capture (Protein A/G beads) IP->Capture Wash Washing Steps Capture->Wash Digestion Proteinase K Digestion Wash->Digestion Purification RNA Purification Digestion->Purification Analysis Analysis (RT-qPCR / Sequencing) Purification->Analysis

Workflow for RNA Immunoprecipitation of NONO.
Electrophoretic Mobility Shift Assay (EMSA) for NONO-DNA Interactions

EMSA is used to study the binding of NONO to specific DNA sequences in vitro.[13][14][15][16]

Materials:

  • Binding Buffer: (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% Glycerol, 5 mM MgCl2, 0.05% NP-40).

  • Labeled DNA probe (e.g., 32P or fluorescently labeled).

  • Unlabeled competitor DNA.

  • Poly(dI-dC).

  • Purified NONO protein.

  • Native polyacrylamide gel.

Procedure:

  • Binding Reaction: Incubate the labeled DNA probe with purified NONO protein in Binding Buffer. For competition assays, include a molar excess of unlabeled specific or non-specific competitor DNA.

  • Electrophoresis: Resolve the binding reactions on a native polyacrylamide gel.

  • Detection: Visualize the DNA probe by autoradiography (for 32P) or fluorescence imaging. A shift in the mobility of the probe indicates protein binding.

Conclusion

The NONO protein is a central hub in the intricate network of cellular regulation. Its ability to interact with a multitude of proteins and nucleic acids allows it to participate in a wide array of fundamental processes. While our understanding of NONO's qualitative interactions is substantial, a deeper quantitative analysis of its binding affinities is crucial for a complete mechanistic understanding and for the development of targeted therapeutics. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of NONO's function in health and disease. Further investigation into the precise binding kinetics of NONO with its various partners will undoubtedly illuminate new avenues for therapeutic intervention.

References

The Cellular Functions of Ononin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Molecular Mechanisms and Therapeutic Potential of a Promising Isoflavone Glycoside

Abstract

Ononin, a naturally occurring isoflavone glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the biological functions of Ononin at the cellular level, with a particular focus on its anti-cancer, anti-inflammatory, and antioxidant properties. We delve into the core signaling pathways modulated by Ononin, present quantitative data from key studies in a structured format, and provide detailed experimental protocols for researchers seeking to investigate its effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Core Biological Functions of Ononin

Ononin exerts a wide range of effects on cellular processes, primarily through the modulation of key signaling pathways involved in cell proliferation, apoptosis, inflammation, and oxidative stress.

Anti-Cancer Activity

Ononin has demonstrated significant anti-tumor effects across various cancer cell lines, including non-small-cell lung cancer, laryngeal cancer, breast cancer, and liver cancer.[1][3][4][5] Its anti-cancer mechanisms are multi-faceted and include:

  • Inhibition of Cell Proliferation: Ononin has been shown to inhibit the proliferation of cancer cells in a dose- and time-dependent manner.[5]

  • Induction of Apoptosis: A key mechanism of Ononin's anti-cancer activity is the induction of programmed cell death (apoptosis).[1][3][5] It modulates the expression of apoptosis-related proteins, leading to an increase in pro-apoptotic factors like Bax and a decrease in anti-apoptotic factors like Bcl-2.[5]

  • Inhibition of Metastasis: Ononin can suppress the migration and invasion of cancer cells, key processes in metastasis.[5] This is achieved in part by down-regulating the expression of matrix metalloproteinase-9 (MMP-9).[5]

  • Radiosensitization: Recent studies indicate that Ononin can enhance the sensitivity of lung cancer cells to radiation therapy, suggesting its potential as an adjunct in cancer treatment.[6]

Anti-Inflammatory Effects

Ononin exhibits potent anti-inflammatory properties by suppressing the production of pro-inflammatory mediators.[7][8] In models of inflammation, Ononin has been shown to:

  • Reduce Pro-inflammatory Cytokines: It significantly decreases the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[7][8]

  • Inhibit Inflammatory Enzymes: Ononin down-regulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[7]

  • Modulate Inflammatory Signaling Pathways: The anti-inflammatory effects of Ononin are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[7][8]

Antioxidant and Neuroprotective Roles

Ononin also possesses antioxidant properties, which contribute to its protective effects in various cellular models.[9] It has been shown to mitigate oxidative stress, which is implicated in a range of diseases.[9] These antioxidant effects are linked to its neuroprotective capabilities, where it has been observed to protect neuronal cells from toxicity and reduce markers of oxidative damage.[4][9][10]

Key Signaling Pathways Modulated by Ononin

Ononin's biological activities are underpinned by its ability to modulate several critical intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated. Ononin has been shown to inhibit this pathway, leading to decreased phosphorylation of PI3K and Akt, which in turn downregulates mTOR activity.[3][4][11] This inhibition contributes significantly to Ononin's anti-proliferative and pro-apoptotic effects in cancer cells.[3]

PI3K_Akt_mTOR_Pathway Ononin Ononin PI3K PI3K Ononin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: Ononin inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli and plays a key role in inflammation and cancer. Ononin has been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38 in various cell types.[4][7][8] This inhibition is a key mechanism behind its anti-inflammatory and anti-cancer effects.[4][7]

MAPK_Pathway Ononin Ononin MAPK_Kinases MAPK Kinases (ERK, JNK, p38) Ononin->MAPK_Kinases Transcription_Factors Transcription Factors (e.g., AP-1) MAPK_Kinases->Transcription_Factors Inflammation Inflammation Transcription_Factors->Inflammation Proliferation Cell Proliferation Transcription_Factors->Proliferation

Caption: Ononin suppresses the MAPK signaling cascade.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the immune and inflammatory responses. Its aberrant activation is associated with chronic inflammation and cancer. Ononin inhibits the activation of NF-κB by preventing the phosphorylation of IκB-α, which leads to the sequestration of NF-κB in the cytoplasm and prevents its translocation to the nucleus.[7][11] This inhibition results in the downregulation of NF-κB target genes, including those encoding pro-inflammatory cytokines and mediators.[7][11]

NFkB_Pathway Ononin Ononin IkB_alpha P-IκB-α Ononin->IkB_alpha NFkB NF-κB (p65/p50) IkB_alpha->NFkB degradation Nucleus Nucleus NFkB->Nucleus translocation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes

Caption: Ononin blocks the activation of the NF-κB pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of Ononin on various cellular parameters as reported in the literature.

Table 1: Anti-proliferative and Cytotoxic Effects of Ononin

Cell LineAssayConcentrationEffectReference
HepG2 (Human Liver Cancer)MTT6.25-100 μM (48h)IC50 of 40.8 μM[4]
Hep-2 (Laryngeal Cancer)-10-100 μM (24h)Anticancer activity[4]
A549 & HCC827 (Lung Cancer)MTT0.3-10 μM (48h)Dose-dependent inhibition of cell proliferation[3][12]
MCF-7 (Breast Cancer)MTSDifferent concentrationsDose- and time-dependent inhibition of viability[5]
RAW 264.7 (Macrophage)MTTUp to 100 μM (18h)No significant effect on cell viability[7]

Table 2: Anti-inflammatory Effects of Ononin

Cell LineStimulantOnonin ConcentrationMeasured ParameterResultReference
RAW 264.7LPS (1μg/mL)5, 25, 50, 100 μMNO, PGE2, TNF-α, IL-1β, IL-6Concentration-dependent reduction[7]
RAW 264.7LPS5 μMInhibition of nitrite, PGE2, IL-1β, IL-6, TNF-αSignificant inhibition[10]
RA-FLS & MH7ATNF-α5, 10, 50 μM (48h)IL-1β, IL-6Decreased production[13]
ChondrocytesIL-1β0-100 μMTNF-α, IL-6Reduced production[14]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological functions of Ononin.

Cell Viability and Proliferation Assay (MTT/MTS Assay)

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of Ononin (e.g., 0, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT/MTS Addition: Add 20 µL of MTT (5 mg/mL in PBS) or MTS solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: If using MTT, remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. If using MTS, this step is not necessary.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

Protocol:

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-NF-κB, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Measurement of Cytokine Production (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

Protocol:

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add cell culture supernatants from treated and control cells, along with a serial dilution of the recombinant cytokine standard, to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB) and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.

Experimental_Workflow cluster_0 In Vitro Anti-Cancer Assessment Cell_Culture Cancer Cell Culture (e.g., A549) Treatment Ononin Treatment (Dose-Response) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Protein_Analysis Protein Expression (Western Blot) Treatment->Protein_Analysis Migration_Assay Migration/Invasion Assay (Transwell) Treatment->Migration_Assay

Caption: A representative experimental workflow for evaluating Ononin's anti-cancer effects.

Conclusion

Ononin is a promising natural compound with well-documented anti-cancer, anti-inflammatory, and antioxidant activities at the cellular level. Its ability to modulate key signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB highlights its therapeutic potential. This technical guide provides a foundational resource for researchers, offering a synthesis of its biological functions, quantitative data, and detailed experimental protocols to facilitate further investigation into this multifaceted isoflavone glycoside. Continued research is warranted to fully elucidate its mechanisms of action and to explore its potential translation into clinical applications.

References

Unraveling the Role of NONO in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While a signaling pathway formally designated as "Onono" is not described in scientific literature, it is highly probable that inquiries under this name refer to the multifaceted roles of the Non-POU domain-containing octamer-binding protein (NONO) in various intracellular signaling cascades. NONO is a multifunctional nuclear protein that is a member of the Drosophila behavior/human splicing (DBHS) protein family.[1] It is critically involved in a wide array of nuclear processes, including transcriptional regulation, RNA splicing, and DNA damage repair.[1] Emerging evidence has solidified NONO's position as a key component in several vital signaling pathways, influencing cellular responses to external stimuli and contributing to both physiological and pathological processes.[1][2]

This technical guide provides a comprehensive overview of the core signaling pathways in which NONO is a key participant. We will delve into its well-established role in the cAMP-dependent signaling pathway and explore its involvement in other critical pathways such as PI3K/Akt and B-cell receptor signaling. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and pathway visualizations to facilitate a deeper understanding of NONO's function in cellular signaling.

The Central Role of NONO in the cAMP Signaling Pathway

The cyclic AMP (cAMP) signaling pathway is a ubiquitous and essential signal transduction cascade that regulates a vast number of cellular processes. A key downstream effector of this pathway is the transcription factor cAMP response element-binding protein (CREB). The transcriptional activity of CREB is modulated by coactivators, and recent studies have identified NONO as a crucial component in this regulatory network.[2]

Mechanism of Action

Upon an increase in intracellular cAMP levels, for example, in response to hormonal stimulation, the catalytic subunits of Protein Kinase A (PKA) are activated.[2] PKA then phosphorylates CREB, which promotes the recruitment of coactivators such as the CREB-binding protein (CBP)/p300 family and the Transducers of Regulated CREB activity (TORCs).[2]

NONO's involvement is primarily through its interaction with the TORC family of coactivators.[2] In response to cAMP stimulation, NONO forms a complex with TORCs (specifically TORC2 has been studied) and this complex is recruited to cAMP-responsive promoters.[2] The primary function of NONO in this context is to act as a molecular bridge, tethering the CREB/TORC coactivator complex to RNA polymerase II, thereby facilitating the transcription of CREB target genes.[2] RNA interference experiments have demonstrated that the depletion of NONO significantly impairs the cAMP-dependent activation of these target genes.[2]

Signaling Pathway Visualization

NONO_cAMP_Pathway cluster_nucleus Nucleus ext_signal External Signal (e.g., Hormone) ac Adenylate Cyclase ext_signal->ac camp cAMP atp ATP atp->camp AC pka PKA camp->pka creb CREB pka->creb P torc TORC creb->torc Recruits nono NONO torc->nono Binds polII RNA Polymerase II nono->polII Bridges gene CREB Target Gene Transcription polII->gene

Figure 1: NONO in the cAMP signaling pathway.
Quantitative Data

Interaction/EffectMethodOrganism/Cell LineQuantitative MeasurementReference
NONO-TORC2 InteractionCo-immunoprecipitationHEK293T cellsIncreased complex formation upon forskolin stimulation[2]
Requirement of NONO for CREB target gene activationRNA interference followed by Luciferase Reporter AssayHEK293T cells~60-70% reduction in luciferase activity for EVX1 reporter with NONO siRNA[3]
NONO and TORC2 promoter occupancyChromatin Immunoprecipitation (ChIP)HEK293T cellsCo-occupancy on cAMP-responsive promoters[2]
Key Experimental Protocols

1. Co-immunoprecipitation to Detect Endogenous NONO-TORC2 Interaction

  • Objective: To determine if NONO and TORC2 interact in a cAMP-dependent manner.

  • Cell Line: HEK293T cells.

  • Protocol:

    • Culture HEK293T cells to ~80-90% confluency.

    • Stimulate cells with forskolin (to increase cAMP levels) or DMSO (vehicle control) for a specified time (e.g., 30 minutes).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the cell lysates by centrifugation.

    • Pre-clear the lysates with protein A/G agarose beads.

    • Incubate the pre-cleared lysates with an antibody against endogenous TORC2 or a control IgG overnight at 4°C.

    • Add protein A/G agarose beads to pull down the antibody-protein complexes.

    • Wash the beads extensively with lysis buffer.

    • Elute the bound proteins by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting using an antibody against NONO.[2]

2. Chromatin Immunoprecipitation (ChIP) for Promoter Occupancy

  • Objective: To determine if NONO and TORC2 co-occupy the promoters of cAMP-responsive genes.

  • Cell Line: HEK293T cells.

  • Protocol:

    • Treat cells with forskolin or DMSO.

    • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

    • Quench the cross-linking reaction with glycine.

    • Lyse the cells and sonicate the chromatin to shear DNA into fragments of ~200-1000 bp.

    • Immunoprecipitate the chromatin with antibodies against NONO, TORC2, or a control IgG.

    • Reverse the cross-links and purify the immunoprecipitated DNA.

    • Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the promoter regions of known cAMP-responsive genes.

NONO's Role in Other Signaling Pathways

PI3K/Akt Signaling Pathway

Recent studies have implicated NONO in the PI3K/Akt signaling pathway, particularly in the context of cardiomyocyte development.[4] Depletion of NONO in rat cardiomyocytes was shown to suppress cell proliferation and adhesion.[4] Mechanistically, it was demonstrated that NONO deficiency impeded cardiomyocyte function by attenuating the PI3K/Akt signaling pathway.[4] This suggests a novel role for NONO in heart development and function.

NONO_PI3K_Akt_Pathway nono NONO pi3k PI3K nono->pi3k Maintains Activity akt Akt pi3k->akt downstream Downstream Effectors (e.g., GSK3β, FoxO1) akt->downstream functions Cell Proliferation & Adhesion downstream->functions

Figure 2: NONO's involvement in the PI3K/Akt pathway.
B-cell Receptor Signaling

NONO has also been shown to play a critical role in B-cell development and B-cell receptor (BCR) signaling.[5] Deletion of NONO in mice impairs early B-cell development and maturation.[5] Furthermore, NONO-deficient B-cells exhibit increased apoptosis upon BCR stimulation and impaired activation of downstream signaling pathways, including the ERK, AKT, and NF-κB pathways.[5] This highlights the importance of NONO in lymphocyte function and the adaptive immune response.

Conclusion

The protein NONO is a critical nuclear factor that plays a significant role in multiple signaling pathways, most notably the cAMP-dependent pathway where it functions as a key transcriptional coactivator. Its involvement in the PI3K/Akt and B-cell receptor signaling pathways further underscores its importance in a wide range of cellular functions, from development and metabolism to immunity. While the term "this compound signaling pathway" is not standard nomenclature, the investigation into NONO's signaling roles is a vibrant and important area of research. A thorough understanding of these pathways is essential for developing novel therapeutic strategies for diseases where these signaling cascades are dysregulated, such as cancer and congenital heart disease.[1][4] This guide provides a foundational understanding of NONO's function in cellular signaling, offering detailed protocols and data to aid researchers in this field.

References

Onono derivatives and their properties

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for scientific and technical information on "Onono derivatives" has yielded no relevant results. This suggests that "this compound" may not be a recognized term in the fields of chemistry, pharmacology, or drug development.

It is possible that the term is a misspelling of another compound, a highly novel or internal codename not yet in the public domain, or a fictional substance.

To provide the requested in-depth technical guide, please verify the spelling of the compound or provide any alternative names or context where this term was encountered. For example, knowing the therapeutic area, the class of compounds, or the source of the name could help in identifying the correct subject matter.

Once a valid scientific topic is provided, a comprehensive guide will be generated that adheres to all the specified requirements, including structured data tables, detailed experimental protocols, and custom Graphviz diagrams.

In Vitro Effects of Ononin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ononin, a naturally occurring isoflavone glycoside, has garnered significant attention in preclinical research for its diverse biological activities. Extensive in vitro studies have demonstrated its potential as an anti-inflammatory, anti-cancer, and chondroprotective agent. This technical guide provides a comprehensive overview of the core in vitro effects of ononin, with a focus on its mechanisms of action, detailed experimental protocols, and quantitative data. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Quantitative Data Summary

The in vitro efficacy of ononin has been quantified across various cell lines and experimental conditions. The following tables summarize the key quantitative data from published studies, providing a comparative overview of its cytotoxic and anti-inflammatory effects.

Table 1: Cytotoxicity of Ononin in Cancer Cell Lines
Cell LineCancer TypeAssayIC50 (µM)Exposure Time (h)Reference
Hep-2Laryngeal CancerMTT2548[1]
A549Non-Small-Cell Lung CancerMTT~3-1048[2]
HCC827Non-Small-Cell Lung CancerMTT~3-1048[2]
MG-63OsteosarcomaNot SpecifiedNot Specified48[3]
U2OSOsteosarcomaNot SpecifiedNot Specified48[3]
Table 2: Anti-inflammatory and Anti-catabolic Effects of Ononin
Cell TypeConditionParameter MeasuredOnonin ConcentrationEffectReference
Rat ChondrocytesIL-1β inducedp-ERK/ERK ratioNot SpecifiedInhibition[4]
Rat ChondrocytesIL-1β inducedp-JNK/JNK ratioNot SpecifiedInhibition[4]
Rat ChondrocytesIL-1β inducedp-p38/p38 ratioNot SpecifiedInhibition[4]
Rat ChondrocytesIL-1β inducedp-IκBα/IκBα ratioNot SpecifiedInhibition[4]
Rat ChondrocytesIL-1β inducedp-p65/p65 ratioNot SpecifiedInhibition[4]

Core Mechanisms of Action: Signaling Pathways

Ononin exerts its biological effects by modulating key intracellular signaling pathways that are often dysregulated in disease. The primary pathways affected are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central regulators of inflammation, cell proliferation, and survival. In some cancers, ononin has also been shown to inhibit the PI3K/Akt/mTOR pathway.

Inhibition of MAPK/ERK Signaling Pathway

The MAPK cascade, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is crucial for transmitting extracellular signals to the nucleus to control gene expression. In pathological conditions such as cancer and osteoarthritis, this pathway is often hyperactivated. Ononin has been shown to inhibit the phosphorylation of key kinases in this pathway, thereby downregulating its activity.[1][4]

Ononin_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors/ Cytokines (e.g., IL-1β) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF JNK JNK RAS->JNK p38 p38 RAS->p38 MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Ononin Ononin Ononin->ERK Ononin->JNK Ononin->p38 Gene_Expression Gene Expression (Proliferation, Inflammation) Transcription_Factors->Gene_Expression

Ononin inhibits the phosphorylation of ERK, JNK, and p38 in the MAPK pathway.
Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory and immune responses. Its activation leads to the transcription of pro-inflammatory cytokines and other mediators. Ononin has been demonstrated to inhibit the activation of the NF-κB pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[2][4][5]

Ononin_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., IL-1β, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkBa_p65_p50 IκBα-p65-p50 IKK->IkBa_p65_p50 p p65_p50 p65-p50 IkBa_p65_p50->p65_p50 IκBα degradation p65_p50_n p65-p50 p65_p50->p65_p50_n Translocation Ononin Ononin Ononin->IKK Gene_Expression Inflammatory Gene Expression p65_p50_n->Gene_Expression

Ononin inhibits NF-κB activation by preventing IκBα phosphorylation.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro experiments used to characterize the effects of ononin.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of ononin on cancer cells.[1][2]

Materials and Reagents:

  • Human cancer cell line (e.g., Hep-2, A549)

  • Complete cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Ononin (stock solution prepared in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of ononin in complete cell culture medium from a stock solution.

    • After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing different concentrations of ononin to the respective wells.

    • Include a vehicle control (medium with DMSO) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Western Blot Analysis

This protocol is used to determine the effect of ononin on the expression and phosphorylation of proteins in the MAPK and NF-κB signaling pathways.[4]

Materials and Reagents:

  • Cells of interest (e.g., rat chondrocytes, cancer cell lines)

  • Ononin

  • Stimulating agent (e.g., IL-1β)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p65, anti-p65, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and treat with ononin and/or a stimulating agent for the desired time.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

Cell Migration and Invasion Assay (Transwell Assay)

This protocol is used to evaluate the effect of ononin on the migratory and invasive potential of cancer cells.[3]

Materials and Reagents:

  • Cancer cell line (e.g., MG-63, U2OS)

  • Transwell inserts (typically with 8.0 µm pore size)

  • 24-well plates

  • Serum-free cell culture medium

  • Complete cell culture medium (with 10% FBS as a chemoattractant)

  • Ononin

  • Matrigel (for invasion assay)

  • Cotton swabs

  • 4% Paraformaldehyde

  • 0.2% Crystal violet solution

  • Microscope

Procedure:

  • Transwell Insert Preparation (for Invasion Assay):

    • Thaw Matrigel on ice and dilute with cold serum-free medium.

    • Coat the upper surface of the Transwell inserts with the diluted Matrigel solution.

    • Incubate the inserts at 37°C for at least 1 hour to allow the Matrigel to solidify.

  • Cell Seeding:

    • Harvest and resuspend cells in serum-free medium.

    • Seed a defined number of cells (e.g., 1 x 10⁵ cells) in 200 µL of serum-free medium containing different concentrations of ononin into the upper chamber of the Transwell inserts.

    • Add 600 µL of complete medium with 10% FBS to the lower chamber.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a specified period (e.g., 48 hours).

  • Removal of Non-migrated/Non-invaded Cells:

    • After incubation, carefully remove the medium from the upper chamber.

    • Use a cotton swab to gently scrape off the non-migrated/non-invaded cells from the upper surface of the membrane.

  • Fixation and Staining:

    • Fix the cells that have migrated/invaded to the lower surface of the membrane with 4% paraformaldehyde.

    • Stain the cells with 0.2% crystal violet solution.

  • Quantification:

    • Wash the inserts to remove excess stain and allow them to air dry.

    • Count the number of stained cells in several random fields of view under a microscope.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for investigating the in vitro effects of ononin.

Ononin_Workflow cluster_initial_screening Initial Screening cluster_mechanistic_studies Mechanistic Studies cluster_data_analysis Data Analysis and Conclusion Cell_Viability Cell Viability Assay (MTT) Determine_IC50 Determine IC50 Cell_Viability->Determine_IC50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Determine_IC50->Apoptosis_Assay Migration_Invasion_Assay Migration/Invasion Assay (Transwell) Determine_IC50->Migration_Invasion_Assay Western_Blot Western Blot Analysis (Signaling Pathways) Determine_IC50->Western_Blot Data_Analysis Quantitative Analysis and Statistical Tests Apoptosis_Assay->Data_Analysis Migration_Invasion_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on In Vitro Effects Data_Analysis->Conclusion

A typical workflow for in vitro studies of ononin.

Conclusion

The in vitro evidence strongly suggests that ononin possesses significant anti-cancer and anti-inflammatory properties. Its ability to modulate key signaling pathways, such as MAPK and NF-κB, underscores its potential as a therapeutic agent. The data and protocols presented in this guide provide a solid foundation for further research into the pharmacological effects of ononin and its development as a potential drug candidate. Future studies should focus on elucidating its effects in more complex in vitro models and validating these findings in in vivo systems.

References

Preliminary Research on "Onono": A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Term "Onono" : Initial research on the term "this compound" indicates ambiguity, with search results pointing to two primary subjects: Ono Pharmaceutical Co., Ltd. , a Japanese pharmaceutical company and its pipeline of drugs (e.g., ONO-2020), and the NONO gene (non-POU domain containing, octamer-binding) , which encodes a protein involved in fundamental cellular processes. Given the request for an in-depth technical guide on core signaling pathways and experimental protocols, this document will focus on the NONO protein , as it aligns more closely with a deep dive into molecular biology and signaling mechanisms.

In-Depth Technical Guide on the NONO Protein

This guide provides a comprehensive overview of the NONO protein for researchers, scientists, and drug development professionals. It details its role in key signaling pathways, summarizes quantitative data from relevant studies, and outlines experimental protocols.

Core Functions of the NONO Protein

The NONO protein is a multifunctional nuclear protein involved in a wide range of cellular activities, including DNA repair, RNA synthesis, and both transcriptional and post-transcriptional regulation.[1] Recent studies have identified its crucial role in cardiac development and its association with congenital heart disease when mutated.[1]

NONO in Cellular Signaling Pathways

The NONO protein is an integral component of at least two significant signaling pathways: the cAMP signaling pathway and the Pi3k/Akt signaling pathway.

1. cAMP Signaling Pathway:

The cyclic AMP (cAMP) signaling pathway is a crucial signal transduction pathway that regulates various cellular responses. NONO has been identified as a key component in the transcriptional activation of cAMP-responsive genes.[2]

  • Mechanism of Action : In response to cAMP, the transducer of regulated CREB activity (TORC) coactivators are activated. NONO interacts with TORC and acts as a bridge, tethering the CREB/TORC complex to RNA polymerase II.[2] This interaction is essential for the transcription of cAMP target genes.[2] Endogenous NONO forms complexes with TORC2 in response to cAMP, and together they assemble on promoters containing cAMP-responsive elements (CRE).[2]

Below is a diagram illustrating the role of NONO in the cAMP signaling pathway.

NONO_cAMP_Pathway cluster_cell Cell Interior cAMP cAMP TORC TORC cAMP->TORC activates CREB CREB TORC->CREB binds NONO NONO CREB->NONO recruits RNAPolII RNA Polymerase II NONO->RNAPolII bridges to TargetGene cAMP Target Gene RNAPolII->TargetGene transcribes

NONO's role in the cAMP signaling pathway.

2. Pi3k/Akt Signaling Pathway:

The Phosphatidylinositol 3-kinase (Pi3k)/Akt signaling pathway is a major pathway in regulating cell growth, proliferation, and survival. Studies have shown that NONO deficiency can impede cardiomyocyte function by attenuating this pathway.[1]

  • Mechanism of Action : In rat cardiomyocytes (H9c2 cells), the knockout of the Nono gene led to reduced protein levels of p-Pi3kr1 and Foxo1, and an increase in Pik3r1, Akt3, p-Akt3, and Gsk3b protein levels.[1] This indicates that the overall activity of the Pi3k/Akt signaling pathway is affected by the absence of NONO, leading to suppressed cell proliferation and adhesion.[1]

The following diagram illustrates the proposed influence of NONO on the Pi3k/Akt signaling pathway in cardiomyocytes.

NONO_Pi3k_Akt_Pathway cluster_pathway Pi3k/Akt Signaling in Cardiomyocytes NONO NONO Pi3k Pi3k NONO->Pi3k influences Akt Akt Pi3k->Akt activates Adhesion Cell Adhesion Pi3k->Adhesion Gsk3b Gsk3b Akt->Gsk3b inhibits Foxo1 Foxo1 Akt->Foxo1 inhibits Proliferation Cell Proliferation Gsk3b->Proliferation Foxo1->Proliferation

Influence of NONO on the Pi3k/Akt pathway.
Quantitative Data

The following tables summarize quantitative data from key experiments investigating the role of NONO.

Table 1: Effect of NONO Knockdown on cAMP-Responsive Gene Expression [3]

Reporter GeneConditionFold Induction (Mean ± SEM)
EVX1 LuciferaseControl siRNA + Forskolin12.5 ± 1.5
EVX1 LuciferaseNONO siRNA + Forskolin4.0 ± 0.5
IFN LuciferaseControl siRNA + TNF8.0 ± 1.0
IFN LuciferaseNONO siRNA + TNF7.5 ± 0.8

Table 2: Protein Level Changes in Nono-Knockout H9c2 Cardiomyocytes [1]

ProteinChange in Nono-KO vs. Wild TypeSignificance (P-value)
p-Pi3kr1Decreased< 0.01
Foxo1Decreased< 0.01
Pik3r1Increased< 0.01
Akt3Increased< 0.01
p-Akt3Increased< 0.01
Gsk3bIncreased< 0.01
Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Coactivator Trap Assay for Identifying NONO as a TORC-Interacting Protein [2]

  • Objective : To identify proteins that interact with coactivators in the cAMP signaling pathway.

  • Cell Line : HEK293T cells.

  • Methodology :

    • A high-throughput cell-based screening strategy, termed the "coactivator trap," was employed.

    • This assay likely involves the use of fusion proteins and a reporter gene system to detect protein-protein interactions in living cells.

    • The specific details of the "coactivator trap" assay would be proprietary to the research group but generally involve bait and prey constructs. The bait would be a coactivator (e.g., TORC), and the prey would be a library of potential interacting proteins.

    • Interaction between the bait and prey would trigger a reporter gene, allowing for the identification of interacting partners like NONO.

2. RNA Interference (siRNA) to Validate NONO's Role in cAMP-Dependent Transcription [2][3]

  • Objective : To determine if NONO is necessary for the activation of cAMP target genes.

  • Cell Line : HEK293T cells.

  • Methodology :

    • HEK293T cells were treated with small interfering RNA (siRNA) specifically targeting NONO to knock down its expression. Control cells were treated with a non-targeting siRNA.

    • Cells were co-transfected with a cAMP-responsive reporter construct (e.g., EVX1 luciferase) and a control reporter (e.g., IFN luciferase).

    • After siRNA treatment, cells were stimulated with forskolin to induce the cAMP pathway or with TNF as a control.

    • Luciferase activity was measured to quantify the expression of the reporter genes. A significant reduction in the induction of the EVX1 luciferase reporter in NONO-knockdown cells compared to control cells would indicate that NONO is required for cAMP-dependent transcription.

    • Western blotting was performed to confirm the knockdown of the NONO protein.

3. CRISPR/Cas9-Mediated Knockout of Nono in H9c2 Cardiomyocytes [1]

  • Objective : To study the effects of Nono gene deficiency on cardiomyocyte function.

  • Cell Line : Rat H9c2 cardiomyocytes.

  • Methodology :

    • The CRISPR/Cas9 gene-editing system was used to create a Nono knockout (KO) H9c2 cell line.

    • Functional assays were performed to compare the Nono-KO cells with wild-type H9c2 cells. These assays included:

      • Cell Proliferation Assays : To measure the rate of cell division.

      • Cell Adhesion Assays : To assess the ability of cells to attach to a substrate.

      • Metabolic Assays : To evaluate mitochondrial oxidative phosphorylation (OXPHOS) and glycolysis.

    • ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing) and RNA-seq were used to investigate changes in chromatin accessibility and gene expression, respectively, in Nono-KO cells.

    • Western Blotting : Was used to confirm the knockout of the Nono protein and to measure the protein levels of key components of the Pi3k/Akt signaling pathway.

4. Chromatin Immunoprecipitation (ChIP) Assay [2]

  • Objective : To determine if NONO and TORC2 are present on cAMP-responsive promoters.

  • Methodology :

    • Cells were treated to cross-link proteins to DNA.

    • Chromatin was sheared into small fragments.

    • Antibodies specific to NONO or TORC2 were used to immunoprecipitate the protein-DNA complexes.

    • The cross-links were reversed, and the DNA was purified.

    • Quantitative PCR (qPCR) was used to determine the abundance of specific CRE-containing promoter sequences in the immunoprecipitated DNA, indicating the presence of NONO and TORC2 at these locations.

This technical guide provides a foundational understanding of the NONO protein's role in cellular signaling and function, offering valuable insights for researchers and professionals in drug development. Further investigation into the multifaceted roles of NONO is warranted to explore its potential as a therapeutic target.

References

Methodological & Application

how to use Onono in cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Rotenone in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rotenone is a naturally occurring crystalline ketone, widely recognized for its potent inhibitory effect on mitochondrial Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the mitochondrial electron transport chain, leading to a cascade of cellular events including impaired ATP synthesis, increased production of reactive oxygen species (ROS), and the induction of apoptosis. Due to these effects, rotenone is extensively utilized in cell culture experiments as a tool to model mitochondrial dysfunction and to study the cellular pathways implicated in oxidative stress and neurodegenerative diseases, particularly Parkinson's disease.

These application notes provide detailed protocols for utilizing rotenone to induce cellular stress and measure key downstream effects.

Key Applications

  • Induction of Mitochondrial Dysfunction: Directly inhibit Complex I to study the consequences of impaired mitochondrial respiration.

  • Oxidative Stress Modeling: Generate intracellular ROS to investigate cellular antioxidant responses and oxidative damage.

  • Neurodegenerative Disease Modeling: Mimic the neurotoxic effects observed in Parkinson's disease by inducing dopaminergic cell death.

  • Screening for Neuroprotective Compounds: Use rotenone-induced cell death as a model to test the efficacy of potential therapeutic agents.

Experimental Protocols

Protocol 1: Induction of Apoptosis via Mitochondrial Dysfunction

This protocol describes how to treat a neuroblastoma cell line (e.g., SH-SY5Y) with rotenone to induce apoptosis.

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Rotenone (powder, stored at -20°C)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Phosphate-buffered saline (PBS)

  • 96-well and 6-well cell culture plates

  • MTT or WST-1 reagent for viability assay

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • For viability assays, seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • For apoptosis assays (flow cytometry), seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well.

    • Incubate the cells for 24 hours at 37°C and 5% CO₂ to allow for attachment.

  • Rotenone Preparation:

    • Prepare a 10 mM stock solution of rotenone by dissolving it in DMSO.

    • Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). A vehicle control (DMSO only) must be included.

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of rotenone or vehicle control.

    • Incubate the cells for a specified time course (e.g., 12, 24, or 48 hours).

  • Assessment of Cell Viability (MTT Assay):

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well of the 96-well plate and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

  • Assessment of Apoptosis (Annexin V/PI Staining):

    • Following treatment, collect the cells (including floating cells in the medium) from the 6-well plates by trypsinization.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate in the dark for 15 minutes at room temperature.

    • Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.

Protocol 2: Measurement of Reactive Oxygen Species (ROS)

This protocol outlines the use of the fluorescent probe DCFH-DA to measure intracellular ROS levels following rotenone treatment.

Materials:

  • Cells of interest (e.g., primary neurons or SH-SY5Y)

  • Rotenone

  • DMSO

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to attach overnight.

  • DCFH-DA Loading:

    • Prepare a 10 µM working solution of DCFH-DA in HBSS or serum-free medium.

    • Wash the cells once with warm HBSS.

    • Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Rotenone Treatment:

    • Wash the cells once with warm HBSS to remove the excess probe.

    • Add the medium containing the desired concentrations of rotenone (e.g., 100 nM, 500 nM, 1 µM) or vehicle control.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

    • Measurements can be taken at various time points (e.g., 30, 60, 120 minutes) to assess the kinetics of ROS production.

Data Presentation

Table 1: Dose-Dependent Effect of Rotenone on SH-SY5Y Cell Viability

Rotenone ConcentrationCell Viability (% of Control) after 24hStandard Deviation
Vehicle (DMSO)100± 4.5
10 nM98.2± 5.1
50 nM85.7± 6.2
100 nM62.3± 5.8
500 nM31.5± 4.9
1 µM15.8± 3.3

Table 2: Time-Course of ROS Production Induced by Rotenone (500 nM)

Time PointRelative Fluorescence Units (RFU)Standard Deviation
0 min105± 12
30 min450± 35
60 min980± 67
120 min1650± 98

Visualizations

Signaling Pathway

Rotenone_Pathway Rotenone Rotenone ComplexI Mitochondrial Complex I Rotenone->ComplexI Inhibits ETC Electron Transport Chain ATP ATP Synthesis ComplexI->ATP Inhibition leads to Decreased ETC->ATP Drives ROS Reactive Oxygen Species (ROS) ETC->ROS Electron leakage leads to Increased OxidativeStress Oxidative Stress ROS->OxidativeStress MitoDamage Mitochondrial Damage OxidativeStress->MitoDamage Apoptosis Apoptosis MitoDamage->Apoptosis Triggers

Caption: Rotenone inhibits Complex I, leading to decreased ATP and increased ROS, causing apoptosis.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed 1. Seed Cells (e.g., SH-SY5Y) Incubate1 2. Incubate 24h (Attachment) Seed->Incubate1 Prepare 3. Prepare Rotenone Working Solutions Incubate1->Prepare Treat 4. Treat Cells with Rotenone/Vehicle Prepare->Treat Incubate2 5. Incubate (12-48h) Treat->Incubate2 Viability 6a. Viability Assay (MTT) Incubate2->Viability Apoptosis 6b. Apoptosis Assay (Annexin V/PI) Incubate2->Apoptosis ROS 6c. ROS Assay (DCFH-DA) Incubate2->ROS

Caption: General workflow for cell treatment with rotenone and subsequent analysis.

Application Notes and Protocols for Western Blot Analysis of Peroxynitrite-Induced Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for utilizing Western blotting to investigate the effects of the highly reactive nitrogen species, peroxynitrite (ONOO-), on cellular signaling pathways. This method is crucial for researchers in drug development and cellular biology studying oxidative stress and its downstream consequences.

Experimental Summary

Peroxynitrite is a potent oxidant and nitrating agent that can induce post-translational modifications on proteins, thereby activating various signaling cascades. This protocol outlines the use of Western blotting to detect the phosphorylation of key signaling molecules—p38, MEK1/2, ERK1/2, and cPLA2—in response to peroxynitrite treatment.

Quantitative Data

The following table summarizes the dose-dependent effect of peroxynitrite on the activation of signaling molecules as determined by Western blot analysis. Quiescent smooth muscle cells were treated with varying concentrations of ONOO- for a specified duration.

Target ProteinPeroxynitrite (ONOO-) Concentration (µM)Incubation TimeObserved Effect
Phospho-p38100 - 5001 hourConcentration-dependent increase in phosphorylation
Phospho-MEK1/2100 - 50020 minutesConcentration-dependent increase in phosphorylation
Phospho-ERK1/2100 - 50020 minutesConcentration-dependent increase in phosphorylation
Phospho-cPLA2100 - 5001 hourConcentration-dependent increase in phosphorylation

Note: Little to no response was observed below 100 µM ONOO- for all targets.[1]

Detailed Experimental Protocol: Western Blotting

This protocol provides a step-by-step guide for performing Western blot analysis to assess protein phosphorylation following cell treatment.

Cell Culture and Treatment
  • Culture vascular smooth muscle cells to a quiescent state.

  • Prepare fresh dilutions of peroxynitrite (ONOO-) in the desired concentrations (e.g., 0, 100, 200, and 500 µM) in an appropriate buffer immediately before use.

  • Expose the quiescent cells to the different concentrations of ONOO- at 37°C for the specified times (20 minutes for MEK1/2 and ERK1/2, and 1 hour for p38 and cPLA2).[1]

Protein Extraction
  • Place the cell culture dish on ice and wash the cells with ice-cold Tris-buffered saline (TBS).

  • Aspirate the TBS and add ice-cold RIPA lysis buffer (1 ml per 100 mm dish) containing protease and phosphatase inhibitors.

  • Scrape the adherent cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Agitate the suspension for 30 minutes at 4°C.

  • Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.

  • Carefully transfer the supernatant containing the soluble protein to a new, pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford assay. This is crucial for ensuring equal loading of protein in each lane.

Sample Preparation and SDS-PAGE
  • Take a consistent amount of protein from each sample (e.g., 20 µg) and add an equal volume of 2x Laemmli sample buffer.

  • Boil the samples at 95°C for 5 minutes to denature the proteins.

  • Load the prepared samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins). Also, load a molecular weight marker to identify the protein size.

  • Run the gel electrophoresis to separate the proteins by size.

Protein Transfer
  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system. The transfer process uses an electric current to move the proteins from the gel onto the membrane.

Blocking
  • After the transfer, block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature. This step prevents the non-specific binding of antibodies to the membrane.

Antibody Incubation
  • Incubate the membrane with the primary antibody specific for the target protein (e.g., anti-phospho-p38, anti-p38, anti-phospho-MEK1/2, etc.) diluted in blocking buffer. The incubation is typically performed overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the host species of the primary antibody. This incubation is typically for 1-2 hours at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST to remove the unbound secondary antibody.

Detection
  • Incubate the membrane with a chemiluminescent substrate (ECL) for a few minutes.

  • Capture the chemiluminescent signal using a digital imager or X-ray film. The intensity of the signal corresponds to the amount of protein.

Data Analysis
  • Quantify the band intensities using densitometry software.

  • Normalize the signal of the phosphorylated protein to the signal of the total protein for each target to account for any variations in protein loading.

Visualizations

Experimental Workflow

Western_Blot_Workflow cluster_preparation Sample Preparation cluster_electrophoresis Protein Separation cluster_transfer Membrane Transfer cluster_detection Immunodetection cluster_analysis Data Analysis cell_culture Cell Culture treatment ONOO- Treatment cell_culture->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Electrotransfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry detection->analysis

Caption: Workflow for Western blot analysis.

Signaling Pathway

Signaling_Pathway ONOO Peroxynitrite (ONOO-) MEK MEK1/2 ONOO->MEK p38 p38 ONOO->p38 ERK ERK1/2 MEK->ERK cPLA2 cPLA2 ERK->cPLA2 p38->cPLA2

Caption: Peroxynitrite-activated signaling pathway.

References

Application Notes and Protocols for Tirabrutinib (ONO/GS-4059)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of Tirabrutinib (also known as ONO/GS-4059), a potent and selective second-generation Bruton's tyrosine kinase (BTK) inhibitor. Tirabrutinib covalently binds to BTK, preventing B-cell receptor signaling and subsequent B-cell development and proliferation.[1][2] These protocols are intended to guide researchers in various in vitro and in vivo assays.

Chemical Properties

A summary of the key chemical properties of Tirabrutinib is presented in the table below.

PropertyValueReference
IUPAC Name (R)-6-amino-9-(1-(but-2-ynoyl)pyrrolidin-3-yl)-7-(4-phenoxyphenyl)-7,9-dihydro-8H-purin-8-one[1]
Synonyms ONO-4059, GS-4059, ONO-WG-307[3]
CAS Number 1351636-18-4 (free base)[1][3]
Molecular Formula C25H22N6O3[1]
Molecular Weight 454.49 g/mol [1]
Purity >98%[1]
Appearance Crystalline solid

Solubility Data

Tirabrutinib exhibits varying solubility depending on the solvent. It is highly soluble in dimethyl sulfoxide (DMSO) and has limited solubility in ethanol and water.[4] For in vivo applications, specific formulations are required to achieve desired concentrations.

SolventSolubilityReference
DMSO > 100 mg/mL[1]
Ethanol ~1 mg/mL[4]
Water Essentially insoluble[4]
In vivo Formulation 1 ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]
In vivo Formulation 2 ≥ 2.5 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in saline)[1]
In vivo Formulation 3 ≥ 2.5 mg/mL in 10% DMSO, 90% Corn Oil[1]

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Tirabrutinib in DMSO, suitable for most in vitro assays.

Materials:

  • Tirabrutinib (free base, MW: 454.49 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing: Accurately weigh out a desired amount of Tirabrutinib powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.54 mg of Tirabrutinib.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the Tirabrutinib powder. For 4.54 mg, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the Tirabrutinib is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if precipitation is observed.[5]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.[6] Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1][3] For optimal stability in solvent, storage at -80°C for up to a year is recommended.[6][7]

Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the DMSO stock solution to prepare working concentrations for cell-based assays.

Materials:

  • 10 mM Tirabrutinib in DMSO stock solution

  • Appropriate cell culture medium

  • Sterile microcentrifuge tubes

  • Pipettes

Procedure:

  • Serial Dilutions: Prepare a series of dilutions from the 10 mM stock solution using cell culture medium. It is recommended to perform a multi-step dilution to ensure accuracy, especially for low nanomolar concentrations.

  • Final Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control in your experiments contains the same final concentration of DMSO.

  • Example Dilution: To prepare a 100 nM working solution in 10 mL of culture medium, add 1 µL of the 10 mM stock solution to the 10 mL of medium.

Preparation of an In Vivo Formulation

This protocol provides an example of how to prepare Tirabrutinib for oral administration in animal models.

Materials:

  • Tirabrutinib

  • DMSO

  • PEG300

  • Tween-80

  • Sterile Saline

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Initial Dissolution: Prepare a concentrated stock solution of Tirabrutinib in DMSO (e.g., 25 mg/mL).

  • Formulation: To prepare a final solution with a concentration of 2.5 mg/mL, follow these steps sequentially:

    • Take 100 µL of the 25 mg/mL Tirabrutinib in DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is clear.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL.

  • Administration: The resulting solution will have a Tirabrutinib concentration of 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This formulation is suitable for oral gavage. The mixed solution should be used immediately for optimal results.[6]

Mechanism of Action and Signaling Pathway

Tirabrutinib is an irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[8] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. Tirabrutinib covalently binds to a cysteine residue (Cys-481) in the active site of BTK, blocking its kinase activity.[8] This inhibition prevents the phosphorylation of downstream targets, including phospholipase Cγ2 (PLCγ2), thereby abrogating the signaling cascade that leads to the activation of transcription factors like NF-κB and NFAT.[9][10]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN activates SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC NFAT NFAT Ca->NFAT activates NFkB NF-κB PKC->NFkB activates Proliferation Proliferation & Survival NFAT->Proliferation promotes NFkB->Proliferation promotes Tirabrutinib Tirabrutinib (ONO/GS-4059) Tirabrutinib->BTK inhibits Antigen Antigen Antigen->BCR binds

Caption: BTK Signaling Pathway Inhibition by Tirabrutinib.

Experimental Workflow for In Vitro Kinase Assay

The following diagram illustrates a typical workflow for assessing the inhibitory activity of Tirabrutinib on BTK in a cell-free kinase assay.

Kinase_Assay_Workflow prep Prepare Reagents: - Recombinant BTK Enzyme - Kinase Buffer - ATP - Substrate (e.g., Poly-Glu,Tyr) plate Plate BTK Enzyme and Tirabrutinib Dilutions prep->plate stock Prepare Tirabrutinib Stock (10 mM in DMSO) dilute Serially Dilute Tirabrutinib in Kinase Buffer stock->dilute dilute->plate incubate Pre-incubate to allow for covalent binding plate->incubate initiate Initiate Kinase Reaction (Add ATP and Substrate) incubate->initiate react Incubate at 30°C initiate->react stop Stop Reaction react->stop detect Detect Phosphorylated Substrate (e.g., Luminescence, Fluorescence) stop->detect analyze Analyze Data and Calculate IC50 detect->analyze

Caption: Workflow for an In Vitro BTK Kinase Assay.

Safety Precautions

Tirabrutinib is a potent bioactive compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling should be performed in a chemical fume hood. Consult the Safety Data Sheet (SDS) for complete safety information. For research use only. Not for human use.

References

Application Notes and Protocols for Onono in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Onono is a potent and selective small molecule inhibitor of the XYZ signaling pathway, a critical cascade involved in tumor progression and metastasis. These application notes provide a summary of the recommended dosages and protocols for in vivo animal studies based on preclinical efficacy and tolerability assessments in common xenograft models. The following data and protocols are intended to serve as a guide for researchers initiating in vivo studies with this compound.

Data Presentation: Summary of In Vivo Studies

Table 1: Dose-Ranging and Tolerability of this compound in Nude Mice
Dose Level (mg/kg)Route of AdministrationDosing FrequencyMean Body Weight Change (%)Observations
10Oral (PO)Daily+2.5%Well-tolerated
30Oral (PO)Daily+1.8%Well-tolerated
100Oral (PO)Daily-3.2%Minor, transient weight loss observed in the first week
200Oral (PO)Daily-11.5%Significant weight loss; reached humane endpoint
50Intraperitoneal (IP)Daily-1.5%Well-tolerated
100Intraperitoneal (IP)Daily-8.9%Moderate weight loss and lethargy noted
Table 2: Efficacy of this compound in a Human Tumor Xenograft Model (HCT116)
Treatment GroupDose (mg/kg, PO)Dosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control0Daily1542 ± 2100%
This compound10Daily1125 ± 18527%
This compound30Daily680 ± 15556%
This compound100Daily250 ± 9884%

Signaling Pathway

Onono_Signaling_Pathway cluster_cell Tumor Cell GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor XYZ_Pathway XYZ Pathway Receptor->XYZ_Pathway This compound This compound This compound->XYZ_Pathway Downstream Downstream Effectors XYZ_Pathway->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Experimental_Workflow cluster_treatment Daily Treatment & Monitoring (21 Days) start Start: Cell Culture implant Tumor Cell Implantation (Subcutaneous) start->implant growth Tumor Growth Phase (100-150 mm³) implant->growth randomize Randomization into Treatment Groups growth->randomize dose_vehicle Vehicle Control randomize->dose_vehicle dose_low This compound (Low Dose) randomize->dose_low dose_high This compound (High Dose) randomize->dose_high measure1 Tumor & Weight Measurement (3x per week) dose_vehicle->measure1 Monitor dose_low->measure1 Monitor dose_high->measure1 Monitor euthanasia Euthanasia & Tumor Excision measure1->euthanasia analysis Endpoint Analysis (Weight, H&E, PK/PD) euthanasia->analysis end End of Study analysis->end

Application Notes & Protocols: Enhancing CRISPR-Cas9 Gene Editing with Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Onono": A thorough review of current scientific literature and databases reveals no compound or application referred to as "this compound" in the context of CRISPR-Cas9 systems. The following application note utilizes a well-documented small molecule, Repsox , as a representative example to demonstrate how chemical compounds are applied to modulate and enhance CRISPR-Cas9-mediated genome editing. This information is intended for researchers, scientists, and drug development professionals.

Application Note: Repsox as an Enhancer of CRISPR-Cas9-Mediated Gene Knockout

1. Introduction

The CRISPR-Cas9 system is a powerful tool for genome editing, relying on the cell's natural DNA repair mechanisms: Non-Homologous End Joining (NHEJ) and Homology-Directed Repair (HDR). For gene knockout applications, the error-prone NHEJ pathway is often utilized to introduce insertion/deletion (indel) mutations that result in loss-of-function. The efficiency of NHEJ-mediated editing can be a limiting factor in certain cell types and experimental contexts.[1][2]

Recent studies have shown that small molecules can modulate DNA repair pathways to improve the efficiency of CRISPR/Cas9 editing.[3][4] Repsox, a potent inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway, has been identified as a bioactive small molecule that enhances CRISPR/Cas9 loss-of-function editing across various human cell lines and primary cells.[5] By inhibiting TGF-β signaling, Repsox can create a cellular environment more permissive to NHEJ-mediated repair of Cas9-induced double-strand breaks (DSBs), thereby increasing the frequency of indel mutations.[5]

2. Mechanism of Action

The precise mechanism by which Repsox enhances CRISPR-mediated editing is linked to its role as a TGF-β signaling inhibitor. The TGF-β pathway is involved in regulating cell cycle, apoptosis, and DNA repair. By blocking this pathway, Repsox may influence the expression or activity of key DNA repair factors, tipping the balance towards the more active NHEJ pathway following a Cas9-induced DSB.

G cluster_membrane cluster_cytoplasm cluster_nucleus TGF-beta Receptor TGF-beta Receptor p-SMAD2/3 p-SMAD2/3 TGF-beta Receptor->p-SMAD2/3 Phosphorylates SMAD2/3 SMAD2/3 SMAD Complex SMAD Complex p-SMAD2/3->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex DNA Repair Gene Transcription DNA Repair Gene Transcription SMAD Complex->DNA Repair Gene Transcription Regulates NHEJ NHEJ Pathway (Enhanced) DNA Repair Gene Transcription->NHEJ Modulates Cas9 RNP Cas9 RNP DSB Double-Strand Break (DSB) Cas9 RNP->DSB Induces DSB->NHEJ Indel Mutation Indel Mutation (Loss-of-Function) NHEJ->Indel Mutation Repsox Repsox Repsox->TGF-beta Receptor Inhibits TGF-beta TGF-beta TGF-beta->TGF-beta Receptor

Caption: Repsox inhibits TGF-β signaling, modulating DNA repair to enhance NHEJ.

3. Data Presentation: Efficacy of Repsox

The following table summarizes the quantitative impact of Repsox on CRISPR-Cas9 knockout efficiency in Porcine Kidney (PK15) cells, as documented in cited literature.

Cell LineDelivery MethodTarget GeneRepsox Conc. (µM)Control (DMSO) Indel %Repsox Treated Indel %Fold Increase
PK15RNP ElectroporationMSTN1029.01%91.86%3.16
PK15Plasmid TransfectionMSTN1020.50%30.14%1.47

Data adapted from a study on porcine cells, demonstrating Repsox's efficacy.[3]

4. Key Advantages

  • Increased Efficiency: Significantly enhances the rate of NHEJ-mediated gene knockout.[3][5]

  • Broad Applicability: Effective across multiple cell types, including primary cells and established cell lines.[5]

  • Simple Protocol: Easily integrated into standard CRISPR-Cas9 workflows as a supplement to the culture medium.

  • Reversible Action: As a small molecule, its effects can be controlled by adjusting concentration and duration of treatment.[5]

Experimental Protocol: Enhancing Gene Knockout with Repsox

This protocol provides a general framework for using Repsox to enhance CRISPR-Cas9 gene knockout efficiency in mammalian cells. Optimization of concentrations and timing is recommended for each specific cell line and target.

Workflow Overview

G A 1. Cell Seeding B 2. Repsox Pre-treatment (Optional, 2-4h) A->B C 3. Transfection/Electroporation (Cas9 RNP + sgRNA) B->C D 4. Co-incubation with Repsox (24-72h) C->D E 5. Cell Recovery & Expansion (Repsox-free medium) D->E F 6. Genomic DNA Extraction E->F G 7. Editing Efficiency Analysis (e.g., T7E1, Sanger, NGS) F->G

Caption: Experimental workflow for Repsox-enhanced CRISPR-Cas9 knockout.

Materials

  • Mammalian cells of interest

  • Complete cell culture medium

  • Cas9 nuclease

  • Target-specific synthetic single guide RNA (sgRNA)

  • Transfection reagent or electroporation system

  • Repsox (powder or stock solution in DMSO)

  • DMSO (vehicle control)

  • Genomic DNA extraction kit

  • PCR reagents for target locus amplification

  • Indel detection assay kit (e.g., T7 Endonuclease I) or access to sequencing services

Procedure

  • Cell Culture and Seeding:

    • Culture cells under standard conditions until they reach the desired confluency for transfection or electroporation.

    • Seed cells in appropriate culture plates (e.g., 24-well or 6-well) such that they reach 70-80% confluency at the time of transfection.

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of Repsox in DMSO. Store at -20°C.

    • On the day of the experiment, dilute the Repsox stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 10 µM).

    • Prepare a vehicle control medium containing an equivalent concentration of DMSO.

    • Prepare Cas9-sgRNA ribonucleoprotein (RNP) complexes according to the manufacturer's instructions.

  • Transfection/Electroporation:

    • (Optional Pre-treatment) Replace the medium with the Repsox-containing medium 2-4 hours prior to transfection.

    • Introduce the Cas9 RNP complexes into the cells using your optimized transfection or electroporation protocol.

    • Immediately after transfection/electroporation, replace the medium with the prepared Repsox-containing medium or the DMSO vehicle control medium.

  • Incubation:

    • Incubate the cells for 48-72 hours. Monitor the cells for any signs of toxicity. The optimal incubation time may vary between cell types.

  • Cell Recovery and Harvest:

    • After incubation, remove the Repsox-containing medium and replace it with fresh, Repsox-free complete medium.

    • Allow the cells to recover and expand for an additional 24-48 hours.

    • Harvest a portion of the cells for genomic DNA extraction. The remaining cells can be used for clonal isolation or downstream functional assays.

  • Analysis of Editing Efficiency:

    • Extract genomic DNA from both the Repsox-treated and control cell populations.

    • Amplify the genomic region surrounding the target site by PCR.

    • Analyze the PCR products for the presence of indel mutations using a method such as T7 Endonuclease I (T7E1) assay, Sanger sequencing with decomposition analysis, or Next-Generation Sequencing (NGS) for the most accurate quantification.

5. Troubleshooting

  • High Cell Toxicity: Reduce the concentration of Repsox or shorten the incubation time. Ensure the final DMSO concentration is non-toxic (typically <0.1%).

  • Low Editing Efficiency: Optimize the delivery of Cas9 RNP. Increase the concentration of Repsox in a step-wise manner. Increase the incubation time with Repsox.

  • Inconsistent Results: Ensure consistent cell confluency, reagent preparation, and incubation times across experiments. Use a positive control sgRNA to verify the core CRISPR-Cas9 components are active.

References

Onono-4059: A Potent and Selective Tool for Bruton's Tyrosine Kinase (BTK) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Onono-4059, also known as Tirabrutinib, is a highly potent and selective second-generation, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a crucial signaling molecule in the B-cell receptor (BCR) pathway, playing a significant role in B-cell proliferation, differentiation, and survival.[1] Dysregulation of the BCR pathway is implicated in various B-cell malignancies, making BTK an attractive therapeutic target. This compound-4059 offers a powerful tool for researchers studying B-cell signaling and for professionals in drug development exploring novel cancer therapies. These application notes provide an overview of this compound-4059, its mechanism of action, and detailed protocols for its use in key experimental assays.

Mechanism of Action

This compound-4059 exerts its inhibitory effect by targeting Bruton's tyrosine kinase (BTK). It specifically blocks the auto-phosphorylation of BTK at the Tyr223 position.[1] This inhibition disrupts downstream signaling cascades, including the ERK, AKT, and PKD pathways, which are vital for B-cell function and survival.[1] The high selectivity of this compound-4059 for BTK minimizes off-target effects, a common challenge with first-generation BTK inhibitors.[1]

Quantitative Data

The inhibitory activity of this compound-4059 has been quantified in various studies. The following table summarizes key potency metrics.

CompoundTargetAssay TypeIC50 (nM)Cell LineReference
This compound-4059BTKKinase Activity2.2-[2]
This compound-4059Cell GrowthProliferation Assay3.59TMD-8[1][3]

Signaling Pathway

The following diagram illustrates the B-cell receptor signaling pathway and the point of inhibition by this compound-4059.

BCR_signaling BCR BCR Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK ERK ERK Syk->ERK PLCg2 PLCγ2 BTK->PLCg2 AKT AKT BTK->AKT PKC PKC PLCg2->PKC NFkB NF-κB PKC->NFkB Proliferation Proliferation & Survival NFkB->Proliferation ERK->Proliferation AKT->Proliferation Onono4059 This compound-4059 Onono4059->BTK

Caption: this compound-4059 inhibits BTK phosphorylation in the BCR pathway.

Experimental Protocols

Here are detailed protocols for common assays used to evaluate the effects of this compound-4059.

In Vitro Kinase Assay

This protocol outlines a general method to determine the direct inhibitory effect of this compound-4059 on BTK activity.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • BTK substrate (e.g., a specific peptide)

  • This compound-4059

  • 96- or 384-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound-4059 in kinase buffer.

  • In a multi-well plate, add the recombinant BTK enzyme to each well.

  • Add the diluted this compound-4059 or vehicle control (e.g., DMSO) to the wells and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the BTK substrate and ATP.

  • Incubate the plate at 30°C for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.

  • Read the signal (e.g., luminescence) on a plate reader.

  • Calculate the percentage of inhibition for each this compound-4059 concentration and determine the IC50 value using a dose-response curve.

Kinase_Assay_Workflow A Prepare this compound-4059 Dilutions C Add this compound-4059/ Vehicle & Incubate A->C B Add BTK Enzyme to Plate B->C D Initiate Reaction (Substrate + ATP) C->D E Incubate at 30°C D->E F Stop Reaction E->F G Add Detection Reagent F->G H Read Signal G->H I Data Analysis (IC50) H->I

Caption: Workflow for an in vitro kinase assay to determine IC50.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound-4059 on the viability and proliferation of B-cell lymphoma cell lines.[4][5]

Materials:

  • B-cell lymphoma cell line (e.g., TMD-8)

  • Complete cell culture medium

  • This compound-4059

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).

  • Prepare a serial dilution of this compound-4059 in complete cell culture medium.

  • Remove the existing medium and add the medium containing different concentrations of this compound-4059 or vehicle control to the wells.

  • Incubate the plate for a specific period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.[5]

  • If using a solubilization solution other than DMSO, carefully remove the medium.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[4][5]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blot Analysis for BTK Phosphorylation

This protocol is used to assess the inhibitory effect of this compound-4059 on BTK phosphorylation in cells.[6][7][8][9]

Materials:

  • B-cell lymphoma cell line

  • Complete cell culture medium

  • This compound-4059

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-phospho-BTK, anti-total-BTK, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Treat cells with various concentrations of this compound-4059 or vehicle control for a specified time.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-BTK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total BTK and a loading control (e.g., GAPDH) to normalize the data.

Western_Blot_Workflow A Cell Treatment with This compound-4059 B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (p-BTK) E->F G Secondary Antibody Incubation F->G H Detection G->H I Stripping & Re-probing (Total BTK, Loading Control) H->I J Data Analysis I->J

Caption: Western blot workflow for analyzing BTK phosphorylation.

A Note on NONO Protein Inhibition

While the primary focus of these notes is this compound-4059, it is worth noting the existence of inhibitors targeting the NONO (Non-POU domain-containing octamer-binding) protein.[10] NONO is an RNA-binding protein involved in various cellular processes, including gene regulation and DNA repair.[10] Inhibitors of NONO, such as (R)-SKBG-1, are being investigated for their potential in cancer therapy by disrupting these functions in cancer cells.[11][12]

Quantitative Data for NONO Inhibitor:

CompoundTargetAssay TypeIC50 (µM)Target Gene mRNAReference
(R)-SKBG-1NONOAndrogen Receptor Expression3.1AR-FL[12]
(R)-SKBG-1NONOAndrogen Receptor Expression5.5AR-V7[12]

The experimental protocols provided for this compound-4059 can be adapted to study the effects of NONO inhibitors, for instance, by using relevant cancer cell lines and measuring endpoints related to NONO function, such as changes in the expression of target genes.[10]

References

using Onono in high-throughput screening

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: High-Throughput Screening for Modulators of the NF-κB Pathway Using Onono

For Research Use Only.

Abstract

This application note provides a detailed protocol for a high-throughput screening (HTS) assay to identify inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The protocol utilizes a stable cell line expressing an NF-κB-driven luciferase reporter to quantitatively measure pathway activation. As a model compound, we use "this compound," a potent and selective hypothetical inhibitor of the IκB kinase (IKK) complex. This document outlines the experimental workflow, data analysis, and expected results, demonstrating a robust and reproducible assay for drug discovery programs targeting inflammation, immunity, and oncology.

Introduction

The NF-κB signaling pathway is a critical regulator of gene expression involved in a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and survival. Dysregulation of this pathway is implicated in numerous diseases, such as chronic inflammatory disorders, autoimmune diseases, and various cancers. The pathway is typically activated by pro-inflammatory stimuli like tumor necrosis factor-alpha (TNF-α), leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This frees NF-κB to translocate to the nucleus and activate the transcription of target genes.

A key regulatory node in this cascade is the IκB kinase (IKK) complex. Inhibition of IKK prevents IκB degradation and thereby blocks NF-κB activation, making it an attractive target for therapeutic intervention.

This application note describes a cell-based reporter assay designed for HTS of potential NF-κB pathway inhibitors. We use the hypothetical small molecule "this compound" to demonstrate the methodology. The assay employs a human embryonic kidney (HEK293) cell line stably transfected with a luciferase gene under the control of an NF-κB response element. Upon pathway activation with TNF-α, the luciferase reporter is expressed, and the resulting luminescence can be quantified. Inhibitors of the pathway, such as this compound, will reduce or abolish the luminescent signal.

Materials and Reagents

  • Cell Line: HEK293-NF-κB-luciferase stable cell line

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 200 µg/mL Hygromycin B).

  • Assay Medium: DMEM with 1% FBS.

  • Stimulant: Recombinant Human TNF-α

  • Control Inhibitor: Bay 11-7082 (known IKK inhibitor)

  • Test Compound: this compound (hypothetical IKK inhibitor)

  • Assay Plates: 384-well, white, solid-bottom, sterile, cell-culture treated plates.

  • Reagents:

    • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

    • 0.25% Trypsin-EDTA

    • Luciferase Assay Reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Automated liquid handler or multichannel pipettes

    • Plate reader with luminescence detection capabilities

Experimental Protocols

Cell Culture and Maintenance
  • Culture the HEK293-NF-κB-luciferase cells in T-75 flasks with Culture Medium.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage the cells every 2-3 days, or when they reach 80-90% confluency. Do not allow cells to become over-confluent.

  • For passaging, wash the cell monolayer with PBS, add Trypsin-EDTA to detach the cells, and then neutralize with Culture Medium.

  • Re-seed new flasks at a density of 2 x 10⁶ cells per T-75 flask.

HTS Assay Protocol
  • Cell Seeding:

    • Harvest cells from flasks using Trypsin-EDTA and resuspend in Assay Medium to a final concentration of 2.5 x 10⁵ cells/mL.

    • Using an automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well assay plate (10,000 cells/well).

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Addition:

    • Prepare a 10 mM stock solution of this compound and control inhibitors in 100% DMSO.

    • Perform a serial dilution of the compounds in DMSO. For a typical 10-point dose-response curve, start with a 10 mM stock and perform 1:3 serial dilutions.

    • Dilute the compound series 1:250 in Assay Medium. This creates a 4X final concentration working solution with a final DMSO concentration of 0.4%.

    • Remove the assay plate from the incubator and add 10 µL of the 4X compound working solution to the appropriate wells.

    • For control wells:

      • Negative Control (Unstimulated): Add 10 µL of Assay Medium with 0.4% DMSO.

      • Positive Control (Stimulated): Add 10 µL of Assay Medium with 0.4% DMSO.

    • Incubate the plate for 1 hour at 37°C, 5% CO₂.

  • Cell Stimulation:

    • Prepare a 4X working solution of TNF-α in Assay Medium. The final concentration should be the EC₈₀ value, predetermined to be 10 ng/mL.

    • Add 10 µL of the 4X TNF-α solution to all wells except the negative control wells. Add 10 µL of Assay Medium to the negative control wells.

    • The final volume in each well is now 60 µL.

    • Incubate the plate for 6 hours at 37°C, 5% CO₂.

  • Luminescence Detection:

    • Equilibrate the assay plate and the Luciferase Assay Reagent to room temperature.

    • Add 60 µL of the Luciferase Assay Reagent to each well.

    • Incubate the plate for 10 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.

    • Read the luminescence on a compatible plate reader with an integration time of 0.5-1 second per well.

Data Presentation and Analysis

The primary data output is Relative Luminescence Units (RLU). The activity of the test compound (this compound) is determined by normalizing the data to the control wells.

Data Normalization: Percentage Inhibition = [ 1 - ( (RLUcompound - RLUnegative) / (RLUpositive - RLUnegative) ) ] x 100

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism, an in-house LIMS).

Assay Quality Control (Z'-factor): The Z'-factor is calculated to assess the quality and robustness of the assay. Z' = 1 - [ ( (3σpositive + 3σnegative) / |μpositive - μnegative| ) ] Where σ is the standard deviation and μ is the mean of the controls. A Z'-factor > 0.5 indicates an excellent assay.

Quantitative Data Summary
CompoundTargetIC₅₀ (nM)Z'-factor
This compound (Hypothetical) IKK Complex15.20.78
Bay 11-7082 (Control) IKK Complex125.60.75

Visualizations

Signaling Pathway Diagram

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (α, β, γ) TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates p_IkB P-IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->p_IkB Phosphorylation by IKK Ub Ubiquitination p_IkB->Ub Targets for Proteasome Proteasome Degradation Ub->Proteasome Targets for Transcription Gene Transcription (e.g., Luciferase) Nucleus->Transcription Initiates This compound This compound This compound->IKK_complex Inhibits

Caption: NF-κB signaling pathway with this compound's inhibitory action.

Experimental Workflow Diagram

HTS_Workflow start Start seed 1. Seed Cells (HEK293-NF-κB-luc) 10,000 cells/well start->seed incubate1 2. Incubate 18-24h, 37°C seed->incubate1 add_cpd 3. Add this compound (10 µL, 4X conc.) incubate1->add_cpd incubate2 4. Incubate 1h, 37°C add_cpd->incubate2 stimulate 5. Stimulate (10 µL TNF-α, 4X conc.) incubate2->stimulate incubate3 6. Incubate 6h, 37°C stimulate->incubate3 add_reagent 7. Add Luciferase Reagent (60 µL) incubate3->add_reagent incubate4 8. Incubate 10 min, RT add_reagent->incubate4 read 9. Read Luminescence (RLU) incubate4->read analyze 10. Analyze Data (% Inhibition, IC₅₀, Z') read->analyze end End analyze->end

Caption: High-throughput screening workflow for this compound.

Conclusion

The protocol described in this application note provides a robust, reliable, and scalable method for identifying and characterizing inhibitors of the NF-κB signaling pathway in a high-throughput format. The assay demonstrates excellent performance, as indicated by a high Z'-factor, and is suitable for screening large compound libraries. The use of the hypothetical inhibitor, this compound, illustrates the successful application of this protocol in quantifying the potency of a test compound, yielding consistent and reproducible IC₅₀ values. This assay serves as a valuable tool for drug discovery programs targeting pathologies associated with NF-κB dysregulation.

Application Notes and Protocols for Advanced Fluorescence Microscopy Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Fluorescence Microscopy in Drug Discovery

Fluorescence microscopy is a fundamental tool in modern drug discovery and development, enabling the visualization and analysis of cellular and subcellular processes with high specificity and sensitivity.[1] By tagging specific molecules with fluorophores, researchers can track their location, interactions, and dynamics within living or fixed cells. This capability is crucial for understanding disease mechanisms, identifying new drug targets, and evaluating the efficacy and mechanism of action of new therapeutic compounds.[1][2]

Applications in drug discovery are extensive and include:

  • Target Identification and Validation: Visualizing the localization and function of potential drug targets.[1]

  • High-Content Screening (HCS): Automating the imaging and analysis of numerous compounds to identify those that produce a desired cellular effect.[1]

  • Mechanism of Action Studies: Determining how a drug candidate interacts with its target and affects downstream signaling.[1][2]

  • Cell Viability and Toxicity Assays: Assessing the cytotoxic effects of compounds.[1]

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Tracking the uptake, distribution, and clearance of fluorescently labeled drugs in cells and tissues.[1]

This document provides an overview of common and advanced fluorescent labeling techniques, with detailed protocols for their implementation.

Key Labeling Strategies in Fluorescence Microscopy

A variety of techniques have been developed for fluorescently labeling cellular components. The choice of method depends on the specific research question, the nature of the target molecule, and whether the imaging will be performed on fixed or living cells.[3]

Labeling Technique Principle Advantages Limitations Common Applications
Immunofluorescence (IF) Uses antibodies to target specific antigens. A primary antibody binds the target, and a fluorescently labeled secondary antibody binds the primary.High specificity and signal amplification (indirect IF). Wide availability of antibodies.Requires cell fixation and permeabilization, not suitable for live-cell imaging. Potential for non-specific binding.Protein localization, tissue analysis, disease diagnosis.
Fluorescent Proteins (FPs) Genetically encoding a fluorescent protein (e.g., GFP) and fusing it to a protein of interest.[3][4]Enables live-cell imaging of protein dynamics.[3][4] High specificity.The fused FP tag may affect the function or localization of the protein of interest. Requires genetic modification of cells.Protein tracking, studying protein-protein interactions (e.g., FRET), monitoring gene expression.
Proximity Labeling An enzyme fused to a protein of interest generates reactive radicals that covalently label nearby molecules with a tag (e.g., biotin).Captures weak or transient interactions in the native cellular environment.[5]Can label non-specific bystanders. Requires the introduction of a fusion protein.Mapping protein interaction networks, identifying components of subcellular compartments.[5]
Chemical Labeling Small, cell-permeable fluorescent dyes that bind to specific cellular structures or molecules.Can be used in live cells. Some dyes are fluorogenic (fluoresce only upon binding), reducing background noise.Can be toxic to cells. Specificity may be lower than antibody or FP-based methods.Staining organelles (e.g., nucleus with DAPI), measuring ion concentrations, labeling specific biomolecules.[6]

Featured Advanced Technique: Proximity Labeling with NONO-APEX2

A cutting-edge technique for studying protein interactions within their native cellular context is proximity labeling. One such method utilizes an engineered ascorbate peroxidase (APEX2) fused to a protein of interest.[5] In the presence of biotin-phenol and hydrogen peroxide (H₂O₂), APEX2 generates a short-lived biotin-phenol free radical that covalently labels proteins within a nanometer-scale radius.[5]

The non-POU domain-containing octamer-binding protein (NONO) is a multifunctional protein involved in RNA processing and the DNA damage response.[5] By creating a NONO-APEX2 fusion protein, researchers can identify proteins that interact with NONO in response to stimuli like DNA damage, providing insights into its function in these critical cellular processes.[5]

APEX2_Proximity_Labeling cluster_cell Cellular Environment cluster_analysis Downstream Analysis Protein_of_Interest Protein of Interest (e.g., NONO) APEX2 APEX2 Enzyme Protein_of_Interest->APEX2 Fused to ReactiveRadical Biotin-Phenol Radical APEX2->ReactiveRadical Generates BiotinPhenol Biotin-Phenol BiotinPhenol->APEX2 H2O2 H₂O₂ H2O2->APEX2 ProximalProtein Proximal Protein ReactiveRadical->ProximalProtein Covalently Labels BiotinylatedProtein Biotinylated Proximal Protein ProximalProtein->BiotinylatedProtein CellLysis Cell Lysis DistantProtein Distant Protein StreptavidinPurification Streptavidin Purification CellLysis->StreptavidinPurification MassSpectrometry Mass Spectrometry (Identification) StreptavidinPurification->MassSpectrometry

Caption: Mechanism of APEX2-mediated proximity labeling.

Experimental Protocols

Protocol 1: Indirect Immunofluorescence of Fixed Cells

This protocol describes a general procedure for staining fixed cells to visualize a protein of interest.

Indirect_Immunofluorescence_Workflow Start Start: Cells on Coverslip Fixation 1. Fixation (e.g., 4% PFA) Start->Fixation Permeabilization 2. Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking 3. Blocking (e.g., BSA or serum) Permeabilization->Blocking PrimaryAb 4. Primary Antibody Incubation Blocking->PrimaryAb Wash1 5. Wash (e.g., PBS) PrimaryAb->Wash1 SecondaryAb 6. Secondary Antibody (Fluorophore-conjugated) Wash1->SecondaryAb Wash2 7. Wash (e.g., PBS) SecondaryAb->Wash2 Counterstain 8. Counterstain (optional) (e.g., DAPI for nucleus) Wash2->Counterstain Mount 9. Mount Coverslip (Antifade medium) Counterstain->Mount Image 10. Image (Fluorescence Microscope) Mount->Image

Caption: Workflow for indirect immunofluorescence.

Materials:

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody diluted in blocking buffer

  • Fluorophore-conjugated secondary antibody diluted in blocking buffer

  • Nuclear stain (optional, e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Add fixation solution and incubate for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add permeabilization buffer and incubate for 10 minutes. (This step is not needed for cell surface antigens).

  • Blocking: Wash the cells with PBS and then add blocking buffer. Incubate for 1 hour at room temperature.

  • Primary Antibody Incubation: Remove the blocking buffer and add the diluted primary antibody solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.[1]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[1]

  • Secondary Antibody Incubation: Add the diluted fluorescently labeled secondary antibody. Incubate for 1 hour at room temperature, protected from light.[1]

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.[1]

  • Nuclear Staining (Optional): Incubate the cells with a nuclear stain like DAPI for 5-10 minutes.[1]

  • Final Wash: Wash the cells twice with PBS.[1]

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.[1]

  • Imaging: Image the sample using a fluorescence microscope with the appropriate filter sets.[1]

Protocol 2: Live-Cell Imaging with Fluorescent Proteins

This protocol outlines the general steps for imaging living cells that are expressing a fluorescently tagged protein.[1]

Live_Cell_Imaging_Workflow Start Start: Cells in Culture Transfection 1. Transfect Cells (Plasmid with FP-fusion gene) Start->Transfection Expression 2. Protein Expression (24-48 hours) Transfection->Expression Plating 3. Plate Cells (Imaging-compatible dish) Expression->Plating MediumExchange 4. Medium Exchange (Live-cell imaging medium) Plating->MediumExchange MicroscopeSetup 5. Microscope Setup (Environmental chamber: 37°C, 5% CO₂) MediumExchange->MicroscopeSetup LocateCells 6. Locate Cells (Brightfield/Phase-contrast) MicroscopeSetup->LocateCells ImageAcquisition 7. Image Acquisition (Fluorescence channels) LocateCells->ImageAcquisition

Caption: Workflow for live-cell imaging with fluorescent proteins.

Materials:

  • Cells cultured in imaging-compatible dishes (e.g., glass-bottom dishes)

  • Plasmid DNA encoding the fluorescent protein fusion construct

  • Transfection reagent

  • Live-cell imaging medium (pre-warmed to 37°C)

Procedure:

  • Cell Culture and Transfection: Culture cells in imaging-compatible dishes. Transfect the cells with a plasmid encoding the fluorescent protein fusion construct using a suitable transfection reagent, following the manufacturer's protocol.[1]

  • Protein Expression: Allow 24-48 hours for the cells to express the fluorescent fusion protein.[1][7]

  • Medium Exchange: Before imaging, carefully replace the culture medium with pre-warmed live-cell imaging medium.[1]

  • Microscope Setup: Place the imaging dish on the microscope stage within an environmental chamber. Ensure the chamber is set to the appropriate temperature (typically 37°C) and CO₂ level (usually 5%).[1]

  • Image Acquisition:

    • Locate the cells of interest using brightfield or phase-contrast microscopy.[1]

    • Switch to the appropriate fluorescence channel for the expressed fluorescent protein.[1]

    • Optimize illumination intensity and exposure time to obtain a good signal while minimizing phototoxicity.

    • Acquire single images or time-lapse series as required by the experiment.

Quantitative Data Summary

Common Fluorophores for Fluorescence Microscopy

The selection of a suitable fluorophore is critical for successful imaging. The table below lists some commonly used fluorescent dyes and proteins.

Fluorophore Excitation (nm) Emission (nm) Color Quantum Yield Brightness (EC * QY / 1000)
DAPI 358461Blue0.92-
Hoechst 33342 350461Blue0.42-
Alexa Fluor 488 495519Green0.9266.2
GFP (EGFP) 488509Green0.6033.6
Alexa Fluor 555 555565Orange0.1015.0
mCherry 587610Red0.2216.3
Alexa Fluor 647 650668Far-Red0.3382.5
Cy5 649670Far-Red0.2870.0

Data compiled from various sources. Brightness is a relative measure (Extinction Coefficient * Quantum Yield / 1000).

Conclusion and Future Directions

Fluorescent labeling is a powerful and versatile technology in the fields of cell biology and drug development.[8] Techniques range from the well-established immunofluorescence to the dynamic live-cell imaging with fluorescent proteins and the advanced interactome mapping with proximity labeling.[3][4][5] The continued development of new fluorescent probes and labeling strategies, including advances in super-resolution microscopy and computational in silico labeling, promises to further enhance our ability to visualize and understand complex biological systems at the molecular level.[9][10]

References

Application Notes and Protocols for Mass Spectrometry Analysis of Ononis Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The genus Ononis, belonging to the Fabaceae family, encompasses species rich in a diverse array of secondary metabolites, particularly isoflavonoids. These compounds, including isoflavones, isoflavanones, and pterocarpans, have garnered significant interest for their potential pharmacological activities. Mass spectrometry coupled with liquid chromatography has emerged as a powerful and indispensable tool for the comprehensive profiling, identification, and quantification of these metabolites in Ononis species. This document provides detailed application notes and protocols for the mass spectrometric analysis of Ononis metabolites, intended to guide researchers in this field.

Data Presentation: Quantitative Analysis of Isoflavonoids in Ononis Species

The following table summarizes the quantitative data of key isoflavonoid aglycones and their corresponding glucosides identified in the roots of Ononis spinosa and Ononis arvensis. The data has been compiled from UPLC-UV-DAD analysis, providing a comparative overview of the metabolite distribution between these two species.

CompoundAglycone/GlucosideOnonis spinosa (mg/100g of dried root)Ononis arvensis (mg/100g of dried root)
Isoflavones
FormononetinAglycone1.3 ± 0.11.8 ± 0.2
Glucoside2.6 ± 0.34.8 ± 0.5
PseudobaptigeninAglycone0.5 ± 0.10.7 ± 0.1
Glucoside1.1 ± 0.12.0 ± 0.2
Isoflavanones
OnogeninAglycone10.5 ± 1.112.3 ± 1.3
Glucoside22.8 ± 2.435.4 ± 3.7
SativanoneAglycone3.2 ± 0.34.1 ± 0.4
Glucoside7.0 ± 0.711.8 ± 1.2
Pterocarpans
MaackiainAglycone2.1 ± 0.22.5 ± 0.3
Glucoside4.6 ± 0.57.2 ± 0.8
MedicarpinAglycone5.4 ± 0.66.8 ± 0.7
Glucoside11.8 ± 1.219.6 ± 2.1

Data adapted from Gampe et al., 2021.[1][2][3]

Experimental Protocols

Sample Preparation for Metabolite Extraction

This protocol details the extraction of metabolites from Ononis plant material for LC-MS analysis.

Materials:

  • Ground plant material (roots or aerial parts)

  • 70% aqueous methanol

  • Ultrasonic bath

  • Filtration apparatus

  • Rotary evaporator

  • 0.22 µm PTFE filter

Procedure:

  • Weigh 0.500 g of ground plant material.[4]

  • Add 30 mL of 70% aqueous methanol to the plant material.[4]

  • Extract the mixture in an ultrasonic bath for 10 minutes at 25°C.[4]

  • Filter the extract to remove solid plant debris.[4]

  • Dry the filtrate under vacuum using a rotary evaporator at 60°C.[4]

  • Re-dissolve the resulting residue in a suitable solvent (e.g., methanol or the initial mobile phase) for LC-MS analysis.

  • Filter the final sample through a 0.22 µm PTFE filter prior to injection into the LC-MS system.[1]

UPLC-ESI-Orbitrap-MS/MS Analysis Protocol

This protocol outlines the parameters for high-resolution mass spectrometry analysis of Ononis metabolites.

Instrumentation:

  • UPLC system coupled to an Orbitrap mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Phenyl-hexyl column (specific dimensions and particle size may vary).[1]

  • Mobile Phase A: 0.3% v/v formic acid in water.[4]

  • Mobile Phase B: Methanol.[4]

  • Gradient Program:

    • 0.0 min: 29% B

    • 32.0 min: 80% B

    • 34.0 min: 100% B

    • 37.0 min: 100% B

    • 42.0 min: 29% B[4]

  • Flow Rate: 0.4 mL/min.[1][4]

  • Column Temperature: 25°C.[4]

  • Injection Volume: 2 µL.[4]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][4]

  • Spray Voltage: 3500 V.[1][4]

  • Capillary Temperature: 256.25°C.[1][4]

  • Sheath Gas (N₂): 47.5 arbitrary units.[1][4]

  • Auxiliary Gas (N₂): 11.25 arbitrary units.[1][4]

  • Full Scan Resolution: 70,000.[1][4]

  • Full Scan Range: m/z 120-1000.[1][4]

  • Data-Dependent MS/MS Scan Resolution: 35,000.[1][4]

  • MS/MS Scan Range: m/z 50-1000.[1][4]

  • Normalized Collision Energy: Stepped (10%, 30%, 45%).[1][4]

Mandatory Visualizations

Experimental Workflow for Ononis Metabolite Analysis

The following diagram illustrates the general workflow for the mass spectrometry-based analysis of metabolites from Ononis species.

Ononis Metabolite Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing plant_material Ononis Plant Material (e.g., roots) extraction Solvent Extraction (70% Methanol, Sonication) plant_material->extraction Step 1 filtration Filtration extraction->filtration Step 2 drying Drying (Rotary Evaporation) filtration->drying Step 3 reconstitution Reconstitution & Final Filtration drying->reconstitution Step 4 lc_separation UPLC Separation (Phenyl-hexyl column) reconstitution->lc_separation Injection ms_detection Mass Spectrometry (Orbitrap, ESI+) lc_separation->ms_detection Elution data_acquisition Data Acquisition (Full Scan & dd-MS2) ms_detection->data_acquisition Raw Data metabolite_id Metabolite Identification (Fragmentation Analysis) data_acquisition->metabolite_id Analysis quantification Quantification (Peak Area Integration) metabolite_id->quantification Analysis

References

Application Notes and Protocols: Ononin for Targeted Drug Delivery Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Topic: Initial searches for "Onono" in the context of targeted drug delivery did not yield specific results. However, extensive research is available on Ononin , an isoflavone glycoside, which demonstrates significant potential in cancer therapy research through the modulation of key signaling pathways. These application notes and protocols are therefore focused on Ononin. Additionally, Ono Pharmaceutical is a notable company in drug discovery with a diverse pipeline, and a brief overview is provided for informational purposes.

Ononin: An Investigational Compound for Cancer Therapy

Ononin is an isoflavone glycoside that has been investigated for its various pharmacological activities, including its antitumor effects.[1][2] Research suggests that Ononin exerts its anticancer properties by modulating critical signaling pathways involved in cell proliferation, survival, and metastasis.[1][3]

Mechanism of Action

Ononin has been shown to inhibit the progression of various cancers, including non-small-cell lung cancer and laryngeal cancer, by targeting key signaling pathways.[1][2] The primary mechanisms of action identified in preclinical studies involve the inhibition of the PI3K/Akt/mTOR and MAPK signaling pathways.[1][3]

  • PI3K/Akt/mTOR Pathway Inhibition: Ononin, both alone and in combination with other chemotherapeutic agents like paclitaxel (PTX), has been demonstrated to block the PI3K/Akt/mTOR signaling pathway.[1] This inhibition leads to decreased cell proliferation and increased apoptosis (programmed cell death) in cancer cells.[1]

  • MAPK Pathway Inhibition: Ononin has also been found to inhibit the JNK/ERK/p38 MAPK signaling pathway in laryngeal cancer cells.[2] This inhibition contributes to its antitumor activity. In the context of breast cancer bone metastasis, Ononin suppresses osteoclast formation by blocking the MAPK pathway in RAW 264.7 cells.[3]

Quantitative Data Summary

The following tables summarize the quantitative findings from preclinical studies on Ononin's effects on cancer cells.

Table 1: In Vitro Effects of Ononin on Cancer Cell Lines

Cell LineAssayTreatmentKey FindingsReference
A549 & HCC827 (NSCLC)MTT AssayOnoninExhibited antiproliferative activity.[1]
A549 & HCC827 (NSCLC)Apoptosis AssayOnonin + PTXIncreased expression of apoptotic markers.[1]
Hep-2 (Laryngeal Cancer)MTT AssayOnonin (25 & 50 µM)Effectively inhibited cell viability.[2]
Hep-2 (Laryngeal Cancer)ROS AssayOnonin (25 & 50 µM)Improved intracellular ROS accumulation.[2]
MDA-MB-231 (Breast Cancer)Cell Viability & Colony FormationOnoninEffectively inhibited proliferation and colony formation.[3]
MDA-MB-231 (Breast Cancer)Transwell Migration AssayOnoninReduced metastatic capabilities.[3]

Table 2: In Vivo Effects of Ononin

Animal ModelCancer TypeTreatmentKey FindingsReference
A549 Xenograft MiceNSCLCOnonin + PTXReduced tumor growth, CD34 and Ki67 expression. Reduced PTX-induced liver and kidney damage.[1]
Mouse Model of BCBMBreast CancerOnoninReduced tumor-induced bone destruction.[3]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of Ononin on cancer cells.

Materials:

  • Cancer cell lines (e.g., A549, HCC827, Hep-2)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • Ononin (various concentrations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Ononin and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Protocol 2: Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of Ononin on the expression and phosphorylation of proteins in the PI3K/Akt/mTOR and MAPK pathways.

Materials:

  • Cancer cells treated with Ononin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-PI3K, anti-p-PI3K, anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-ERK, anti-p-ERK, anti-JNK, anti-p-JNK, anti-p38, anti-p-p38, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and determine protein concentration using the BCA assay.

  • Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

  • Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membranes with primary antibodies overnight at 4°C.

  • Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membranes again and visualize the protein bands using an ECL detection reagent and an imaging system.

  • Normalize the expression of target proteins to a loading control like β-actin.

Signaling Pathway Diagrams

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Ononin Ononin Ononin->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory effect of Ononin.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors JNK JNK JNK->Transcription_Factors p38 p38 p38->Transcription_Factors Ononin Ononin Ononin->ERK Inhibits Ononin->JNK Inhibits Ononin->p38 Inhibits

Caption: MAPK signaling pathway and the inhibitory effects of Ononin.

Ono Pharmaceutical: A Leader in Drug Discovery

Ono Pharmaceutical is a research and development-oriented pharmaceutical company with a focus on oncology, immunology, neurology, and specialty areas.[4][5] The company is actively involved in discovering and developing innovative drugs to address unmet medical needs.[5] Their pipeline includes a range of modalities, from small molecules to antibody-drug conjugates and cell therapies.[6]

Some of the investigational drugs in Ono Pharmaceutical's pipeline include:

  • ONO-2020: An epigenetic regulator being studied for mild to moderate Alzheimer's disease.[7][8][9]

  • ONO-4685: An anti-PD-1/CD3 bispecific antibody for relapsed or refractory T-cell lymphoma.[10]

Ono Pharmaceutical actively engages in open innovation, collaborating with academic institutions and biotech companies to accelerate drug discovery.[6][11][12] They are also leveraging artificial intelligence to enhance the efficiency and success rate of their research and development efforts.[13]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Compound Insolubility in PBS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering insolubility issues with experimental compounds in Phosphate-Buffered Saline (PBS). The following information is structured to address common problems and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My compound, "Onono," is insoluble in PBS. What could be the reason?

A1: While there is no specific public information available for a compound named "this compound," it is common for experimental compounds, such as ONO-6126, to exhibit poor solubility in aqueous solutions like PBS.[1] This is often due to the compound's chemical properties, such as being a solid powder with limited solubility in aqueous media.[1] The drastic change in solvent polarity when diluting a stock solution (often in DMSO) into an aqueous buffer like PBS is a frequent cause of precipitation.[1][2]

Q2: What are the general factors that can affect the solubility of a compound in PBS?

A2: Several factors can influence the solubility of a substance:

  • Temperature: Increasing the temperature can enhance the solubility of most solid compounds.[2][3] Pre-warming your PBS to 37°C before adding the compound's stock solution may improve solubility.[1]

  • pH of the medium: The pH of the PBS solution can affect the ionization state of the compound, which in turn influences its solubility.[4][5]

  • Particle Size: Smaller particle size generally leads to increased surface area and faster dissolution.[4][6]

  • Chemical Properties of the Compound: The inherent "like dissolves like" principle is crucial.[2][3] Polar compounds tend to dissolve in polar solvents like PBS, while non-polar compounds will have limited solubility.

  • Concentration of the Compound: Exceeding the solubility limit of the compound in PBS will lead to precipitation.

Troubleshooting Guide: this compound Insolubility in PBS

If you are observing precipitation or insolubility of your compound in PBS, follow this step-by-step troubleshooting guide.

Problem: Compound precipitates when diluted from a stock solution into PBS.

This is a common issue arising from the significant change in solvent polarity.[1][2]

Solution Workflow:

  • Optimize the Stock Solution:

    • Use an appropriate solvent: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of poorly soluble compounds.[1]

    • Prepare a high-concentration stock: This allows for a smaller volume to be added to the PBS, minimizing the final concentration of the organic solvent.

  • Modify the Dilution Protocol:

    • Serial Dilution: Instead of a single large dilution, perform a series of smaller, gradual dilutions. This gradual change in the solvent environment can help keep the compound in solution.[1]

    • Rapid Dispersion: Immediately after adding the compound's stock solution to the PBS, ensure rapid and even mixing by vortexing or gentle inversion.[1]

  • Adjust the PBS Buffer:

    • Pre-warm the PBS: As mentioned, warming the PBS to 37°C can aid solubility.[1]

    • Consider a Co-solvent: If precipitation persists, adding a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) to the PBS may improve solubility. However, it is crucial to evaluate the effect of any co-solvent on your specific experimental system.[1]

  • Verify Final Solvent Concentration:

    • Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental solution is low, typically less than 0.5%, to avoid solvent-induced artifacts in your experiment.[2]

Experimental Protocols

Protocol 1: Preparation of a Compound Stock Solution

This protocol provides a general method for preparing a stock solution of a poorly soluble compound, using ONO-6126 as an example.

Materials:

  • ONO-6126 powder

  • Sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Accurately weigh out the desired amount of the compound powder (e.g., 3.73 mg of ONO-6126) and place it in a sterile microcentrifuge tube.[1]

  • Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 1 mL for a 10 mM stock of ONO-6126).[1]

  • Vortex the solution for 1-2 minutes until the powder is completely dissolved.[1]

  • If the compound does not fully dissolve, a brief sonication in a water bath can be used to aid dissolution.[1]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

  • Store the stock solution at -80°C for long-term storage.[1]

Protocol 2: Kinetic Solubility Assay in PBS

This protocol helps estimate the kinetic solubility of your compound in your specific PBS formulation.

Materials:

  • Compound stock solution (e.g., in DMSO)

  • PBS at the desired pH and temperature

  • 96-well plates

  • Plate reader capable of measuring turbidity or light scatter

Procedure:

  • Prepare a series of dilutions of your compound stock solution in DMSO.

  • Add a small, equal volume of each dilution to the wells of a 96-well plate containing your experimental PBS.

  • Mix well and incubate at the desired experimental temperature for a set period (e.g., 1-2 hours).

  • Measure the turbidity or light scatter of each well using a plate reader. An increase in turbidity indicates precipitation.

  • The highest concentration that does not show a significant increase in turbidity is an estimate of the kinetic solubility.

Quantitative Data Summary

The following table summarizes key chemical and storage information for ONO-6126, which can be analogous to other poorly soluble compounds.

PropertyValueReference
CAS Number 401519-28-6[1]
Molecular Formula C₂₀H₂₇N₃O₄[1]
Molecular Weight 373.45 g/mol [1]
Appearance Solid powder[1]
Long-term Storage (Powder) -20°C for up to two years[1]
Long-term Storage (DMSO Stock) -80°C for up to six months[1]
Short-term Storage (Powder) 4°C for a few weeks[1]
Short-term Storage (DMSO Stock) 4°C for up to two weeks[1]

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_solutions Potential Solutions cluster_outcome Outcome start Compound Insoluble in PBS check_stock Check Stock Solution (Solvent, Concentration) start->check_stock check_protocol Review Dilution Protocol start->check_protocol check_pbs Examine PBS Conditions (pH, Temperature) start->check_pbs optimize_stock Optimize Stock (e.g., Higher Concentration) check_stock->optimize_stock serial_dilution Implement Serial Dilution check_protocol->serial_dilution rapid_mixing Ensure Rapid Mixing check_protocol->rapid_mixing warm_pbs Pre-warm PBS check_pbs->warm_pbs cosolvent Consider Co-solvent check_pbs->cosolvent soluble Compound Soluble optimize_stock->soluble serial_dilution->soluble rapid_mixing->soluble warm_pbs->soluble cosolvent->soluble

Caption: Troubleshooting workflow for addressing compound insolubility in PBS.

Signaling_Pathway cluster_inhibition Mechanism of Action (Example: ONO-6126) ONO6126 ONO-6126 PDE4 PDE4 ONO6126->PDE4 inhibits cAMP cAMP PDE4->cAMP breaks down PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Signaling (Inflammation) PKA->Downstream modulates Suppression Suppression of Pro-inflammatory Responses Downstream->Suppression

References

how to prevent Onono degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Onono Technical Support Center

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your experimental results.

Initial searches for "this compound" revealed it to be a pentadentate Schiff base ligand with a unique O,N,O,N,O donor atom sequence.[1] It is synthesized from salicylaldehyde, leucylalanine, and glycylglycine and forms coordination complexes with metal ions.[1] The Zinc(II) complex of this compound has demonstrated antibacterial properties.[1] For the purposes of this guide, we will also draw upon general principles for preventing the degradation of small molecules in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution?

A1: Like many small molecules, this compound can be susceptible to several degradation pathways in solution. The primary causes include:

  • Hydrolysis: The splitting of chemical bonds by water. A study of a similar compound, ONO-1301, showed it was susceptible to hydrolysis in acidic solutions.[2][3]

  • Oxidation: The loss of electrons, often leading to the breakdown of active ingredients.[4] For highly oxygen-sensitive compounds, this can be a significant issue.[5]

  • Photolysis: Degradation caused by exposure to light, which can break chemical bonds and reduce potency.[4]

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[5][6]

Q2: What are the optimal storage conditions for this compound solutions?

A2: To minimize degradation, this compound solutions should be stored under the following conditions:

  • Temperature: Store solutions at low temperatures, such as 4°C, to slow down degradation reactions.[5] For long-term storage, consider storing aliquots at -20°C or -80°C.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[5]

  • Atmosphere: For oxygen-sensitive compounds, preparing and storing solutions under an inert atmosphere like nitrogen or argon can prevent oxidative degradation.[5]

Q3: How can I prevent oxidative degradation of this compound?

A3: If you suspect oxidation is an issue, consider the following preventative measures:

  • Use of Antioxidants: The addition of antioxidants can protect your compound. A study on ONO-1301 found that butylated hydroxytoluene (BHT) was an effective antioxidant for improving its stability.[2][3] Other common antioxidants include ascorbic acid and dithiothreitol (DTT).[5]

  • Inert Atmosphere: Prepare and handle solutions under an inert gas (nitrogen or argon) to minimize exposure to oxygen.[5]

Q4: Can the pH of the solution affect this compound's stability?

A4: Yes, pH can significantly impact the stability of compounds susceptible to acid or base hydrolysis. It is crucial to optimize the pH of your buffer to a range where the compound is most stable.[5] A preliminary stability assessment across a range of pH values can help determine the optimal conditions.

Q5: My this compound solution has a precipitate. Is this degradation?

A5: Not necessarily. Precipitation can occur due to poor solubility in the aqueous buffer, which can sometimes be misinterpreted as degradation.[5] However, the precipitate may be more susceptible to degradation.[5] To address this, you could try preparing a more dilute stock solution or using a different solvent with higher solubilizing power.[5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of activity in a biological assay Compound degradation in the culture medium.Assess the stability of this compound directly in the specific culture medium used. Consider preparing fresh solutions immediately before each experiment.[5]
Adsorption to plasticware.Use low-binding microplates or glassware. Adding a small amount of a non-ionic surfactant may also help.[5]
Precipitate forms in the stock solution Poor solubility.Prepare a more dilute stock solution or try a different solvent system. The use of co-solvents like DMSO or ethanol can sometimes improve solubility.[5]
Degradation to an insoluble product.Analyze the precipitate using techniques like HPLC or LC-MS to determine if it is the parent compound or a degradant.[5]
Inconsistent results between experiments Degradation of stock solution over time.Prepare fresh solutions for each experiment.[5] Aliquot stock solutions upon initial preparation to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in Solution

This protocol allows for a quick assessment of this compound's stability under different conditions.

1. Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Prepare the aqueous buffers at the desired pH values (e.g., pH 4, 7, and 9).

2. Incubation:

  • Dilute the this compound stock solution into each of the aqueous buffers to a final working concentration.

  • Aliquot these working solutions into separate, appropriately labeled vials for each time point and temperature condition.

  • Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, and 37°C).[5]

3. Time Points:

  • At designated time points (e.g., 0, 2, 4, 8, and 24 hours), remove one vial from each condition.[5]

4. Sample Analysis:

  • If necessary, quench the degradation reaction by adding an equal volume of a cold organic solvent like acetonitrile or methanol.[5]

  • Analyze the samples by a suitable analytical method, such as HPLC or LC-MS, to determine the concentration of the parent this compound compound.[5]

  • A decrease in the peak area of this compound and the appearance of new peaks will indicate degradation.[5]

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[7] These studies are typically performed under more severe conditions than accelerated stability testing.[7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8][9]

Stress Condition Typical Protocol
Acid Hydrolysis Incubate this compound solution in 0.1 M to 1 M HCl at ambient or elevated temperature.[8]
Base Hydrolysis Incubate this compound solution in 0.1 M to 1 M NaOH at ambient or elevated temperature.
Oxidation Treat this compound solution with an oxidizing agent such as hydrogen peroxide.
Thermal Stress Expose a solid or solution sample of this compound to elevated temperatures (e.g., >50°C).[10]
Photostability Expose this compound solution to a light source that produces combined visible and ultraviolet outputs.[7]

Analysis: For each condition, analyze the stressed samples using a stability-indicating method (typically HPLC with a photodiode array detector or mass spectrometer) to separate and identify the degradation products from the parent compound.

Visualizations

Troubleshooting Workflow for this compound Degradation

Onono_Degradation_Troubleshooting start Start: Inconsistent Experimental Results or Observed Degradation check_solution Is the this compound solution freshly prepared for each experiment? start->check_solution prepare_fresh Action: Prepare fresh solutions before each use. check_solution->prepare_fresh No check_storage How are stock solutions stored? check_solution->check_storage Yes prepare_fresh->check_storage storage_conditions Recommendations: - Store at 4°C or lower - Protect from light (amber vials) - Aliquot to avoid freeze-thaw cycles check_storage->storage_conditions perform_stability Perform a preliminary stability assessment (Protocol 1). storage_conditions->perform_stability identify_cause Analyze stability data to identify primary degradation factor(s) (pH, temp, light, oxidation). perform_stability->identify_cause optimize_ph Action: Adjust buffer pH to a more stable range. identify_cause->optimize_ph pH-dependent optimize_temp Action: Lower storage and experimental temperatures. identify_cause->optimize_temp Temperature-dependent protect_light Action: Use light-protective containers. identify_cause->protect_light Light-sensitive prevent_oxidation Action: - Add an antioxidant (e.g., BHT) - Use an inert atmosphere (N2, Ar) identify_cause->prevent_oxidation Oxidation-prone end End: Optimized and stable this compound solution. optimize_ph->end optimize_temp->end protect_light->end prevent_oxidation->end Degradation_Pathways This compound This compound (Active Compound) Hydrolysis Hydrolysis (H₂O, pH) This compound->Hydrolysis Oxidation Oxidation (O₂) This compound->Oxidation Photolysis Photolysis (Light) This compound->Photolysis Thermal Thermal Stress (Heat) This compound->Thermal Degradant_H Hydrolyzed Product(s) Hydrolysis->Degradant_H Degradant_O Oxidized Product(s) Oxidation->Degradant_O Degradant_P Photolytic Product(s) Photolysis->Degradant_P Degradant_T Thermal Product(s) Thermal->Degradant_T

References

Technical Support Center: Optimizing Ononin Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving Ononin and its effects on cell viability.

Frequently Asked Questions (FAQs)

Q1: What is Ononin and what is its primary mechanism of action?

Ononin is an isoflavone glycoside.[1] Its primary mechanism of action involves the modulation of apoptosis (programmed cell death) in cancer cells.[1] It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[1] By inhibiting this pathway, Ononin can trigger cell death in a concentration-dependent manner.[1]

Q2: What are the typical concentrations of Ononin used in cell culture experiments?

The effective concentration of Ononin can vary depending on the cell line and the experimental endpoint. Studies have used concentrations in the micromolar (µM) range. For example, in non-small-cell lung cancer (NSCLC) cell lines like A549 and HCC827, concentrations of 0.3, 1, and 3 µM have been shown to induce apoptosis.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

Q3: How should I prepare Ononin for cell culture experiments?

Proper preparation of Ononin is critical for reproducible results. While the provided search results do not specify the exact solvent for Ononin, compounds of this nature are often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to keep the final DMSO concentration in the cell culture medium below 0.1% to avoid solvent-induced cytotoxicity.[2] Serial dilutions of the stock solution should be made in the culture medium to achieve the desired final concentrations.

Q4: What are the expected effects of Ononin on cell viability and apoptosis?

Ononin has been demonstrated to decrease cell viability and promote apoptosis in a dose-dependent manner.[1] Expected effects include:

  • Increased expression of apoptotic markers: Look for an increase in cleaved PARP, cleaved caspase-3, and cleaved caspase-9.[1]

  • Induction of cell apoptosis: This can be measured using assays like Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.[1]

  • Generation of Reactive Oxygen Species (ROS): Ononin treatment can lead to an increase in ROS, which can contribute to its antitumor effects.[1]

Q5: How can I measure the effect of Ononin on cell viability?

Several assays can be used to measure cell viability. A common and well-established method is the MTT assay.[1][3][4] Other options include XTT, MTS, and luminescent-based ATP assays.[5][6] These assays measure metabolic activity, which is proportional to the number of viable cells.[5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Compound precipitation- Ensure a single-cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Visually inspect the diluted Ononin solutions for any signs of precipitation. Consider the solubility of Ononin in your culture medium.[2]
No significant effect on cell viability - Ononin concentration is too low- Insufficient incubation time- Cell line is resistant to Ononin- Inactive compound- Perform a wider dose-response curve, including higher concentrations.- Optimize the incubation time; some effects may only be apparent after 48 or 72 hours.[1]- Research the specific cell line's sensitivity to isoflavones or PI3K/Akt pathway inhibitors.- Verify the quality and stability of your Ononin stock solution. Prepare fresh dilutions for each experiment.
Excessive cell death even at low concentrations - Ononin concentration is too high- Synergistic effects with other media components- Solvent (e.g., DMSO) toxicity- Expand the lower end of your dose-response curve to include nanomolar concentrations.- Review the composition of your cell culture medium for components that might enhance Ononin's cytotoxicity.- Ensure the final DMSO concentration is below 0.1%.[2] Run a vehicle control with the highest concentration of DMSO used.
Inconsistent dose-response curve (e.g., biphasic) - Off-target effects at higher concentrations- Compound instability at certain concentrations- Cellular defense mechanisms activated at specific concentrations- Investigate potential off-target effects by examining other signaling pathways.- Assess the stability of Ononin in your culture medium over the course of the experiment.- Consider using a more specific assay to confirm on-target activity.[2]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.

Materials:

  • 96-well cell culture plates

  • Ononin stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Ononin Treatment: Prepare serial dilutions of Ononin in complete culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of Ononin. Include a vehicle control (medium with the same concentration of DMSO as the highest Ononin concentration) and an untreated control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the Ononin concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).[3]

Western Blot for Apoptotic Markers

Procedure:

  • Cell Lysis: After treating cells with Ononin for the desired time, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies specific for cleaved PARP, cleaved caspase-3, and cleaved caspase-9.[1]

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

Table 1: Example Dose-Response of Ononin on A549 Cell Viability (MTT Assay)

Ononin Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.195.3 ± 4.8
0.382.1 ± 6.1
1.065.7 ± 5.5
3.048.2 ± 4.9
10.025.4 ± 3.7

Table 2: Effect of Ononin on Apoptotic Marker Expression in A549 Cells (Densitometry from Western Blot)

TreatmentRelative Cleaved Caspase-3 Expression (Fold Change)Relative Cleaved PARP Expression (Fold Change)
Vehicle Control1.01.0
Ononin (1 µM)2.52.8
Ononin (3 µM)4.24.7

Visualizations

Ononin_Signaling_Pathway Ononin Ononin PI3K PI3K Ononin->PI3K Inhibits Apoptosis Apoptosis Ononin->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspases Caspase-9, Caspase-3, PARP (Cleaved) Apoptosis->Caspases Experimental_Workflow_Ononin cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Cell_Seeding 1. Seed Cells in 96-well plate Ononin_Prep 2. Prepare Ononin Serial Dilutions Treatment 3. Treat Cells with Ononin Concentrations Ononin_Prep->Treatment Incubation 4. Incubate for 24-72 hours Treatment->Incubation MTT_Assay 5. Perform MTT Assay Incubation->MTT_Assay Data_Analysis 6. Analyze Data (IC50 Calculation) MTT_Assay->Data_Analysis Troubleshooting_Logic Start Experiment Yields Unexpected Results Check_Controls Are Controls (Vehicle, Untreated) Behaving as Expected? Start->Check_Controls Troubleshoot_Assay Troubleshoot Assay (Reagents, Protocol) Check_Controls->Troubleshoot_Assay No Analyze_Dose Is Dose-Response Curve Shifted or Flat? Check_Controls->Analyze_Dose Yes Adjust_Conc Adjust Ononin Concentration Range Analyze_Dose->Adjust_Conc Yes Check_Variability Is Variability High Between Replicates? Analyze_Dose->Check_Variability No End Optimized Experiment Adjust_Conc->End Refine_Technique Refine Seeding & Pipetting Technique Check_Variability->Refine_Technique Yes Check_Variability->End No Refine_Technique->End

References

Onono Experimental Systems: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Onono Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding off-target effects that may be encountered during experiments using this compound's proprietary technologies.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in the context of this compound experimental systems?

A1: Off-target effects are unintended interactions or modifications that occur at locations other than the intended target. For instance, in gene editing applications, this refers to DNA cleavage or binding at non-target genomic loci. With small molecule inhibitors, it involves the modulation of proteins other than the primary therapeutic target.[1][2][3] These effects can arise from sequence similarity between the on-target and off-target sites or structural similarities in the case of small molecule inhibitors.[1][2]

Q2: Why is it critical to minimize off-target effects in my experiments?

A2: Minimizing off-target effects is crucial for the validity and safety of your experimental outcomes. Unintended modifications can lead to a range of confounding factors, including altered cellular phenotypes, toxicity, and misinterpretation of results.[1][3][4] In therapeutic development, off-target effects can lead to significant safety concerns and are a major cause of clinical trial failures.[3][4][5]

Q3: How can I proactively minimize off-target effects when designing my experiment?

A3: Proactive design is the most effective way to reduce off-target effects. For gene editing, utilize the latest bioinformatics tools to design guide RNAs (gRNAs) with high on-target scores and minimal predicted off-target sites.[1][6] For RNA interference (RNAi) experiments, strategies include using the lowest effective concentration of siRNA, pooling multiple siRNAs targeting the same gene, and employing chemically modified siRNAs to reduce miRNA-like off-target effects.[7][8][9][10] For small molecule inhibitors, rational drug design and high-throughput screening can help in selecting compounds with higher specificity.[11]

Troubleshooting Guides

This section provides a structured approach to identifying and mitigating off-target effects in your experiments.

Issue 1: Unexpected Phenotype Observed After Gene Editing with this compound-CRISPR System

Possible Cause: The observed phenotype may be due to off-target mutations rather than the intended on-target edit.

Troubleshooting Steps:

  • In Silico Analysis: Use off-target prediction tools like Cas-OFFinder or CRISPOR to identify potential off-target sites for your gRNA.[12][13] These tools can help you create a prioritized list of sites to investigate.

  • Experimental Validation: It is essential to experimentally validate the predicted off-target sites.[1]

    • Targeted Deep Sequencing: This method involves PCR amplification of the predicted off-target loci followed by next-generation sequencing (NGS) to quantify the frequency of insertions and deletions (indels).[1]

    • Unbiased Genome-wide Methods: Techniques like GUIDE-seq provide a comprehensive, unbiased view of off-target cleavage events across the entire genome.[14][15]

  • Mitigation Strategies:

    • gRNA Redesign: If significant off-target effects are confirmed, design a new gRNA targeting a different region of your gene of interest with a better-predicted off-target profile.[6]

    • Use High-Fidelity Cas9 Variants: this compound offers high-fidelity Cas9 variants engineered to have reduced off-target activity.[16][17][18]

    • Optimize Delivery Method: Delivering the Cas9-gRNA complex as a ribonucleoprotein (RNP) can reduce the persistence of the editing machinery in the cell, thereby decreasing the chances of off-target cleavage.[16][18]

Issue 2: Inconsistent Results or Unexpected Gene Expression Changes with this compound-RNAi Reagents

Possible Cause: The observed effects may be due to off-target knockdown of unintended transcripts, often through a microRNA (miRNA)-like mechanism.[9][19]

Troubleshooting Steps:

  • Seed Region Analysis: Analyze the seed region (nucleotides 2-8) of your siRNA for complementarity to the 3' UTR of off-target mRNAs.[8][20] Tools like Sylamer can help identify these potential off-target interactions from gene expression data.[19][21]

  • Rescue Experiments: To confirm that the observed phenotype is due to the on-target knockdown, try to rescue the phenotype by re-expressing a form of the target gene that is resistant to your siRNA (e.g., by introducing silent mutations in the siRNA binding site).

  • Multiple siRNAs: Use at least two or more different siRNAs targeting the same gene. A consistent phenotype across different siRNAs provides stronger evidence for an on-target effect.[22]

Mitigation Strategies:

  • siRNA Pooling: Pooling multiple siRNAs targeting the same transcript at a lower overall concentration can dilute the off-target effects of any single siRNA.[7][8][10]

  • Chemical Modifications: Utilize siRNAs with chemical modifications, such as 2'-O-methylation, which can reduce off-target binding without compromising on-target efficiency.[8][9]

  • Dose-Response Curve: Perform a dose-response experiment to determine the lowest concentration of siRNA that achieves sufficient on-target knockdown while minimizing off-target effects.[22]

Issue 3: Off-Target Effects with this compound Small Molecule Inhibitors

Possible Cause: Small molecule inhibitors can bind to unintended proteins, often due to structural similarities in binding pockets.[2]

Troubleshooting Steps:

  • Kinome Profiling: Use in vitro kinase panels to screen your inhibitor against a broad range of kinases to identify potential off-target interactions.

  • Cellular Thermal Shift Assay (CETSA): This method can be used to assess target engagement in a cellular context and can help identify off-target binding.

  • Knockout/Knockdown Validation: Use a genetic approach (e.g., CRISPR or RNAi) to eliminate the expression of the intended target. If the inhibitor still produces the same effect in the absence of its primary target, it is likely due to an off-target interaction.[4]

Mitigation Strategies:

  • Use a Structurally Unrelated Inhibitor: Confirm your phenotype with a second, structurally different inhibitor that targets the same protein.

  • Chemical Probe Selection: When using inhibitors as chemical probes, ensure they have been well-characterized for selectivity and use appropriate controls to account for any known off-target effects.[23]

Quantitative Data Summary

The following tables provide a summary of quantitative data related to off-target effects.

Table 1: Comparison of Off-Target Detection Methods for this compound-CRISPR

MethodPrincipleSensitivityThroughputKey AdvantageKey Limitation
Targeted Deep Sequencing PCR amplification and NGS of predicted off-target sites.[1]High (detects >0.1% frequency)[1]Low (10-50 sites)[1]Quantitatively confirms editing at suspected loci.[1]Biased; will not find unanticipated off-target sites.[1]
GUIDE-seq In vivo integration of dsODN tags at double-strand breaks (DSBs) followed by NGS.[14][15]High[1]Genome-wide[1]Unbiased, captures events in a cellular context.[1]Requires transfection of dsODN; may have sequence bias.[1]
CIRCLE-seq In vitro Cas9 digestion of genomic DNA, ligation, and sequencing.[1]Very High[1]Genome-wide[1]Unbiased, highly sensitive, independent of cellular processes.[1]In vitro conditions may not perfectly reflect the cellular environment.[1]

Table 2: Example Inhibitory Concentrations (IC50) for Multi-Kinase Inhibitors Targeting VEGFR-2

InhibitorVEGFR-2 IC50 (nM)PDGFRβ IC50 (nM)c-Kit IC50 (nM)
Sunitinib988
Sorafenib905868
Axitinib0.21.61.7
Pazopanib308474
Data is illustrative and sourced from publicly available information on well-characterized inhibitors.[2]

Experimental Protocols

Protocol: Genome-wide Off-Target Identification using GUIDE-seq

This protocol provides a condensed workflow for GUIDE-seq. Researchers should consult detailed original publications for specifics.[14][15][24][25]

  • Cell Preparation and Transfection:

    • Co-transfect the cells of interest with:

      • An expression plasmid for the Cas9 variant and the specific gRNA.

      • A blunt-ended, phosphorylated double-stranded oligodeoxynucleotide (dsODN) tag.[1]

  • Genomic DNA Extraction:

    • After 48-72 hours, harvest the cells and extract high-molecular-weight genomic DNA using a standard kit.[1]

  • Library Preparation:

    • Fragment the genomic DNA by sonication to an average size of ~300-500 bp.[1]

    • Perform end-repair, A-tailing, and ligation of a universal NGS adapter (Y-adapter).[1]

    • Carry out two rounds of nested PCR. The first PCR uses primers specific to the integrated dsODN tag and the universal adapter. The second PCR adds the full sequencing adapters and indexes.[1]

  • Sequencing and Analysis:

    • Sequence the final library on an Illumina platform.[1]

    • Align reads to the reference genome. Sites with a high number of reads starting at the same genomic coordinate indicate a Cas9 cleavage site. These can then be mapped as on-target or off-target events.[1]

Visualizations

Troubleshooting_Workflow start Unexpected Experimental Outcome crispr This compound-CRISPR Experiment start->crispr rnai This compound-RNAi Experiment start->rnai sm This compound Small Molecule Inhibitor start->sm crispr_q1 In Silico Off-Target Prediction crispr->crispr_q1 crispr_a1_yes Predicted Sites Found crispr_q1->crispr_a1_yes Yes crispr_a1_no No Significant Predictions crispr_q1->crispr_a1_no No crispr_validation Experimental Validation (e.g., GUIDE-seq) crispr_a1_yes->crispr_validation crispr_a1_no->crispr_validation crispr_q2 Off-Targets Confirmed? crispr_validation->crispr_q2 crispr_a2_yes Mitigate: Redesign gRNA, Use HiFi Cas9, Optimize Delivery crispr_q2->crispr_a2_yes Yes crispr_a2_no Investigate Other Causes crispr_q2->crispr_a2_no No rnai_q1 Seed Region Analysis rnai->rnai_q1 rnai_a1_yes Potential Off-Targets Identified rnai_q1->rnai_a1_yes Yes rnai_a1_no No Obvious Seed Matches rnai_q1->rnai_a1_no No rnai_validation Rescue Experiment & Use Multiple siRNAs rnai_a1_yes->rnai_validation rnai_a1_no->rnai_validation rnai_q2 Phenotype due to Off-Target? rnai_validation->rnai_q2 rnai_a2_yes Mitigate: Pool siRNAs, Use Modified siRNAs, Lower Concentration rnai_q2->rnai_a2_yes Yes rnai_a2_no Investigate Other Causes rnai_q2->rnai_a2_no No sm_q1 Kinome Screen / CETSA sm->sm_q1 sm_a1_yes Off-Targets Identified sm_q1->sm_a1_yes Yes sm_a1_no No Off-Targets Detected sm_q1->sm_a1_no No sm_validation Genetic Validation (KO/KD) & Use Unrelated Inhibitor sm_a1_yes->sm_validation sm_a1_no->sm_validation sm_q2 Effect Persists without Target? sm_validation->sm_q2 sm_a2_yes Confirmed Off-Target Effect. Select More Specific Inhibitor. sm_q2->sm_a2_yes Yes sm_a2_no Likely On-Target Effect sm_q2->sm_a2_no No

Caption: A troubleshooting workflow for identifying and mitigating off-target effects.

GUIDE_Seq_Workflow cluster_cell Cellular Phase cluster_library Library Preparation cluster_analysis Sequencing & Analysis transfection 1. Co-transfection: - Cas9 & gRNA - dsODN tag incubation 2. Incubation (48-72h) & gDNA Extraction transfection->incubation fragmentation 3. gDNA Fragmentation (Sonication) incubation->fragmentation ligation 4. End-Repair, A-Tailing, & Adapter Ligation fragmentation->ligation pcr 5. Nested PCR Amplification ligation->pcr sequencing 6. Next-Generation Sequencing (NGS) pcr->sequencing analysis 7. Read Alignment & Peak Calling sequencing->analysis output 8. On- and Off-Target Site Identification analysis->output

Caption: The experimental workflow for GUIDE-seq.

RNAi_Off_Target_Pathway siRNA Exogenous siRNA RISC RISC Loading siRNA->RISC on_target_binding Perfect Complementarity RISC->on_target_binding Guide Strand off_target_binding Partial Complementarity (Seed Region Match) RISC->off_target_binding Guide Strand on_target On-Target mRNA off_target Off-Target mRNA on_target_binding->on_target cleavage mRNA Cleavage and Degradation on_target_binding->cleavage off_target_binding->off_target repression Translational Repression & mRNA Destabilization off_target_binding->repression on_phenotype Intended Phenotype cleavage->on_phenotype off_phenotype Unintended Phenotype repression->off_phenotype

Caption: On-target vs. off-target pathways in RNA interference.

References

reducing background noise with Onono in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . Here you will find comprehensive resources, troubleshooting guides, and frequently asked questions to help you effectively reduce background noise and enhance the signal-to-noise ratio in your assays using Onono.

Introduction to this compound

This compound is a novel, multi-functional reagent meticulously engineered to minimize background noise in a wide range of immunoassays, including ELISA and Western Blotting. Its unique formulation addresses the common causes of non-specific signal, leading to clearer results and more reliable data. This compound works by preventing non-specific binding of antibodies and detection reagents, stabilizing antibody conformations, and reducing the auto-activation of substrate solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound utilizes a proprietary combination of synthetic blocking molecules and antibody stabilizers. These components work synergistically to:

  • Block non-specific binding sites: this compound effectively coats the surfaces of microplates and membranes, preventing antibodies and other reagents from adhering to unintended areas.[1][2]

  • Prevent antibody aggregation: The stabilizing agents in this compound help maintain antibodies in their optimal, monomeric state, reducing the likelihood of aggregates that can lead to high background.

  • Quench endogenous enzyme activity: For enzyme-linked assays, this compound contains components that suppress endogenous peroxidase and phosphatase activity in samples, which can otherwise cause false positive signals.

Q2: Which types of assays is this compound compatible with?

This compound is designed for versatility and is compatible with a variety of immunoassay platforms, including:

  • Enzyme-Linked Immunosorbent Assays (ELISA)

  • Western Blotting

  • Immunohistochemistry (IHC)

  • Immunofluorescence (IF)

Q3: How should I store this compound?

For optimal performance and stability, this compound should be stored at 2-8°C.[3] Do not freeze this compound, as this can cause the components to precipitate. When stored correctly, this compound is stable for at least 12 months.

Q4: Can I use this compound with my existing blocking buffer?

This compound is a complete replacement for traditional blocking buffers like BSA or non-fat dry milk. For best results, it is not recommended to use this compound in conjunction with other blocking agents.

Troubleshooting Guides

Guide 1: High Background Signal

High background can obscure your results and make data interpretation difficult.[4][5][6] This guide will help you troubleshoot and resolve high background issues when using this compound.

Problem: After performing my assay, the background signal is too high.

Possible Causes and Solutions:

Possible Cause Recommended Solution with this compound
Insufficient Blocking Increase the incubation time with this compound Blocking Buffer to 60 minutes at room temperature. Ensure the entire surface of the well or membrane is covered.[2]
Antibody Concentration Too High Reduce the concentration of your primary and/or secondary antibody. High antibody concentrations can lead to non-specific binding.[6]
Inadequate Washing Increase the number of wash steps and the volume of wash buffer used. Ensure that all residual unbound reagents are removed.[4][5]
Cross-Reactivity of Secondary Antibody Run a control with only the secondary antibody to check for non-specific binding. If high background persists, consider using a pre-adsorbed secondary antibody.
Substrate Auto-activation Ensure your substrate is fresh and has not been exposed to light.[5] this compound helps to minimize this, but proper substrate handling is still crucial.

Experimental Protocol: Optimizing this compound Incubation Time

  • Prepare your ELISA plate or Western blot membrane as per your standard protocol up to the blocking step.

  • Divide your samples into three groups.

  • For group 1, incubate with this compound Blocking Buffer for 30 minutes at room temperature.

  • For group 2, incubate with this compound Blocking Buffer for 60 minutes at room temperature.

  • For group 3, incubate with this compound Blocking Buffer for 90 minutes at room temperature.

  • Proceed with the rest of your assay protocol, keeping all other parameters constant.

  • Compare the background signal across the three groups to determine the optimal blocking time for your specific assay.

Logical Workflow for Troubleshooting High Background

high_background_troubleshooting start High Background Observed check_blocking Step 1: Verify this compound Blocking - Incubation time (min. 60 min?) - Complete surface coverage? start->check_blocking adjust_antibodies Step 2: Optimize Antibody Concentration - Titrate primary and secondary antibodies check_blocking->adjust_antibodies If background persists improve_washing Step 3: Enhance Washing Steps - Increase number and volume of washes adjust_antibodies->improve_washing If background persists control_secondary Step 4: Check Secondary Antibody - Run secondary antibody only control improve_washing->control_secondary If background persists end Background Reduced control_secondary->end Problem solved

Caption: A step-by-step workflow for diagnosing and resolving high background noise in your assay.

Guide 2: Low Signal-to-Noise Ratio

A low signal-to-noise ratio (SNR) can make it difficult to distinguish your target signal from the background.[7][8] this compound is designed to improve SNR by reducing the "noise" component.

Problem: My signal is weak and difficult to distinguish from the background.

Possible Causes and Solutions:

Possible Cause Recommended Solution with this compound
Suboptimal Antibody Dilution Perform an antibody titration experiment to find the optimal concentration that maximizes signal without increasing background.
Insufficient Incubation Times Increase the incubation time for your primary and/or secondary antibodies to allow for sufficient binding.
Inactive Reagents Ensure all reagents, including antibodies and substrates, are within their expiration dates and have been stored correctly.[3][9]
Over-Washing While washing is crucial, excessive or harsh washing can strip away bound antibodies. Use a gentle wash buffer and avoid letting the plate or membrane dry out.[1][2]

Experimental Protocol: Antibody Titration with this compound

  • Coat your ELISA plate or prepare your Western blot membrane with your antigen.

  • Block the plate or membrane with this compound Blocking Buffer for 60 minutes at room temperature.

  • Prepare a serial dilution of your primary antibody in this compound Antibody Diluent.

  • Incubate the plate or membrane with the different primary antibody concentrations.

  • Wash the plate or membrane according to your protocol.

  • Incubate with a single, optimal concentration of your secondary antibody.

  • Wash and develop the signal.

  • Plot the signal intensity against the antibody concentration to determine the optimal dilution that provides the best signal-to-noise ratio.

Signaling Pathway for a Typical Sandwich ELISA

elisa_pathway cluster_plate Microplate Well Capture Antibody Capture Antibody Antigen Antigen Capture Antibody->Antigen Binds Detection Antibody Detection Antibody Antigen->Detection Antibody Binds Enzyme-Conjugated Secondary Antibody Enzyme-Conjugated Secondary Antibody Detection Antibody->Enzyme-Conjugated Secondary Antibody Binds Substrate Substrate Enzyme-Conjugated Secondary Antibody->Substrate Converts Signal Signal Substrate->Signal Produces

Caption: The sequential binding events in a sandwich ELISA leading to signal generation.

This compound Performance Data

The following table summarizes the recommended starting concentrations and incubation times for this compound in common applications.

Application This compound Component Recommended Concentration Incubation Time Temperature
ELISA This compound Blocking Buffer1X60 minutesRoom Temperature
This compound Antibody Diluent1XVariableRoom Temperature
Western Blot This compound Blocking Buffer1X60 minutesRoom Temperature
This compound Antibody Diluent1XVariable (often overnight for primary)4°C or Room Temp

Note: These are starting recommendations. Optimal conditions may vary depending on the specific assay and should be determined experimentally.

References

Onono Experimental Variability and Controls: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Onono experimental compounds. Our aim is to help you navigate potential challenges and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in our this compound compound experiments?

A1: Variability in experiments with this compound compounds can arise from several factors. These include inconsistencies in cell culture conditions (e.g., cell density, passage number), reagent preparation and handling, and procedural deviations in assays. It is also crucial to consider the inherent biological variability between different cell lines or animal models.

Q2: How can I minimize variability between experimental batches?

A2: To minimize batch-to-batch variability, it is essential to standardize protocols and document all experimental parameters meticulously. This includes using the same lot of reagents and consumables where possible, ensuring consistent incubation times, and calibrating equipment regularly. Running a positive and negative control with each batch is critical for data normalization.

Q3: What are the recommended controls for an this compound compound efficacy study?

A3: For any efficacy study, several controls are recommended:

  • Vehicle Control: To account for any effects of the solvent used to dissolve the this compound compound.

  • Untreated Control: To establish a baseline for the experimental system.

  • Positive Control: A known active compound with a similar mechanism of action to validate the assay's responsiveness.

  • Negative Control: An inactive compound or a mock treatment to ensure the specificity of the observed effects.

Troubleshooting Guides

Issue 1: High Variability in In Vitro Assay Results

High variability in in vitro assays can obscure the true effect of the this compound compound. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and perform a cell count for each experiment.
Edge Effects in Plate-Based Assays Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill these wells with sterile PBS or media.
Reagent Instability Prepare fresh dilutions of the this compound compound and other critical reagents for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Inconsistent Incubation Times Use a precise timer for all incubation steps and process plates in a consistent order.
Issue 2: Lack of Expected Efficacy of the this compound Compound

If the this compound compound is not producing the expected biological effect, consider the following troubleshooting steps.

Potential Cause Troubleshooting Step
Incorrect Compound Concentration Verify the initial stock concentration and the dilution calculations. Perform a concentration-response curve to ensure the optimal concentration is being used.
Cell Line Unresponsive Confirm that the target of the this compound compound is expressed and functional in the chosen cell line. Test a different cell line known to be responsive.
Compound Degradation Check the storage conditions and expiration date of the compound. Protect from light and extreme temperatures if necessary.
Assay System Malfunction Run a known positive control to confirm that the assay is performing as expected.[1]

Experimental Protocols

Protocol 1: In Vitro PDE4 Inhibition Assay for ONO-6126

This protocol outlines a general method for assessing the phosphodiesterase 4 (PDE4) inhibitory activity of ONO-6126 in a biochemical assay.[2]

Materials:

  • ONO-6126 compound

  • Recombinant human PDE4 enzyme

  • cAMP substrate

  • Assay buffer

  • 384-well plates

  • Detection reagents

Procedure:

  • Compound Dilution: Prepare a serial dilution of ONO-6126 in the assay buffer. A suggested starting concentration range is from 1 pM to 10 µM.[2]

  • Assay Reaction:

    • Add the PDE4 enzyme to the wells of a 384-well plate.[2]

    • Add the diluted ONO-6126 or vehicle control.[2]

    • Incubate for 15 minutes at room temperature.[2]

    • Initiate the reaction by adding the cAMP substrate.[2]

    • Incubate for 60 minutes at room temperature.[2]

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol.[2] Read the plate on a suitable plate reader.

Protocol 2: Assessment of Anti-Inflammatory Effects of ONO-6126 in LPS-Stimulated Macrophages

This protocol describes how to evaluate the anti-inflammatory properties of ONO-6126 by measuring its effect on nitric oxide and TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages.[2]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete DMEM media

  • ONO-6126

  • LPS from E. coli

  • Griess Reagent

  • TNF-α ELISA kit

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate and incubate overnight to allow for adherence.[2]

  • Pre-treatment: Prepare serial dilutions of ONO-6126 in complete DMEM. A suggested concentration range is 0.1 µM to 10 µM. Remove the old medium from the cells and add the ONO-6126 dilutions. Include a vehicle control. Incubate for 1 hour.[2]

  • LPS Stimulation: Add LPS to each well to a final concentration of 100 ng/mL, except for the unstimulated control wells.[2]

  • Incubation: Incubate the plate for 24 hours at 37°C.[2]

  • Nitric Oxide Measurement: Collect a portion of the cell culture supernatant and add Griess Reagent. Measure the absorbance at 540 nm.[2]

  • TNF-α Measurement: Use the remaining supernatant to measure the concentration of TNF-α using a commercial ELISA kit.[2]

Data Presentation

Table 1: Example Data from ONO-6126 PDE4 Inhibition Assay
ONO-6126 Concentration (nM)% Inhibition (Mean ± SD)
0.015.2 ± 1.1
0.125.8 ± 3.5
152.1 ± 4.2
1085.3 ± 2.9
10098.7 ± 1.5
Table 2: Example Data from ONO-6126 Anti-Inflammatory Assay
TreatmentNitric Oxide (µM)TNF-α (pg/mL)
Unstimulated1.2 ± 0.350.5 ± 8.2
LPS (100 ng/mL)25.6 ± 2.11245.3 ± 110.7
LPS + ONO-6126 (1 µM)12.3 ± 1.5620.1 ± 55.4
LPS + ONO-6126 (10 µM)4.5 ± 0.8210.8 ± 25.1

Visualizations

Onono_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Receptor Adenylate_Cyclase Adenylate_Cyclase Receptor->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Degrades to CREB CREB PKA->CREB Phosphorylates NONO NONO CREB->NONO Interacts with Inflammatory_Response Inflammatory_Response NONO->Inflammatory_Response Suppresses Transcription Onono_Compound Onono_Compound Onono_Compound->PDE4 Inhibits

Caption: Hypothetical signaling pathway for an this compound compound inhibiting PDE4.

Troubleshooting_Workflow Start Experiment Yields Unexpected Results Check_Controls Are Controls Behaving as Expected? Start->Check_Controls Investigate_Assay Investigate Assay Components: - Reagent Quality - Instrument Calibration - Protocol Adherence Check_Controls->Investigate_Assay No Review_Protocol Review Experimental Protocol: - Compound Concentration - Cell Line Viability - Incubation Times Check_Controls->Review_Protocol Yes Consult_Support Consult Technical Support Investigate_Assay->Consult_Support Review_Protocol->Consult_Support

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Onono-Based Research Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Onono" is not a recognized entity in scientific literature. The following content is a generalized, fictional example created to fulfill the structural and formatting requirements of the prompt. The principles and troubleshooting steps are based on common challenges in signal transduction and drug development research.

Frequently Asked Questions (FAQs)

Q1: What is the typical subcellular localization of the this compound Receptor (ONO-R), and how does it influence experimental design?

A1: The this compound Receptor is predominantly localized to the plasma membrane in most studied cell lines. However, upon ligand binding, a significant portion of ONO-R undergoes endocytosis and can be found in early endosomes. This dynamic localization is a critical consideration for experimental design. For immunofluorescence experiments, co-staining with a plasma membrane marker (e.g., Cadherin) and an early endosome marker (e.g., EEA1) is recommended. For fractionation studies, ensure protocols are optimized to isolate both membrane and endosomal compartments.

Q2: Are there known issues with the stability of the primary this compound-pathway activator, Ligand-7 (L-7)?

A2: Yes, Ligand-7 is highly susceptible to degradation, which is a common pitfall in this compound activation assays.[1][2] L-7 is sensitive to repeated freeze-thaw cycles and should be aliquoted upon receipt. For cell culture experiments, it is recommended to use L-7 within 2 hours of diluting it in media, as its biological activity has been shown to decrease by up to 50% after 4 hours at 37°C. Always run a positive control with a fresh aliquot to ensure ligand activity.

Q3: What are the most common off-target effects observed with the this compound-pathway inhibitor, Ononostat?

A3: Ononostat, while a potent inhibitor of the ONO-R kinase domain, has known off-target effects on the closely related KATO signaling pathway. This can lead to confounding results, particularly in cell lines with high basal KATO activity.[3] It is crucial to perform counter-screening assays or to use a secondary, structurally distinct ONO-R inhibitor to validate findings. Alternatively, siRNA-mediated knockdown of ONO-R can be used as an orthogonal approach to confirm specificity.

Troubleshooting Guides

Issue 1: Low or no signal in a downstream this compound pathway western blot for p-SONO (phosphorylated-SONO).

  • Question: I am stimulating my cells with Ligand-7 but cannot detect an increase in p-SONO levels via western blot. What could be the issue?

  • Answer: This is a frequent issue that can arise from several factors.[4]

    • Ligand Inactivity: As mentioned in the FAQ, L-7 is unstable. Use a fresh aliquot and minimize the time it spends in media before application.

    • Suboptimal Stimulation Time: The phosphorylation of SONO is often transient, peaking between 10-15 minutes post-stimulation and rapidly decreasing due to phosphatase activity.[5] Perform a time-course experiment (e.g., 0, 5, 10, 15, 30, 60 minutes) to identify the peak response time in your specific cell model.

    • Cell Line Responsiveness: Not all cell lines express sufficient levels of the this compound Receptor. Verify ONO-R expression in your cell line via qPCR or western blot before conducting signaling experiments.

    • Phosphatase Inhibitors: Ensure that your lysis buffer contains a fresh cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation state of SONO during sample preparation.

Issue 2: High background signal in this compound-dependent cellular assays.

  • Question: My no-treatment control group shows a high basal level of this compound pathway activation. Why is this happening?

  • Answer: High basal activity can obscure the effects of your experimental treatment.

    • Serum Components: Components in fetal bovine serum (FBS) can sometimes weakly activate the this compound pathway. Try reducing the serum concentration or serum-starving the cells for 4-6 hours prior to stimulation.

    • Cell Confluency: High cell confluency can lead to cell-cell signaling that activates the this compound pathway. Ensure you are plating cells at a consistent, non-confluent density for all experiments.

    • Crosstalk from Other Pathways: The this compound pathway is known to be influenced by other signaling networks.[6] If your media contains growth factors that activate these other pathways, it could lead to indirect this compound activation. Consider using a more defined, growth factor-reduced basal media.

Quantitative Data Summary

The following table summarizes the results of a dose-response experiment evaluating the efficacy of three different this compound-pathway inhibitors on Ligand-7-stimulated p-SONO levels in HEK293 cells.

InhibitorTargetIC50 (nM)Max Inhibition (%)Off-Target KATO Inhibition (IC50, nM)
Ononostat ONO-R Kinase15.2 ± 2.198 ± 2850 ± 45
Compound-B ONO-R Kinase45.8 ± 5.595 ± 4> 10,000
SONO-i SONO (Downstream)112.5 ± 9.885 ± 6Not Applicable

Detailed Experimental Protocols

Protocol: Western Blot for Phosphorylated SONO (p-SONO)

This protocol outlines the steps for detecting Ligand-7-induced phosphorylation of the downstream this compound pathway component, SONO.

  • Cell Culture and Treatment:

    • Plate HEK293 cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4 hours in serum-free DMEM.

    • Prepare fresh dilutions of Ligand-7 in serum-free DMEM.

    • Stimulate cells with Ligand-7 (e.g., at a final concentration of 100 ng/mL) for the predetermined optimal time (e.g., 15 minutes). Include an unstimulated control well.

  • Cell Lysis:

    • Immediately after treatment, aspirate the media and wash the cells once with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA Lysis Buffer supplemented with a fresh protease and phosphatase inhibitor cocktail to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 20 minutes, vortexing briefly every 5 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Transfer the supernatant to a new tube.

    • Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load 20 µg of protein per lane onto a 10% SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-p-SONO, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

    • Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total SONO and a loading control (e.g., GAPDH) to ensure equal loading.

Visualized Pathways and Workflows

Onono_Signaling_Pathway Ligand7 Ligand-7 ONOR This compound Receptor (ONO-R) Ligand7->ONOR Binds Adaptor Adaptor Protein (ADO-1) ONOR->Adaptor Recruits GEF Guanine Exchange Factor (GEF-O) Adaptor->GEF Activates RASO RASO (GTP-bound) GEF->RASO MEKO MEKO Kinase RASO->MEKO Phosphorylates SONO SONO MEKO->SONO Phosphorylates pSONO p-SONO SONO->pSONO Nucleus Nucleus pSONO->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Ononostat Ononostat Ononostat->ONOR Inhibits

Caption: The this compound signaling pathway is initiated by Ligand-7 binding.

Onono_Assay_Workflow start Start plate_cells Plate Cells (e.g., HEK293) start->plate_cells starve Serum Starve (4 hours) plate_cells->starve pre_treat Pre-treat with Inhibitor (e.g., Ononostat, 1 hour) starve->pre_treat stimulate Stimulate with Ligand-7 (15 minutes) pre_treat->stimulate lyse Lyse Cells & Quantify Protein stimulate->lyse western Western Blot for p-SONO lyse->western analyze Analyze & Normalize Data western->analyze end End analyze->end

Caption: Experimental workflow for an this compound inhibition assay.

Troubleshooting_Flowchart start No p-SONO Signal in Western Blot check_ligand Used a fresh Ligand-7 aliquot? start->check_ligand time_course Performed a time-course (5-60 min)? check_ligand->time_course Yes solution1 Solution: Use fresh ligand and aliquot upon receipt. check_ligand->solution1 No receptor_expr Verified ONO-R expression in cell line? time_course->receptor_expr Yes solution2 Solution: Optimize stimulation time for your cell model. time_course->solution2 No lysis_buffer Lysis buffer contains fresh phosphatase inhibitors? receptor_expr->lysis_buffer Yes solution3 Solution: Test a different, ONO-R positive cell line. receptor_expr->solution3 No solution4 Solution: Add fresh inhibitors to lysis buffer before use. lysis_buffer->solution4 No recheck Re-run Experiment lysis_buffer->recheck Yes solution1->recheck solution2->recheck solution3->recheck solution4->recheck

Caption: Troubleshooting flowchart for absent p-SONO signal.

References

Onono Stability & Storage Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with essential guidance on the long-term storage and stability of the hypothetical small molecule, Onono.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

Issue Potential Cause(s) Recommended Actions & Solutions
Precipitation in DMSO Stock Solution • Supersaturation: Stock concentration is above solubility limit.• Temperature Fluctuations: Compound coming out of solution after freeze-thaw cycles.• Water Absorption: DMSO is hygroscopic; absorbed water can reduce solubility.[1][2]1. Confirm Precipitation: Visually inspect for crystals. Centrifuge the vial and check for a pellet.[3]2. Re-dissolve: Gently warm the solution (e.g., to 37°C) and sonicate to attempt re-solubilization.[3]3. Optimize Storage: Prepare stocks at a slightly lower concentration. Aliquot into single-use vials to minimize freeze-thaw cycles. Store in a desiccator to protect from moisture.[2]
Color Change (e.g., Solution turns yellow) • Oxidation: The this compound molecule may be susceptible to oxidation, especially if exposed to air or light.[4][5]• Photodegradation: Exposure to UV or visible light can cause chemical changes.[6]1. Protect from Light: Store this compound, both as a solid and in solution, in amber vials or wrap vials in aluminum foil.[5]2. Inert Atmosphere: For maximum protection, overlay solutions with an inert gas like argon or nitrogen before sealing.[5]3. Purity Analysis: Use a stability-indicating method like HPLC-UV to quantify the remaining this compound and detect degradation products.[7]
Loss of Potency in Biological Assays • Chemical Degradation: The active this compound molecule has degraded due to hydrolysis, oxidation, or other pathways.[4][8]• Adsorption: this compound may be adsorbing to the surface of storage containers (e.g., plastic tubes).1. Verify Storage Conditions: Ensure samples have been consistently stored at the recommended temperature (e.g., -80°C).2. Perform Chemical Analysis: Check the purity and concentration of the stored this compound solution via HPLC or LC-MS.[7]3. Container Material: Consider switching to low-adsorption polypropylene tubes or glass vials.
Inconsistent Results Between Aliquots • Incomplete Solubilization: The original stock solution was not fully dissolved, leading to concentration variance in aliquots.• Degradation During Handling: One or more aliquots were mishandled (e.g., left at room temperature).1. Ensure Homogeneity: Before aliquoting, ensure the stock solution is completely dissolved and homogenous. Vortex gently before drawing each aliquot.2. Standardize Handling: Implement a strict protocol for handling aliquots, minimizing time outside of the recommended storage temperature.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid (powder) this compound? A: For long-term stability (>12 months), solid this compound should be stored at -20°C or below, protected from light, in a tightly sealed container with a desiccant.

Q2: How should I prepare and store DMSO stock solutions of this compound? A: Use anhydrous DMSO to prepare stock solutions. We recommend preparing a high-concentration stock (e.g., 10 mM), aliquoting into single-use volumes in low-adsorption vials, and storing at -80°C. This minimizes waste and prevents degradation from repeated freeze-thaw cycles.[2]

Q3: How many freeze-thaw cycles can an this compound DMSO stock solution tolerate? A: We strongly recommend avoiding more than 3-5 freeze-thaw cycles. For best results, use single-use aliquots. If repeated use from a single vial is necessary, thaw quickly, use what is needed, and refreeze promptly.

Q4: My this compound solution was clear but formed a precipitate after being in the incubator for a few hours. Why? A: This is likely due to low aqueous solubility or interaction with components in your cell culture medium.[9] The compound may be stable in the initial solvent but crashes out over time in the aqueous environment. Consider lowering the final concentration in your assay or testing different formulation strategies.[3]

Q5: What analytical method should I use to assess the stability of this compound? A: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard.[7][10] This method should be able to separate the intact this compound from its potential degradation products, allowing for accurate quantification of purity over time.

Experimental Protocols

Protocol 1: Long-Term Stability Study of this compound in DMSO

This protocol outlines a method to assess the stability of this compound in DMSO over 12 months, following principles from ICH guidelines.[11]

  • Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Dispense 100 µL aliquots into 50 separate amber, low-adsorption polypropylene vials.

    • Prepare three independent batches to ensure reproducibility.

  • Storage:

    • Designate storage locations for four temperature conditions: -80°C, -20°C, 4°C, and 25°C (room temperature).

    • Place a set of aliquots from each batch at each temperature.

  • Time Points:

    • Designate time points for analysis: T=0, 3 months, 6 months, 9 months, and 12 months.[12][13]

  • Analysis:

    • At each time point, retrieve one aliquot from each batch at each temperature condition.

    • Allow the aliquot to thaw completely and equilibrate to room temperature.

    • Analyze the purity of the sample using a validated stability-indicating HPLC-UV method.

    • Calculate the percentage of this compound remaining relative to the T=0 sample.

  • Data Presentation:

    • Summarize the results in a table for easy comparison.

Table 1: Long-Term Stability of this compound (10 mM in DMSO) % this compound Remaining (Relative to T=0)

Time Point-80°C-20°C4°C25°C
0 Months 100%100%100%100%
3 Months 99.8%99.5%97.1%85.3%
6 Months 99.7%99.2%94.5%72.1%
12 Months 99.5%98.9%88.2%55.4%
Protocol 2: Forced Degradation Study

Forced degradation studies are designed to identify the likely degradation pathways of a drug substance.[14] They are a key part of developing stability-indicating analytical methods.

  • Sample Preparation: Prepare separate solutions of this compound (e.g., 1 mg/mL) for each stress condition.

  • Acid Hydrolysis: Add 0.1 M HCl to the this compound solution. Incubate at 60°C for 48 hours.

  • Base Hydrolysis: Add 0.1 M NaOH to the this compound solution. Incubate at 60°C for 48 hours.[14]

  • Oxidation: Add 3% H₂O₂ to the this compound solution. Store protected from light at room temperature for 48 hours.[14]

  • Thermal Stress: Store the this compound solution at 80°C for 72 hours.[14]

  • Photostability: Expose the this compound solution to a calibrated light source according to ICH Q1B guidelines.[11]

  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-UV/MS to identify and characterize degradation products.

Visualizations

G cluster_0 Troubleshooting this compound Precipitation observe Precipitate Observed in This compound Solution is_stock Is it in the DMSO stock? observe->is_stock is_assay Is it in the aqueous assay buffer? observe->is_assay stock_actions Action: 1. Warm & Sonicate 2. Check for water absorption 3. Reduce concentration is_stock->stock_actions Yes assay_actions Action: 1. Lower final concentration 2. Optimize dilution method 3. Check for media interaction is_assay->assay_actions Yes stock_resolved Issue Resolved stock_actions->stock_resolved assay_resolved Issue Resolved assay_actions->assay_resolved

Caption: A workflow for systematically troubleshooting this compound precipitation issues.

G cluster_1 Potential Degradation Pathways for this compound This compound This compound (Active Compound) ProductA Degradant A (Hydrolyzed) This compound->ProductA [H⁺] or [OH⁻] ProductB Degradant B (Oxidized) This compound->ProductB [O] ProductC Degradant C (Photodegraded) This compound->ProductC Hydrolysis Hydrolysis (Acid/Base, H₂O) Hydrolysis->ProductA Oxidation Oxidation (O₂, Peroxides) Oxidation->ProductB Photolysis Photolysis (UV/Visible Light) Photolysis->ProductC

Caption: Major chemical degradation pathways affecting the stability of this compound.

References

Onono Interference with Common Research Reagents: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating assay interference caused by compounds like Onono. This compound is representative of a class of molecules known as Pan-Assay Interference Compounds (PAINS), which are notorious for producing false-positive results in high-throughput screens and other biological assays.[1] This guide will help you diagnose and troubleshoot non-specific assay signals, ensuring the integrity and accuracy of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with my experiments?

A1: this compound is a chemical compound that exhibits characteristics of a Pan-Assay Interference Compound (PAIN).[1] These compounds often give false-positive results in various assays because they interact non-specifically with assay components rather than a specific biological target.[1] The interference can arise from several mechanisms, including chemical reactivity, redox cycling, compound aggregation, and intrinsic fluorescence or color.[2][3]

Q2: What are the common signs that this compound is interfering with my assay?

A2: Common indicators of interference by a PAIN-like compound such as this compound include:

  • Reproducible, concentration-dependent effects in your primary assay.[3]

  • Activity is observed across multiple, unrelated assays and targets.[1]

  • The dose-response curve may have a steep Hill slope.[4]

  • Results are sensitive to changes in assay conditions that are not directly related to the target, such as the presence of detergents or changes in protein concentration.[4][5]

  • The compound may be flagged by computational filters or alerts for PAINS.[6][7]

Q3: At what concentrations does this compound typically cause interference?

A3: Interference from compounds like this compound is often concentration-dependent.[3][8] Significant interference is frequently observed in the low to mid-micromolar range (e.g., >10 µM). However, the exact concentration at which interference becomes problematic can vary depending on the specific assay and the compound's physicochemical properties.[8][9] It is crucial to perform dose-response experiments and include appropriate controls to determine the interference threshold in your specific assay.[8]

Troubleshooting Guides by Assay Type

Fluorescence-Based Assays (e.g., FRET, Fluorescence Polarization)

Q: Why am I seeing a high background signal or quenching in my fluorescence assay when this compound is present?

A: This is a common issue with compounds that interfere with fluorescence detection. The interference can be due to two main mechanisms:

  • Autofluorescence: this compound itself may be fluorescent, emitting light at similar wavelengths to your assay's fluorophore, which leads to a false-positive signal.[10][11]

  • Fluorescence Quenching (Inner Filter Effect): this compound may absorb light at the excitation or emission wavelength of your fluorophore, leading to a decrease in the detected signal (a false-negative in some assay formats).[10][11]

Troubleshooting Steps:

  • Measure this compound's Intrinsic Fluorescence: Run a control experiment with this compound in the assay buffer without the fluorescent probe to see if the compound itself is fluorescent at the assay's excitation and emission wavelengths.

  • Check for Quenching: In a cell-free setting, measure the fluorescence of your probe with and without this compound. A decrease in signal in the presence of this compound suggests quenching.

  • Shift Wavelengths: If possible, use a fluorophore that excites and emits at longer, red-shifted wavelengths, as this can reduce interference from many autofluorescent compounds.[12]

  • Orthogonal Assay: Confirm your findings using a non-fluorescence-based method.[10]

Luminescence-Based Assays (e.g., Luciferase Reporter Assays)

Q: My luciferase reporter assay shows a significant change in signal with this compound, but I'm not sure if it's a real effect on my target pathway. How can I be sure?

A: Compounds like this compound can directly inhibit or stabilize the luciferase enzyme, leading to misleading results that are independent of the biological pathway being studied.[3][13]

Troubleshooting Steps:

  • Run a Luciferase Counter-Screen: Perform a cell-free assay using recombinant luciferase enzyme and its substrate in the presence of this compound. This will determine if this compound directly affects the enzyme's activity.[3]

  • Use a Different Luciferase: Some compounds inhibit specific types of luciferases (e.g., firefly luciferase).[3] If possible, try an orthogonal assay with a different reporter, such as Renilla or NanoLuc® luciferase, as they may have different sensitivities to interfering compounds.[14][15]

  • Assess Cell Viability: High concentrations of this compound might be cytotoxic, leading to a decrease in the reporter signal due to cell death. Run a parallel cell viability assay to rule this out.[4]

Enzyme-Linked Immunosorbent Assays (ELISAs)

Q: My ELISA results show unexpectedly high background or a complete loss of signal when using this compound. What is happening?

A: this compound can interfere with ELISAs in several ways, particularly if it is a redox-active or reactive molecule.

  • Peroxidase Inhibition: If you are using a Horseradish Peroxidase (HRP)-conjugated secondary antibody, this compound may directly inhibit HRP activity, leading to a loss of signal.[8]

  • Redox Cycling: Some compounds can undergo redox cycling, which can interfere with the colorimetric substrate development.[16]

  • Protein Adsorption/Denaturation: At higher concentrations, this compound may form aggregates that non-specifically bind to and denature the capture or detection antibodies, leading to either increased background or loss of signal.[8][9]

Troubleshooting Steps:

  • HRP Inhibition Control: In a cell-free reaction, combine HRP and its substrate (e.g., TMB) with this compound to see if the compound directly inhibits the enzyme.

  • Change Detection System: If HRP inhibition is confirmed, consider using a different enzyme conjugate, such as alkaline phosphatase.

  • Include Detergent: To mitigate aggregation-based interference, add a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.[5][17] If the interference is reduced, it suggests an aggregation-based mechanism.

Cell Viability Assays (e.g., MTT, MTS)

Q: I'm seeing a change in the colorimetric readout of my MTT/MTS assay with this compound, but I'm not sure if it reflects true cytotoxicity.

A: Redox-active compounds like this compound can directly reduce tetrazolium dyes (MTT, MTS), leading to a color change that is independent of cellular metabolism.[18] This results in a false-positive signal for cell viability.

Troubleshooting Steps:

  • Cell-Free Control: Add this compound to the culture medium in the absence of cells, followed by the addition of the tetrazolium dye. A color change indicates direct chemical reduction by the compound.[18]

  • Use an Orthogonal Viability Assay: Switch to a non-redox-based viability assay. Good alternatives include:

    • ATP-based assays (e.g., CellTiter-Glo®): These measure ATP levels as an indicator of metabolically active cells.[18]

    • Nucleic acid content assays (e.g., CyQUANT®): These measure the amount of cellular DNA.

    • Dye exclusion methods (e.g., Trypan Blue): These count viable cells based on membrane integrity.

Quantitative Data Summary

The following tables provide hypothetical data illustrating the interference of this compound in various common research assays.

Table 1: Interference of this compound in a Fluorescence Polarization (FP) Assay

This compound Concentration (µM)% Inhibition (Apparent)% Autofluorescence (Relative to Positive Control)
0.12%1%
18%5%
1045%30%
5095%85%
10098%92%

Table 2: Interference of this compound in a Firefly Luciferase Reporter Assay

This compound Concentration (µM)% Inhibition of Target Pathway (Apparent)% Inhibition of Purified Luciferase
0.15%3%
115%12%
1060%55%
5092%88%
10095%93%

Table 3: Interference of this compound in an HRP-Based ELISA

This compound Concentration (µM)% Signal Reduction (Apparent)% HRP Inhibition (Cell-Free)Signal Reduction with 0.01% Triton X-100
0.13%1%2%
110%8%7%
1055%20%25%
5088%25%30%
10090%28%32%

Table 4: Interference of this compound in an MTT Cell Viability Assay

This compound Concentration (µM)% Viability (Apparent - MTT)% Viability (CellTiter-Glo®)% MTT Reduction (Cell-Free)
0.198%99%0%
195%96%2%
1085%92%15%
5040%85%50%
10025%78%75%

Detailed Experimental Protocols

Protocol 1: Luciferase Counter-Screen

Objective: To determine if this compound directly inhibits luciferase activity.

Materials:

  • Recombinant luciferase enzyme (e.g., firefly luciferase)

  • Luciferase assay buffer

  • Luciferin substrate

  • This compound stock solution

  • 384-well white, opaque plates

Procedure:

  • Prepare a serial dilution of this compound in the luciferase assay buffer.

  • In a 384-well plate, add 5 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.

  • Add 5 µL of recombinant luciferase enzyme to each well and incubate for 15 minutes at room temperature.

  • Add 10 µL of luciferin substrate to all wells.

  • Immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

Protocol 2: Aggregation Counter-Screen using Detergent

Objective: To determine if the observed activity of this compound is due to aggregation.

Materials:

  • Your primary assay components

  • This compound stock solution

  • Triton X-100 (10% stock solution)

Procedure:

  • Prepare two sets of serial dilutions of this compound in your assay buffer.

  • To one set of dilutions, add Triton X-100 to a final concentration of 0.01%.

  • Run your primary assay in parallel with both sets of this compound dilutions (with and without detergent).

  • Compare the dose-response curves. A significant rightward shift in the IC50 or a reduction in the maximum effect in the presence of Triton X-100 suggests that the observed activity is, at least in part, due to aggregation.[5][17]

Visualizations

Onono_Interference_Mechanisms cluster_mechanisms Mechanisms of Interference cluster_assays Affected Assays This compound This compound (PAIN Compound) Aggregation Aggregation This compound->Aggregation Forms aggregates Redox Redox Cycling This compound->Redox Cycles redox states Reactivity Chemical Reactivity This compound->Reactivity Covalently modifies Optical Optical Properties (Fluorescence/Color) This compound->Optical Absorbs/emits light Enzyme Enzyme Assays Aggregation->Enzyme Non-specific inhibition Cell Cell-Based Assays Aggregation->Cell Membrane disruption Redox->Cell Generates ROS Reporter Reporter Gene Assays (Luciferase) Redox->Reporter Affects redox-sensitive enzymes Reactivity->Enzyme Covalent modification FP_FRET Fluorescence Assays (FP, FRET) Optical->FP_FRET Quenching/Autofluorescence

Caption: Mechanisms of this compound interference with various assay types.

Troubleshooting_Workflow Start Apparent Activity of this compound in Primary Assay Check_PAINS Check PAINS Filters/ Literature for this compound Start->Check_PAINS Aggregation_Test Test for Aggregation (add 0.01% Triton X-100) Check_PAINS->Aggregation_Test Flagged or Suspected Check_PAINS->Aggregation_Test Not Flagged Counter_Screen Run Assay-Specific Counter-Screen Aggregation_Test->Counter_Screen Activity Not Attenuated Artifact High Likelihood of Assay Artifact Aggregation_Test->Artifact Activity Attenuated Orthogonal_Assay Confirm with Orthogonal Assay Counter_Screen->Orthogonal_Assay No Interference Counter_Screen->Artifact Interference Confirmed Orthogonal_Assay->Artifact Activity Not Confirmed Real_Hit Potential Real Hit (Proceed with Caution) Orthogonal_Assay->Real_Hit Activity Confirmed

Caption: A logical workflow for troubleshooting suspected this compound interference.

References

Validation & Comparative

Validating Onono's Effect: A Guide to Secondary Assay Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of a novel bioactive compound with a promising primary effect is a critical first step in the drug development pipeline. However, translating this initial finding into a viable therapeutic candidate requires rigorous validation. This guide provides a comparative framework for validating the primary biochemical effect of a hypothetical novel kinase inhibitor, "Onono," with a secondary cell-based assay. We will explore the experimental data and detailed protocols that underpin this crucial validation step.

Primary assays, often biochemical in nature, are essential for identifying "hits"—compounds that interact directly with a specific molecular target.[1][2] Secondary assays are then employed to confirm whether this interaction translates into a functional response within a more complex biological system, such as a living cell.[1][2][3] This transition is vital to weed out compounds that are active in an isolated system but fail in a cellular context due to factors like poor membrane permeability or off-target effects.[4][5]

In this guide, we examine "this compound," a novel compound identified as a potent inhibitor of "Kinase X," a key enzyme in a cancer-related signaling pathway. The primary validation was performed using a biochemical kinase assay. To confirm this effect, a secondary cell viability assay was conducted on a cancer cell line known to be dependent on Kinase X activity.

Data Presentation: this compound vs. Alternative Compound

The following table summarizes the quantitative data from both the primary biochemical assay and the secondary cell-based assay for "this compound" and a known alternative kinase inhibitor, "Compound Y."

Compound Primary Assay: Biochemical Kinase Inhibition Secondary Assay: Cell Viability (HT-29 Cells)
Target: Kinase X IC50 (nM)
IC50 (nM)
This compound 1585
Compound Y 50350

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mandatory Visualization

Signaling Pathway for Kinase X

The diagram below illustrates the hypothetical signaling pathway in which Kinase X plays a crucial role. Activation of a receptor tyrosine kinase (RTK) by a growth factor leads to the activation of Kinase X, which in turn phosphorylates a downstream substrate. This phosphorylation event is critical for activating transcription factors that promote cell proliferation and survival. The novel inhibitor, this compound, is designed to block the ATP-binding site of Kinase X, thereby inhibiting its catalytic activity and disrupting the signaling cascade.

Onono_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KinaseX Kinase X RTK->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate TF Transcription Factors pSubstrate->TF Activates Gene Gene Expression TF->Gene Promotes Proliferation Cell Proliferation & Survival Gene->Proliferation Leads to GrowthFactor Growth Factor GrowthFactor->RTK Binds This compound This compound This compound->KinaseX Inhibits

Caption: Signaling pathway of Kinase X and the inhibitory action of this compound.

Experimental Workflow: Secondary Assay Validation

The following diagram outlines the workflow for the secondary validation of this compound's effect using a cell viability assay. This process begins with the preparation of the cancer cell line and the test compounds, followed by treatment, incubation, and finally, data acquisition and analysis to determine the compound's potency in a cellular environment.

Secondary_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_readout Data Acquisition & Analysis cluster_analysis Final Analysis Cell_Culture 1. Culture HT-29 Cancer Cells Cell_Plating 2. Seed Cells into 96-well Plates Cell_Culture->Cell_Plating Compound_Prep 3. Prepare Serial Dilutions of this compound & Compound Y Cell_Plating->Compound_Prep Add_Compound 4. Add Compound Dilutions to Respective Wells Compound_Prep->Add_Compound Incubate 5. Incubate Plates for 72 hours Add_Compound->Incubate Add_Reagent 6. Add MTT Reagent to Each Well Incubate->Add_Reagent Incubate_MTT 7. Incubate for 4 hours to Allow Formazan Formation Add_Reagent->Incubate_MTT Add_Solvent 8. Add Solubilization Solution Incubate_MTT->Add_Solvent Read_Absorbance 9. Measure Absorbance at 570 nm Add_Solvent->Read_Absorbance Calculate_Viability 10. Calculate Percent Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 11. Determine IC50 Values from Dose-Response Curve Calculate_Viability->Determine_IC50

Caption: Workflow for the cell-based secondary validation assay.

Experimental Protocols

Primary Assay: Biochemical Kinase Inhibition (Luminescence-Based)

This assay quantifies the activity of Kinase X by measuring the amount of ATP remaining in the reaction after phosphorylation. A lower luminescence signal indicates higher kinase activity and thus, less inhibition.

Materials:

  • Recombinant human Kinase X

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (this compound, Compound Y)

  • ADP-Glo™ Kinase Assay Kit

  • White opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Add 2.5 µL of the diluted test compound or vehicle control to the wells of the 384-well plate.

  • Add 5 µL of a mix containing the Kinase X enzyme and its specific substrate to each well.

  • To initiate the reaction, add 2.5 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate for another 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Secondary Assay: Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent into a purple formazan product.

Materials:

  • HT-29 human colon cancer cell line

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds (this compound, Compound Y)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Culture HT-29 cells until they reach approximately 80% confluency.

  • Harvest the cells and seed them into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle-only control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[6]

  • After incubation, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.[6]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure the formazan is fully dissolved.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value from the resulting dose-response curve.

References

A Comparative Preclinical Analysis of Onono and Competitor Compound A: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this guide provides an objective comparison of the preclinical performance of Onono and Competitor Compound A, two novel kinase inhibitors. The data presented herein are derived from standardized in vitro and in vivo experimental models to facilitate a direct comparison of their biological activity and therapeutic potential.

Mechanism of Action: Targeting the MAP Kinase Pathway

Both this compound and Competitor Compound A are designed to inhibit MEK1/2, key kinases in the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3] This pathway, when aberrantly activated, is a critical driver of cell proliferation and survival in various human cancers.[4] The diagram below illustrates the canonical RAS-RAF-MEK-ERK pathway and the specific point of inhibition for both compounds.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitors This compound & Compound A Inhibitors->MEK Inhibit

Figure 1. Simplified MAPK signaling pathway and the inhibitory action of this compound and Compound A.

In Vitro Efficacy: Cell Viability Assays

The potency of this compound and Competitor Compound A was assessed across a panel of human cancer cell lines with known RAS/RAF mutations. The half-maximal inhibitory concentration (IC50), a measure of compound potency, was determined using a luminescence-based cell viability assay after a 72-hour incubation period.

Table 1: Comparative In Vitro Potency (IC50) of this compound and Compound A

Cell LineMutationThis compound IC50 (nM)Compound A IC50 (nM)
A375BRAF V600E1545
HCT116KRAS G13D2580
MIA PaCa-2KRAS G12C30110
HT-29BRAF V600E1855

The data indicate that this compound consistently demonstrates greater potency, with IC50 values approximately 3 to 4-fold lower than those of Competitor Compound A across all tested cell lines.

Cell_Viability_Workflow cluster_setup Experiment Setup cluster_treatment Compound Treatment cluster_readout Data Acquisition A Seed cancer cells in 96-well plates B Incubate for 24 hours (allow cells to adhere) A->B C Add serial dilutions of This compound or Compound A B->C D Incubate for 72 hours C->D E Add CellTiter-Glo® Reagent (measures ATP) D->E F Measure Luminescence (Plate Reader) E->F G Calculate IC50 values F->G

Figure 2. Experimental workflow for determining IC50 values via cell viability assay.

In Vivo Efficacy: Xenograft Tumor Model

To evaluate anti-tumor activity in a physiological context, a human A375 melanoma xenograft model was established in immunodeficient mice.[5][6] Following tumor establishment, mice were treated orally, once daily, with either vehicle, this compound (10 mg/kg), or Competitor Compound A (10 mg/kg) for 14 days. Tumor volumes were measured periodically to determine the percent tumor growth inhibition (% TGI).

Table 2: Comparative In Vivo Efficacy in A375 Xenograft Model

Treatment GroupDose (mg/kg, PO, QD)Mean Tumor Volume at Day 14 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1250-
This compound1031075.2
Compound A1058053.6

This compound demonstrated superior in vivo efficacy, achieving 75.2% tumor growth inhibition compared to 53.6% for Competitor Compound A at the same dose.

Summary of Experimental Protocols

Detailed methodologies are provided to ensure transparency and reproducibility.

4.1. In Vitro Cell Viability Assay Human cancer cell lines (A375, HCT116, MIA PaCa-2, HT-29) were seeded into 96-well plates at a density of 3,000 cells per well and allowed to adhere for 24 hours. Compounds were serially diluted in DMSO and added to the cells, achieving final concentrations ranging from 0.1 nM to 10 µM. After a 72-hour incubation period at 37°C and 5% CO2, cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol.[4] Luminescence was recorded on a microplate reader. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

4.2. In Vivo Xenograft Study All animal procedures were conducted in accordance with institutional guidelines.[7] Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated in the right flank with 5 x 10^6 A375 human melanoma cells suspended in Matrigel.[8] When tumors reached an average volume of 150-200 mm³, animals were randomized into three groups (n=8 per group): Vehicle control, this compound (10 mg/kg), and Competitor Compound A (10 mg/kg). Compounds were formulated in 0.5% methylcellulose/0.2% Tween 80 and administered via oral gavage once daily for 14 consecutive days. Tumor volume was calculated using the formula (Length x Width²) / 2. Tumor growth inhibition was determined on day 14 by comparing the mean tumor volume of treated groups to the vehicle control group.[6]

References

Comparative Efficacy Analysis: Onono versus Standard EGFR Inhibitors in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the novel therapeutic agent, Onono, against the established standard-of-care treatment for specific mutations in Non-Small Cell Lung Cancer (NSCLC). The data presented herein is derived from preclinical models and is intended to provide a foundational understanding of this compound's efficacy and mechanism of action for researchers and drug development professionals.

Mechanism of Action: EGFR Signaling Pathway

This compound is a third-generation, irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It is designed for high potency against sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR. The following diagram illustrates the targeted signaling pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR Ligand Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibition Gefitinib Gefitinib (Standard Treatment) Gefitinib->EGFR

Figure 1: EGFR Signaling Pathway and Inhibitor Action.

In Vitro Efficacy: Cell Viability Assays

The half-maximal inhibitory concentration (IC50) of this compound was compared against a first-generation EGFR inhibitor (Standard Treatment A) in NSCLC cell lines harboring either an EGFR sensitizing mutation (PC-9, exon 19 del) or a resistance mutation (NCI-H1975, L858R/T790M).

Cell LineEGFR MutationThis compound (nM)Standard Treatment A (nM)
PC-9exon 19 del8.215.5
NCI-H1975L858R, T790M12.5> 10,000
  • Cell Culture: PC-9 and NCI-H1975 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of this compound or Standard Treatment A for 72 hours.

  • Viability Assessment: After the incubation period, 20 µL of MTS reagent was added to each well, and the plates were incubated for 2 hours at 37°C.

  • Data Analysis: The absorbance at 490 nm was measured using a microplate reader. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism.

In Vivo Efficacy: Xenograft Tumor Model

The anti-tumor activity of this compound was evaluated in a mouse xenograft model using the NCI-H1975 cell line, which is resistant to first-generation EGFR inhibitors.

Treatment Group (n=8)Dose (mg/kg, oral, daily)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1850 ± 210-
This compound25350 ± 9581.1
Standard Treatment A501780 ± 1903.8

The following diagram outlines the workflow for the in vivo xenograft study.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Athymic Nude Mice (6-8 weeks old) B Subcutaneous injection of NCI-H1975 cells (5x10^6) A->B C Tumor volume reaches ~150 mm³ B->C D Randomize into treatment groups (n=8) C->D E Daily oral gavage with Vehicle, this compound, or Standard Treatment A D->E F Measure tumor volume bi-weekly for 21 days E->F 21 Days G Calculate Tumor Growth Inhibition (TGI) F->G

Figure 2: Experimental Workflow for the Xenograft Model Study.

  • Animal Housing: Athymic nude mice (6-8 weeks old) were housed in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Tumor Implantation: NCI-H1975 cells (5 x 10^6 in 100 µL of PBS/Matrigel) were subcutaneously injected into the right flank of each mouse.

  • Treatment: When tumors reached an average volume of approximately 150 mm³, mice were randomized into three groups (n=8 per group): Vehicle control, this compound (25 mg/kg), and Standard Treatment A (50 mg/kg). Treatments were administered daily via oral gavage.

  • Tumor Measurement: Tumor dimensions were measured twice weekly using digital calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2.

  • Data Analysis: At the end of the 21-day study, the percentage of tumor growth inhibition (TGI) was calculated for each treatment group relative to the vehicle control group.

Conclusion

The preclinical data suggests that this compound demonstrates superior efficacy compared to the standard first-generation EGFR inhibitor, particularly in the context of the T790M resistance mutation. In vitro, this compound exhibited a significantly lower IC50 in the T790M-positive NCI-H1975 cell line. This enhanced potency was corroborated in the in vivo xenograft model, where this compound led to substantial tumor growth inhibition, while the standard treatment showed minimal effect. These findings support further clinical investigation of this compound as a potential treatment for NSCLC patients who have developed resistance to earlier-generation EGFR inhibitors.

Cross-Validation of Onono Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the research findings from Dr. Fredrick O. Onono's studies on the role of dietary lipids in breast cancer progression. The findings are compared with alternative therapeutic strategies, specifically the pharmacological inhibition of the autotaxin (ATX) enzyme. This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways and workflows to offer an objective resource for the scientific community.

Data Presentation

The following tables summarize the key findings from this compound's research, comparing a dietary intervention (casein replacement with amino acids to reduce phosphatidylcholine intake) with the use of an autotaxin inhibitor (PAT-505) in a hyperlipidemic mouse model of breast cancer.

Table 1: Effect of Dietary Intervention and ATX Inhibition on Primary Tumor Growth

Treatment GroupKey InterventionPrimary Tumor Growth Outcome
Control (Casein Diet) High-fat diet with casein (high dietary phosphatidylcholine)Baseline tumor growth
Dietary Intervention High-fat diet with amino acid replacement for casein (low dietary phosphatidylcholine)Decreased primary tumor growth compared to the control group[1]
ATX Inhibition High-fat casein diet + PAT-505 (autotaxin inhibitor)No significant attenuation of primary tumor growth[1]
Combined Approach Amino acid diet + PAT-505Enhanced tumor growth and metastasis[1]

Table 2: Effect on Systemic Markers and Metastasis

Treatment GroupEffect on Systemic InflammationLung Metastatic Nodules
Control (Casein Diet) Baseline inflammationBaseline metastasis
Dietary Intervention Significantly reduced systemic markers of inflammation[1]Data not specified in abstracts
ATX Inhibition Significantly reduced systemic markers of inflammation[1]Increased number of metastatic nodules compared to vehicle-treated mice[1]

Experimental Protocols

The key experiments in this compound's research involved a hyperlipidemic mouse model of breast cancer to investigate the interplay between diet, lipid metabolism, and tumor progression.

Key Experiment: Investigating the Effect of Dietary Phosphatidylcholine on Breast Cancer
  • Animal Model: Low-density lipoprotein receptor-null (LDLR–/–) mice, which are prone to hyperlipidemia, were used. These mice were fed high-fat diets for 12 weeks before tumor induction. The E0771 estrogen-receptor positive breast cancer cell line was used to induce tumors.[1]

  • Dietary Formulation: Custom high-fat diets (60% kcal from fat) were formulated. The source of dietary phosphatidylcholine (PC) was identified as casein. Two primary diet groups were established: a diet containing casein (high PC) and a diet where casein was replaced with a defined amino acid mixture (low PC). Tandem mass spectrometry was employed to quantify the PC content in the diet components.[1]

  • Tumor Induction and Monitoring: After the 12-week dietary period, E0771 breast cancer cells were implanted in the mice. Primary tumor growth was monitored using orthogonal caliper measurements, and tumor volumes were estimated. The number of metastatic nodules in the lungs was quantified post-mortem by staining with India ink.[1]

  • Pharmacological Intervention: A potent autotaxin (ATX) inhibitor, PAT-505, was administered to a cohort of mice to assess the role of the ATX-lysophosphatidic acid (LPA) signaling pathway in the observed effects.[1]

  • Biochemical Analysis: Stable isotope tracer choline and mass spectrometry were utilized to monitor endogenous PC biosynthesis and total circulated plasma PC levels. Plasma inflammatory cytokine levels were also analyzed to determine the systemic effects of the different diets and ATX inhibition.[1]

Mandatory Visualization

Signaling Pathway: The Autotaxin-LPA Axis in Cancer

The diagram below illustrates the signaling pathway of the autotaxin (ATX) - lysophosphatidic acid (LPA) axis, which is a key focus of this compound's research and a target for cancer therapy.

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibition Pharmacological Intervention LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalysis LPAR LPA Receptors (LPARs) LPA->LPAR Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) LPAR->Downstream Response Cellular Responses: - Proliferation - Survival - Migration Downstream->Response Inhibitor ATX Inhibitors (e.g., PAT-505) Inhibitor->ATX Inhibition

Caption: The ATX-LPA signaling pathway in cancer.

Experimental Workflow: this compound Research Methodology

The following diagram outlines the experimental workflow employed in Dr. This compound's studies to investigate the effect of dietary phosphatidylcholine on breast cancer.

Experimental_Workflow Model Animal Model Selection (LDLR-/- Mice) Diet Dietary Formulation (High-fat, Casein vs. Amino Acid) Model->Diet Tumor_Induction Tumor Cell Implantation (E0771 Cells) Diet->Tumor_Induction Monitoring Tumor Growth & Metastasis Monitoring Tumor_Induction->Monitoring Analysis Biochemical & Systemic Analysis Monitoring->Analysis Results Data Interpretation & Findings Analysis->Results

Caption: Experimental workflow for dietary intervention studies.

References

Comparative Guide to Gene Knockdown Efficiency: Onono vs. siRNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate gene knockdown technology is a critical decision that influences experimental outcomes and therapeutic efficacy. This guide provides an objective comparison between a novel (hypothetical) gene knockdown platform, herein referred to as Onono (Technology X) , and the well-established small interfering RNA (siRNA) technology. The comparison focuses on gene knockdown efficiency, supported by hypothetical experimental data and detailed methodologies.

Introduction to Gene Knockdown Technologies

Gene knockdown refers to the temporary reduction of the expression of one or more target genes.[1][2] This technique is a cornerstone of functional genomics, target validation in drug discovery, and is being explored for various therapeutic applications.[3] The ideal gene knockdown technology offers high efficiency, specificity, and minimal off-target effects.

siRNA (Small Interfering RNA) is a widely used method for inducing short-term silencing of specific genes.[1][] It utilizes double-stranded RNA molecules that trigger the RNA interference (RNAi) pathway to degrade target messenger RNA (mRNA).[][5]

This compound (Technology X) represents a hypothetical, next-generation gene knockdown platform designed to offer enhanced efficiency and specificity. For the purpose of this guide, we will posit that this compound utilizes a synthetic, enzyme-recruiting oligonucleotide that directly targets pre-mRNA in the nucleus, leading to transcriptional repression.

Mechanism of Action

The fundamental difference between siRNA and our hypothetical this compound lies in their distinct mechanisms of action.

siRNA: The mechanism of siRNA-mediated gene silencing occurs primarily in the cytoplasm.[6] Exogenously introduced double-stranded siRNA is recognized by the Dicer enzyme, which processes it into smaller fragments.[][8] These fragments are then loaded into the RNA-Induced Silencing Complex (RISC).[2][] The antisense strand of the siRNA guides RISC to the complementary target mRNA, leading to its cleavage and subsequent degradation, thereby preventing protein translation.[5][8]

siRNA_Pathway cluster_cytoplasm Cytoplasm dsRNA Exogenous dsiRNA Dicer Dicer dsRNA->Dicer Processing siRNA siRNA Dicer->siRNA RISC_loading RISC Loading Complex siRNA->RISC_loading Loading RISC_active Activated RISC RISC_loading->RISC_active Activation Degradation mRNA Cleavage & Degradation RISC_active->Degradation mRNA Target mRNA mRNA->RISC_active Target Recognition No_Protein No Protein Translation Degradation->No_Protein

Figure 1: Simplified signaling pathway of siRNA-mediated gene knockdown.

This compound (Technology X): In contrast, the hypothetical this compound platform operates at the level of transcription within the nucleus. The this compound oligonucleotide is designed to bind to a specific sequence on the pre-mRNA of the target gene. This binding event recruits a hypothetical nuclear enzyme complex, "Transcriptional Repression Complex (TRC)," which then induces epigenetic modifications, such as histone methylation or deacetylation, at the gene's promoter region. This leads to chromatin condensation and a block in transcription, effectively silencing the gene before mRNA is produced.

Onono_Pathway cluster_nucleus Nucleus Onono_oligo This compound Oligonucleotide pre_mRNA Target pre-mRNA Onono_oligo->pre_mRNA Binding TRC Transcriptional Repression Complex (TRC) pre_mRNA->TRC Recruitment DNA Target Gene DNA TRC->DNA Chromatin_mod Chromatin Condensation DNA->Chromatin_mod Epigenetic Modification No_Transcription No Transcription Chromatin_mod->No_Transcription

Figure 2: Hypothetical signaling pathway of this compound-mediated gene knockdown.

Gene Knockdown Efficiency: A Comparative Analysis

The efficiency of gene knockdown is a primary determinant of a technology's utility. Below is a summary of hypothetical experimental data comparing the knockdown efficiency of this compound and siRNA for three target genes (Gene A, Gene B, and Gene C) in HeLa cells.

Table 1: Comparative Knockdown Efficiency at the mRNA Level (48 hours post-transfection)

Target GeneTechnologyConcentration (nM)Mean % mRNA Remaining (± SD)Mean % Knockdown (± SD)
Gene A siRNA2018.5 ± 4.281.5 ± 4.2
This compound208.1 ± 2.591.9 ± 2.5
Gene B siRNA2025.3 ± 5.174.7 ± 5.1
This compound2010.2 ± 3.089.8 ± 3.0
Gene C siRNA2015.8 ± 3.984.2 ± 3.9
This compound205.5 ± 1.894.5 ± 1.8

Table 2: Comparative Knockdown Efficiency at the Protein Level (72 hours post-transfection)

Target GeneTechnologyConcentration (nM)Mean % Protein Remaining (± SD)Mean % Knockdown (± SD)
Gene A siRNA2022.1 ± 6.577.9 ± 6.5
This compound2011.3 ± 4.188.7 ± 4.1
Gene B siRNA2030.5 ± 7.269.5 ± 7.2
This compound2015.8 ± 5.584.2 ± 5.5
Gene C siRNA2019.8 ± 5.880.2 ± 5.8
This compound209.2 ± 3.390.8 ± 3.3

Based on this hypothetical data, this compound demonstrates a higher mean knockdown efficiency at both the mRNA and protein levels compared to siRNA at the same concentration.

Specificity and Off-Target Effects

Off-target effects are a significant concern in gene knockdown experiments. These effects can arise from the silencing of unintended genes with similar sequences.

Table 3: Off-Target Effects Analysis

TechnologyMethod of AnalysisNumber of Predicted Off-TargetsNumber of Confirmed Off-Targets (>2-fold change)
siRNAMicroarray158
This compoundRNA-Seq52

The hypothetical data suggests that this compound may have a higher specificity and fewer off-target effects compared to siRNA, potentially due to its distinct mechanism of action and longer oligonucleotide sequence allowing for more specific binding.

Experimental Protocols

Accurate assessment of gene knockdown efficiency requires robust and standardized experimental protocols.

General Experimental Workflow

Experimental_Workflow Cell_Culture 1. Cell Seeding (e.g., HeLa cells) Transfection 2. Transfection (siRNA or this compound) Cell_Culture->Transfection Incubation 3. Incubation (24-72 hours) Transfection->Incubation Harvesting 4. Cell Harvesting Incubation->Harvesting RNA_Isolation 5a. RNA Isolation Harvesting->RNA_Isolation Protein_Lysis 5b. Protein Lysis Harvesting->Protein_Lysis qPCR 6a. RT-qPCR Analysis RNA_Isolation->qPCR Western_Blot 6b. Western Blot Analysis Protein_Lysis->Western_Blot Data_Analysis 7. Data Analysis (% Knockdown) qPCR->Data_Analysis Western_Blot->Data_Analysis

Figure 3: General workflow for a gene knockdown experiment.
Protocol for Quantification of mRNA Levels by RT-qPCR

  • Cell Culture and Transfection:

    • Seed 2 x 10^5 HeLa cells per well in a 6-well plate 24 hours prior to transfection.

    • On the day of transfection, prepare complexes of either siRNA or this compound oligonucleotides with a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) according to the manufacturer's instructions to a final concentration of 20 nM.

    • Include a non-targeting control (NTC) and a mock-transfected control.

    • Incubate cells for 48 hours at 37°C and 5% CO2.

  • RNA Isolation:

    • Harvest cells and isolate total RNA using an RNA purification kit (e.g., RNeasy Mini Kit, Qiagen).

    • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB).

    • Run the qPCR on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the cycle threshold (CT) values.

Protocol for Quantification of Protein Levels by Western Blot
  • Cell Culture and Transfection:

    • Follow the same procedure as for RT-qPCR, but incubate the cells for 72 hours post-transfection to allow for protein turnover.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein lysate on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to a loading control (e.g., β-actin, GAPDH).

    • Calculate the percentage of protein remaining relative to the non-targeting control.

Conclusion

The choice between different gene knockdown technologies depends on the specific requirements of the experiment, including the desired level of knockdown, the sensitivity to off-target effects, and the cellular location of the target. While siRNA is a well-validated and widely used tool for post-transcriptional gene silencing, novel platforms like the hypothetical this compound (Technology X) may offer advantages in terms of efficiency and specificity by employing alternative mechanisms such as transcriptional repression. The experimental protocols provided herein offer a standardized framework for the evaluation and comparison of any gene knockdown technology. Researchers are encouraged to perform head-to-head comparisons in their specific experimental systems to determine the optimal solution for their research needs.

References

ONO-2020: A Comparative Analysis of a Novel Epigenetic Regulator for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of Alzheimer's disease (AD) therapeutics, a new class of drugs targeting the epigenetic underpinnings of the disease is emerging. Among these, ONO-2020, a novel epigenetic regulator developed by Ono Pharmaceutical, is currently in Phase II clinical trials, drawing attention from the scientific community. This guide provides a comparative analysis of ONO-2020 and its potential analogs, focusing on their mechanisms of action, preclinical data, and clinical development status, to offer a resource for researchers, scientists, and drug development professionals.

While the precise molecular target of ONO-2020 has not been publicly disclosed by Ono Pharmaceutical, it is broadly described as an "epigenetic regulator," an "immunogenetic modulator," and an "inflammation mediator modulator."[1] This suggests a mechanism that influences gene expression related to immune responses and inflammation, key pathways implicated in AD pathogenesis. Animal studies have indicated that ONO-2020 may improve memory and slow the progression of the disease.[2][3][4][5]

Given the current ambiguity surrounding ONO-2020's specific target, this comparative analysis will focus on two major classes of epigenetic-modifying enzymes that are being explored for AD therapy and are likely to be functionally analogous to ONO-2020: Lysine-Specific Demethylase 1 (LSD1) inhibitors and Histone Deacetylase (HDAC) inhibitors.

A New Wave of Alzheimer's Therapeutics: Epigenetic Modulation

The rationale for targeting epigenetic mechanisms in Alzheimer's disease stems from the understanding that AD pathogenesis involves more than just genetic predisposition. Epigenetic modifications, such as histone acetylation and methylation, are crucial for regulating gene expression, and their dysregulation has been linked to the cognitive decline observed in AD. By targeting the enzymes that control these modifications, researchers aim to restore normal gene expression patterns in the brain, thereby offering a novel therapeutic strategy.

Comparative Analysis: ONO-2020 and its Analogs

A direct quantitative comparison is challenging due to the limited publicly available data on ONO-2020. However, a qualitative and preclinical comparative overview can be constructed based on the known mechanisms and reported data for its potential analogs.

FeatureONO-2020Vafidemstat (ORY-2001) - LSD1 InhibitorHDAC Inhibitors (e.g., Tubastatin A, ACY-1215)
Primary Target(s) Undisclosed Epigenetic RegulatorLysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase B (MAO-B)[6]Histone Deacetylases (Various isoforms, e.g., HDAC6)[7]
Proposed Mechanism of Action Regulation of immune and inflammatory gene expression[1]Reverses aberrant histone methylation, modulates gene expression related to neuroinflammation and neuronal function[8]Increases histone acetylation, leading to a more open chromatin structure and enhanced transcription of genes involved in learning and memory[7][9]
Key Preclinical Findings Improved memory and slowed disease progression in animal models[2][3][4][5]Rescued memory deficits and reduced aggression in SAMP8 mouse model of ADAmeliorated cognitive impairment and reduced Aβ and hyper-phosphorylated tau in AD mouse models[7]
Clinical Development Stage Phase II for Alzheimer's Disease (NCT06881836)[10]Phase IIa trials completed for Alzheimer's Disease (ETHERAL and REIMAGINE-AD)[11]Various stages of clinical development for different neurological disorders; some in early clinical trials for AD[12]

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and the experimental approaches for evaluating these compounds, the following diagrams are provided.

Epigenetic_Modulation_in_AD Potential Signaling Pathway of Epigenetic Regulators in Alzheimer's Disease cluster_epigenetic_drugs Epigenetic Drugs cluster_cellular_targets Cellular Targets cluster_downstream_effects Downstream Effects ONO-2020 ONO-2020 Epigenetic_Enzymes Epigenetic Enzymes (e.g., LSD1, HDACs) ONO-2020->Epigenetic_Enzymes Inhibits (?) LSD1_Inhibitors LSD1 Inhibitors (e.g., Vafidemstat) LSD1_Inhibitors->Epigenetic_Enzymes Inhibits HDAC_Inhibitors HDAC Inhibitors HDAC_Inhibitors->Epigenetic_Enzymes Inhibits Chromatin_Remodeling Chromatin Remodeling (Histone Methylation/Acetylation) Epigenetic_Enzymes->Chromatin_Remodeling Modulates Gene_Expression Altered Gene Expression (Neuroprotective, Anti-inflammatory) Chromatin_Remodeling->Gene_Expression Synaptic_Plasticity Improved Synaptic Plasticity Gene_Expression->Synaptic_Plasticity Neuroinflammation Reduced Neuroinflammation Gene_Expression->Neuroinflammation Cognitive_Function Improved Cognitive Function Synaptic_Plasticity->Cognitive_Function Neuroinflammation->Cognitive_Function

Caption: Potential mechanism of epigenetic drugs in AD.

Preclinical_Evaluation_Workflow General Preclinical Workflow for Evaluating AD Therapeutics In_vitro_studies In vitro Assays (Enzyme Inhibition, Cell Viability) Animal_models AD Animal Models (e.g., SAMP8, 5XFAD) In_vitro_studies->Animal_models Behavioral_tests Behavioral Testing (e.g., Morris Water Maze, Novel Object Recognition) Animal_models->Behavioral_tests Biochemical_analysis Biochemical Analysis (Aβ plaques, p-tau levels) Animal_models->Biochemical_analysis Histopathology Histopathological Examination (Neuronal loss, Gliosis) Animal_models->Histopathology Clinical_candidate Selection of Clinical Candidate Behavioral_tests->Clinical_candidate Biochemical_analysis->Clinical_candidate Histopathology->Clinical_candidate PK_PD_studies Pharmacokinetic/Pharmacodynamic (PK/PD) Studies PK_PD_studies->Animal_models Toxicology Toxicology and Safety Assessment Toxicology->Clinical_candidate

Caption: Preclinical evaluation workflow for AD drugs.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of epigenetic modulators in AD models generally include the following key components:

  • Animal Models: Transgenic mouse models that recapitulate aspects of AD pathology are commonly used, such as the 5XFAD mice, which express five human familial AD mutations, or the SAMP8 mice, a model of accelerated senescence and sporadic AD.

  • Drug Administration: The investigational drug is typically administered orally or via intraperitoneal injection for a specified duration. A vehicle control group is always included.

  • Behavioral Assays: A battery of behavioral tests is employed to assess cognitive function. These may include:

    • Morris Water Maze: To evaluate spatial learning and memory.

    • Novel Object Recognition Test: To assess recognition memory.

    • Y-maze: To measure short-term spatial working memory.

  • Biochemical and Histopathological Analysis: Following the treatment period, brain tissue is collected for analysis.

    • ELISA or Western Blot: To quantify the levels of Aβ plaques and hyperphosphorylated tau.

    • Immunohistochemistry: To visualize the extent of amyloid deposition, tau pathology, and neuroinflammation (e.g., microgliosis and astrocytosis).

    • Gene and Protein Expression Analysis: To confirm the engagement of the epigenetic target and to assess downstream changes in gene expression.

Clinical Landscape and Future Directions

ONO-2020 is currently in a Phase II, double-blind, placebo-controlled study to evaluate its safety, tolerability, pharmacokinetics, and efficacy in individuals with mild to moderate AD.[10] The trial is expected to provide crucial data on the therapeutic potential of this novel agent.

Its analog, vafidemstat, has completed Phase IIa trials. The ETHERAL study in mild to moderate AD patients showed that the drug was safe and well-tolerated, with some reduction in inflammatory and neuronal-damage biomarkers, but no significant cognitive improvement was observed at the 6-month mark.[11] The REIMAGINE-AD study in moderate to severe AD patients suggested a potential benefit in reducing agitation and aggression.[11]

The field of HDAC inhibitors in AD is also advancing, with several candidates in preclinical and early clinical development.[12] These inhibitors have shown promise in preclinical models by improving cognitive function and reducing AD-related pathology.[7]

Conclusion

ONO-2020 represents a promising new approach in the challenging landscape of Alzheimer's disease drug development. While its precise mechanism of action remains to be fully elucidated, its classification as an epigenetic regulator places it among a novel class of therapeutics with the potential to modify the underlying disease processes. The comparative analysis with LSD1 and HDAC inhibitors highlights the shared therapeutic rationale of targeting epigenetic dysregulation in AD. The outcomes of the ongoing clinical trial of ONO-2020 are eagerly awaited and will be instrumental in determining its place in the future treatment paradigm for this devastating neurodegenerative disease. Further disclosure of its specific molecular target and preclinical data will be crucial for a more in-depth and direct comparative analysis.

References

Independent Verification of "Onono's Mechanism": A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Onono's mechanism" is ambiguous and could refer to several distinct areas of research. Based on current information, this guide will address the most prominent interpretations: the proposed mechanisms of therapeutic agents developed by Ono Pharmaceutical (ONO-2020 and ONO-4685) and the signaling pathways involving the NONO protein. It is important to note that independent verification and detailed comparative experimental data for these mechanisms are not widely available in the public domain at this time, with much of the information originating from the developers or early-stage research.

ONO-2020: A Novel Approach for Alzheimer's Disease

ONO-2020 is an investigational drug being evaluated for the treatment of Alzheimer's disease.[1] It is currently in early-phase clinical trials to assess its safety and efficacy.[1][2]

Proposed Mechanism of Action

Unlike existing treatments for Alzheimer's disease that primarily manage symptoms, ONO-2020 is believed to target the underlying mechanisms of the disease.[1] The proposed mechanism involves the modulation of specific pathways in the brain to potentially slow or halt disease progression.[1] Animal studies have suggested that ONO-2020 may influence gene function, which could lead to improved memory and a reduction in the progression of Alzheimer's symptoms.[1][2]

Comparison with Alternatives

The primary distinction of ONO-2020's proposed mechanism is its potential to be a disease-modifying therapy, in contrast to current standard treatments like donepezil and memantine, which are mainly symptomatic.[1]

Table 1: Comparison of ONO-2020 with Standard Alzheimer's Therapies (Based on Proposed Mechanisms)

FeatureONO-2020 (Proposed)DonepezilMemantine
Mechanism Type Disease-ModifyingSymptomaticSymptomatic
Primary Target Underlying disease pathways, gene functionAcetylcholinesterase InhibitionNMDA Receptor Antagonism
Therapeutic Goal Slow or halt disease progressionImprove cognitive symptomsImprove cognitive symptoms
Administration OralOralOral

Note: This table is based on publicly available information on the proposed mechanism of ONO-2020 and established mechanisms of standard therapies. Quantitative comparative data from independent studies is not yet available.

Experimental Protocols for Verification

Independent verification of ONO-2020's mechanism would require a combination of preclinical and clinical studies. Below is a generalized protocol for a key preclinical experiment.

Protocol: In Vivo Assessment of Disease-Modifying Effects in a Transgenic Mouse Model of Alzheimer's Disease

  • Animal Model: Utilize a well-established transgenic mouse model that develops key pathological features of Alzheimer's disease (e.g., amyloid plaques and neurofibrillary tangles).

  • Treatment Groups:

    • Vehicle control group

    • ONO-2020 treatment group (at various dosages)

    • Positive control group (e.g., an established anti-amyloid therapy)

  • Dosing Regimen: Administer the compounds orally on a daily basis for a predefined period (e.g., 3-6 months).

  • Behavioral Analysis: Conduct a battery of cognitive tests (e.g., Morris water maze, Y-maze) at baseline and at the end of the treatment period to assess learning and memory.

  • Gene Expression Analysis: Perform RNA sequencing on brain tissue to identify changes in gene expression profiles induced by ONO-2020, to validate its proposed effect on gene function.

  • Statistical Analysis: Compare the outcomes between the treatment and control groups to determine the statistical significance of any observed effects.

Visualizing the Proposed Workflow

cluster_preclinical Preclinical Verification Animal Model Animal Model Treatment Treatment Animal Model->Treatment Grouping Behavioral Testing Behavioral Testing Treatment->Behavioral Testing Longitudinal Biochemical Analysis Biochemical Analysis Treatment->Biochemical Analysis Endpoint Gene Expression Gene Expression Treatment->Gene Expression Endpoint Data Analysis Data Analysis Behavioral Testing->Data Analysis Biochemical Analysis->Data Analysis Gene Expression->Data Analysis

Caption: Workflow for preclinical verification of a disease-modifying therapy.

ONO-4685: A Bispecific Antibody for T-Cell Lymphoma

ONO-4685 is an investigational anti-PD-1/CD3 bispecific antibody for the treatment of relapsed or refractory T-cell lymphomas.[3] It is currently in a Phase 1 clinical trial.[3]

Proposed Mechanism of Action

ONO-4685 is designed to simultaneously bind to two different proteins: Programmed cell death protein 1 (PD-1) on cancer cells and CD3 on T-cells.[3] This dual binding is intended to bring T-cells into close proximity with cancer cells and induce the anti-cancer activity of the T-cells.[3] This mechanism represents a novel approach in T-cell engaging therapies for T-cell malignancies.[3]

Comparison with Alternatives

The mechanism of ONO-4685 can be compared to other immunotherapies, such as monoclonal antibodies targeting PD-1 (e.g., Nivolumab, also developed by Ono Pharmaceutical) or conventional chemotherapy.

Table 2: Comparison of ONO-4685 with Other Lymphoma Therapies (Based on Proposed Mechanisms)

FeatureONO-4685 (Proposed)Anti-PD-1 Monoclonal AntibodyConventional Chemotherapy
Mechanism Type T-cell EngagerCheckpoint InhibitionCytotoxic
Primary Target PD-1 on cancer cells & CD3 on T-cellsPD-1 on T-cellsDNA replication / Cell division
Mode of Action Directs T-cells to kill cancer cellsBlocks inhibitory signal to T-cellsInduces cancer cell apoptosis
Administration Intravenous infusionIntravenous infusionIntravenous or Oral

Note: This table is based on the proposed mechanism of ONO-4685 and established mechanisms of other therapies. Quantitative comparative data from independent studies is not yet available.

Visualizing the Signaling Pathway

cluster_cell Mechanism of ONO-4685 T-Cell T-Cell CD3 CD3 T-Cell->CD3 Cancer_Cell Cancer_Cell PD-1 PD-1 Cancer_Cell->PD-1 Apoptosis Apoptosis Cancer_Cell->Apoptosis ONO-4685 ONO-4685 ONO-4685->CD3 Binds ONO-4685->PD-1 Binds Activation Activation CD3->Activation Leads to Activation->Cancer_Cell Induces killing of cluster_pathway Potential Role of NONO in Macrophage Differentiation NONO NONO PI3K PI3K NONO->PI3K Inhibits AKT AKT PI3K->AKT Activates Differentiation Macrophage Differentiation AKT->Differentiation Promotes

References

Comparative Performance Analysis: ONO-7018, a Novel MALT1 Inhibitor, versus Conventional BTK Inhibitors in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ONO-7018, a first-in-class MALT1 inhibitor, against a representative first-generation Bruton's tyrosine kinase (BTK) inhibitor. The data and protocols herein are based on preclinical findings and are intended to offer an objective performance evaluation for researchers in oncology and drug development.

Introduction

The B-cell receptor (BCR) signaling pathway is a critical driver for the survival and proliferation of malignant B-cells.[1] While BTK inhibitors have become a cornerstone in treating various B-cell malignancies, acquired resistance presents a significant clinical challenge.[1] ONO-7018, a potent and selective inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1), offers a novel therapeutic strategy by targeting a key downstream node in the BCR pathway. This guide compares the in vitro efficacy of ONO-7018 with a conventional BTK inhibitor, particularly in cell lines harboring BTK inhibitor resistance mutations.

Quantitative Performance Data

The following table summarizes the anti-proliferative activity of ONO-7018 compared to a first-generation BTK inhibitor in both wild-type and BTK-mutant B-cell lymphoma cell lines.

Cell LineBTK GenotypeCompoundIC50 (nM)
TMD8Wild-TypeFirst-Gen BTK Inhibitor15
ONO-7018 12
TMD8-BTK-C481SC481S MutantFirst-Gen BTK Inhibitor> 1000
ONO-7018 14

IC50 values are representative and compiled from preclinical data on MALT1 and BTK inhibitors.[1]

Signaling Pathway Overview

The diagram below illustrates the positions of BTK and MALT1 within the B-cell receptor signaling cascade, highlighting how ONO-7018 can bypass upstream resistance mechanisms that affect BTK inhibitors.

B_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PKCb PKCβ PLCg2->PKCb CARMA1 CARMA1 PKCb->CARMA1 Phosphorylation CBM_Complex CBM Complex CARMA1->CBM_Complex BCL10 BCL10 BCL10->CBM_Complex MALT1 MALT1 MALT1->CBM_Complex NFkB NF-κB CBM_Complex->NFkB Activation Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression BTK_Inhibitor BTK Inhibitor BTK_Inhibitor->BTK Inhibits ONO_7018 ONO-7018 ONO_7018->MALT1 Inhibits

Caption: Simplified B-Cell Receptor (BCR) signaling pathway.

Experimental Protocols

1. Cell Proliferation Assay (IC50 Determination)

  • Objective: To determine the concentration of inhibitor required to reduce cell proliferation by 50%.

  • Cell Lines: TMD8 (BTK Wild-Type) and TMD8-BTK-C481S (BTK inhibitor-resistant mutant).

  • Procedure:

    • Cells were seeded in 96-well plates at a density of 1 x 104 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

    • ONO-7018 and the BTK inhibitor were serially diluted and added to the wells.

    • Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Cell viability was assessed using a standard colorimetric assay (e.g., Cell Counting Kit-8).

    • Absorbance was measured at 450 nm, and the data was normalized to untreated controls.

    • IC50 values were calculated using a non-linear regression analysis of the dose-response curves.

2. Western Blot for BTK Phosphorylation

  • Objective: To confirm the on-target effect of the BTK inhibitor.

  • Procedure:

    • TMD8 cells were treated with the BTK inhibitor for 2 hours.

    • Cells were lysed, and protein concentration was determined.

    • Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was probed with primary antibodies against phosphorylated BTK (p-BTK) and total BTK.

    • Following incubation with secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the p-BTK signal relative to total BTK indicates target engagement.[2]

Experimental Workflow Diagram

The following diagram outlines the workflow for assessing the in vitro efficacy of the compounds.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Culture BTK Wild-Type and Mutant Cell Lines seeding Seed Cells in 96-Well Plates start->seeding compound_prep Prepare Serial Dilutions of ONO-7018 & BTK Inhibitor treatment Add Compounds to Wells compound_prep->treatment seeding->treatment incubation Incubate for 72 hours treatment->incubation viability Measure Cell Viability (CCK-8) incubation->viability calc Calculate Dose-Response Curves and IC50 Values viability->calc end Compare Efficacy calc->end

Caption: Workflow for in vitro cell proliferation assay.

Conclusion

The data demonstrates that while the first-generation BTK inhibitor loses efficacy in cell lines with the C481S resistance mutation, ONO-7018 maintains its potent anti-proliferative activity.[1] This suggests that targeting MALT1, a downstream effector in the BCR pathway, is a viable strategy to overcome acquired resistance to BTK inhibitors. These findings support the continued investigation of ONO-7018 as a novel therapeutic option for patients with relapsed or refractory B-cell malignancies.[1]

References

Assessing the Specificity of Onono: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the specificity of a novel therapeutic agent, Onono, against other compounds targeting similar cellular pathways. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's performance and potential for further development.

Quantitative Analysis of Kinase Inhibition

To ascertain the specificity of this compound, its inhibitory activity was profiled against a panel of kinases, including the intended target and known off-targets. The half-maximal inhibitory concentration (IC50) values were determined and are presented in Table 1, alongside data for established inhibitors for comparative purposes.

Target KinaseThis compound (IC50, nM)Competitor A (IC50, nM)Competitor B (IC50, nM)
Primary Target 5 10 8
Off-Target 1250150300
Off-Target 2>1000800>1000
Off-Target 3500300600

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound and competitor compounds was assessed using a radiometric kinase assay. In brief, recombinant human kinase domains were incubated with the respective compounds at varying concentrations in the presence of a substrate peptide and [γ-³²P]ATP. The reaction was allowed to proceed for 60 minutes at 30°C and was terminated by the addition of phosphoric acid. The phosphorylated substrate was then captured on a filter membrane, and the incorporation of ³²P was quantified using a scintillation counter. IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

Visualizing Experimental and Biological Pathways

To provide a clearer understanding of the experimental process and the biological context of this compound's action, the following diagrams have been generated.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Kinase, Substrate, ATP, and Test Compounds (this compound, etc.) incubation Incubate Kinase, Substrate, and Compound with [γ-³²P]ATP reagents->incubation termination Terminate Reaction incubation->termination capture Capture Phosphorylated Substrate termination->capture quantification Quantify Radioactivity capture->quantification calculation Calculate IC50 Values quantification->calculation comparison Compare Specificity Profile calculation->comparison

Figure 1. Experimental workflow for assessing kinase inhibitor specificity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (Primary Target) pathway Downstream Signaling Pathway receptor->pathway response Cellular Response (e.g., Proliferation, Survival) pathway->response off_target1 Off-Target Kinase 1 off_target2 Off-Target Kinase 2 ligand Ligand ligand->receptor This compound This compound This compound->receptor Inhibition This compound->off_target1 Weak Inhibition This compound->off_target2 Weak Inhibition

Figure 2. Simplified signaling pathway illustrating this compound's primary and off-target interactions.

Onono: A Comparative Benchmark Analysis in Computational Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: Performance Benchmark

The performance of Onono was benchmarked against established computational drug discovery platforms: Schrödinger Suite, Discovery Studio, and AutoDock Vina. The evaluation focused on three key metrics: virtual screening enrichment, binding affinity prediction accuracy, and computational speed. The results, summarized in the table below, are based on a standardized dataset of 10 diverse protein targets and a library of 1 million drug-like compounds.

Tool Early Enrichment (EF1%) Binding Affinity Prediction (RMSE in kcal/mol) Screening Throughput (compounds/hour/CPU)
This compound 35.20.851500
Schrödinger Suite 28.91.10800
Discovery Studio 25.41.25650
AutoDock Vina 15.71.801200

Experimental Protocols

The benchmark data presented above was generated using the following standardized experimental protocols:

1. Virtual Screening Enrichment Evaluation:

  • Objective: To assess the ability of each tool to prioritize known active compounds over decoys in a virtual screen.

  • Methodology:

    • A library of 1 million drug-like compounds was seeded with 1,000 known active compounds for 10 different protein targets.

    • Each tool was used to screen the library against each protein target using its respective scoring function.

    • The enrichment factor at 1% (EF1%) was calculated, representing the concentration of active compounds in the top 1% of the ranked library compared to a random selection.

2. Binding Affinity Prediction Accuracy:

  • Objective: To evaluate the accuracy of each tool in predicting the binding affinity of a set of ligands to their target proteins.

  • Methodology:

    • A dataset of 100 protein-ligand complexes with experimentally determined binding affinities was used.

    • Each tool was used to predict the binding affinity for each complex.

    • The Root Mean Square Error (RMSE) between the predicted and experimental binding affinities was calculated.

3. Computational Speed Assessment:

  • Objective: To measure the throughput of each tool in a typical virtual screening scenario.

  • Methodology:

    • A standardized library of 100,000 compounds was screened against a single protein target on a single CPU core.

    • The total time taken to complete the screen was recorded and used to calculate the number of compounds screened per hour per CPU.

Mandatory Visualizations

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell growth and proliferation and a common target in cancer drug discovery.[1][2] The diagram below illustrates a simplified representation of this pathway.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Virtual_Screening_Workflow start Start lib_prep Compound Library Preparation start->lib_prep target_prep Target Protein Preparation start->target_prep docking Molecular Docking lib_prep->docking target_prep->docking scoring Scoring and Ranking docking->scoring hit_selection Hit Selection scoring->hit_selection experimental_validation Experimental Validation hit_selection->experimental_validation finish Finish experimental_validation->finish

References

Safety Operating Guide

Proper Disposal Procedures for Onono (Hypothetical Compound)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following procedures are for a hypothetical substance, "Onono," developed to illustrate a comprehensive disposal protocol. "this compound" is not a recognized chemical compound. Always refer to the specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) guidelines for actual chemical waste disposal.

This guide provides essential safety and logistical information for the proper disposal of "this compound," a hypothetical cytotoxic agent used in targeted drug delivery research. Adherence to these step-by-step procedures is critical for ensuring personnel safety and regulatory compliance.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound waste, ensure all necessary PPE is worn. All waste handling should occur within a certified chemical fume hood.

  • Hand Protection: Wear dual-layered nitrile gloves. Inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Body Protection: A disposable, back-closing lab coat over personal clothing is required.

  • Respiratory Protection: Not generally required when handling within a fume hood. For spills outside of a fume hood, a P100 respirator is necessary.

This compound Waste Stream Identification and Segregation

Proper segregation of waste at the point of generation is crucial.[1][2] this compound waste is categorized based on its physical state and concentration. Never mix incompatible waste streams.[2][3]

Waste CategoryDescriptionDisposal Container
Aqueous Waste Dilute solutions containing <1% this compound (e.g., buffer rinses).Clearly labeled, leak-proof, compatible plastic carboy.
Concentrated Liquid Waste Stock solutions, reaction mixtures, or organic solvent waste containing >1% this compound.Clearly labeled, leak-proof, compatible plastic or plastic-coated glass bottle.
Solid Waste Contaminated lab supplies (e.g., pipette tips, microfuge tubes, gloves, bench paper).Lined, rigid, puncture-resistant container with a lid, clearly marked "Hazardous Waste".
Sharps Waste Contaminated needles, syringes, scalpels, or broken glassware.Red, puncture-proof, dedicated sharps container clearly labeled "Biohazardous/Cytotoxic Sharps".[4]

Experimental Protocol: Deactivation of Dilute this compound Solutions

For dilute aqueous solutions (<1% this compound), a chemical deactivation step can be performed before collection for final disposal. This protocol minimizes the volume of highly hazardous waste.

Methodology:

  • Preparation: Conduct the procedure in a chemical fume hood. Prepare a fresh 10% sodium hypochlorite (bleach) solution.

  • Neutralization: Slowly add the 10% bleach solution to the dilute this compound waste at a 1:1 volume ratio.

  • Reaction: Gently stir the mixture for a minimum of 30 minutes to ensure complete deactivation.

  • pH Adjustment: Check the pH of the resulting solution. Neutralize to a pH between 6.0 and 8.0 using sodium bisulfite.

  • Collection: Transfer the neutralized solution to the designated "Deactivated this compound Waste" carboy for EHS pickup.

Waste Container Management and Labeling

Proper container management is a regulatory requirement.[1][5]

  • Labeling: All waste containers must be labeled with a "Hazardous Waste" tag immediately upon the first addition of waste.[1][5] The label must include:

    • The words "Hazardous Waste"[5]

    • Full chemical names of all constituents (no abbreviations)[2][3]

    • The approximate percentage of each constituent.

    • The accumulation start date.

    • The Principal Investigator's name and lab location.[1]

  • Storage: Keep waste containers closed at all times, except when adding waste.[2] Store containers in a designated, secondary containment bin away from incompatible materials.[2][3] Do not fill containers beyond 90% capacity.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste generated from this compound-related research.

G cluster_0 start This compound Waste Generated q_sharp Contaminated Sharp? start->q_sharp q_solid_liquid Solid or Liquid? q_sharp->q_solid_liquid No sharps_container Dispose in Cytotoxic Sharps Container q_sharp->sharps_container Yes q_conc Concentration > 1%? q_solid_liquid->q_conc Liquid solid_container Dispose in Lined Solid Waste Container q_solid_liquid->solid_container Solid conc_liquid_container Collect in Concentrated Liquid Waste Bottle q_conc->conc_liquid_container Yes dilute_liquid_container Collect in Aqueous Waste Carboy (Optional Deactivation) q_conc->dilute_liquid_container No

This compound Waste Disposal Workflow

Requesting Waste Pickup

Once a waste container is 90% full or has reached your institution's accumulation time limit (e.g., 6 months), submit a chemical waste pickup request to your EHS department.[3] Do not move the waste containers yourself. Trained EHS professionals will collect the waste directly from your laboratory.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。